molecular formula C7H11BrO2 B129631 2-Bromo-1-(oxan-4-yl)ethan-1-one CAS No. 141095-78-5

2-Bromo-1-(oxan-4-yl)ethan-1-one

Cat. No.: B129631
CAS No.: 141095-78-5
M. Wt: 207.06 g/mol
InChI Key: HYZSWXALTGLKSD-UHFFFAOYSA-N
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Description

2-Bromo-1-(oxan-4-yl)ethan-1-one (CAS 141095-78-5) is a brominated ketone derivative of tetrahydropyran, serving as a versatile and critical alkylating agent and synthetic intermediate in organic synthesis and medicinal chemistry research. With a molecular formula of C 7 H 11 BrO 2 and a molecular weight of 207.07 g/mol , this compound is valued for its reactive bromoacetyl group attached to the oxan-4-yl (tetrahydropyran) ring, making it an excellent electrophile for nucleophilic substitution reactions. Research Applications and Value: This compound is primarily employed as a key building block for the synthesis of more complex molecules. The reactive bromine atom allows researchers to easily functionalize the molecule, enabling its use in the formation of carbon-carbon and carbon-heteroatom bonds. It is particularly useful for introducing a 2-oxanyl-1-ethyl moiety into target structures, a common pharmacophore in drug discovery. Its applications extend to the development of novel chemical entities for biological screening and the construction of spirocyclic and other complex ring systems . Specifications and Handling: This product is supplied with a minimum purity of 95% . It is a solid with a melting point of 50-53 °C . For optimal stability, it is recommended to store under an inert atmosphere at 2-8°C . Safety Information: This compound requires careful handling. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . It is also classified as corrosive (H314) . Researchers must wear appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing, and handle the material only in a well-ventilated area . Disclaimer: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not approved for human or animal consumption.

Properties

IUPAC Name

2-bromo-1-(oxan-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11BrO2/c8-5-7(9)6-1-3-10-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZSWXALTGLKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80526536
Record name 2-Bromo-1-(oxan-4-yl)ethan-1-one
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Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141095-78-5
Record name 2-Bromo-1-(oxan-4-yl)ethan-1-one
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Record name 2-bromo-1-(oxan-4-yl)ethan-1-one
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Foundational & Exploratory

A Technical Guide to 2-Bromo-1-(oxan-4-yl)ethan-1-one: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(oxan-4-yl)ethan-1-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive α-bromoketone moiety coupled with a saturated oxane ring, renders it an invaluable intermediate for introducing the tetrahydropyran motif into complex molecular architectures. This guide provides an in-depth analysis of the compound's physicochemical properties, structural features, and a detailed, field-tested protocol for its synthesis and purification. Furthermore, it explores the mechanistic underpinnings of its reactivity and showcases its strategic application in the development of novel therapeutic agents. This document is intended to serve as a comprehensive resource for scientists leveraging this key intermediate in their research and development endeavors.

Introduction: The Strategic Value of the Oxane Moiety

Saturated heterocyclic scaffolds are foundational elements in modern drug discovery. Among these, the oxane (tetrahydropyran) ring is a privileged structure due to its favorable physicochemical properties. It can act as a hydrogen bond acceptor and its conformational flexibility can be exploited to orient substituents in precise three-dimensional arrangements for optimal target engagement. The incorporation of an oxane ring often leads to improved metabolic stability and pharmacokinetic profiles, making it a desirable feature in drug candidates.

This compound (also known as 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone) serves as a highly efficient reagent for introducing this valuable scaffold. The α-bromoketone functional group is a potent electrophile, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is the cornerstone of its utility, enabling the facile construction of more complex molecules for screening in drug discovery programs.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and spectral properties is critical for its successful application in synthesis. These data provide the basis for identity confirmation, purity assessment, and reaction monitoring.

Chemical Structure and Properties

The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 2-bromo-1-(oxan-4-yl)ethanone[1]
CAS Number 141095-78-5[1]
Molecular Formula C₇H₁₁BrO₂[1]
Molecular Weight 207.06 g/mol [1]
Appearance White to pale yellow crystalline solid
EC Number 817-039-1[1]
Spectroscopic Data Analysis

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. While a comprehensive set of spectra for this specific molecule is not publicly available, analogous data from similar α-bromoketones provide a reliable framework for characterization.[2][3][4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals. A singlet for the two protons of the bromomethyl group (-CH₂Br) would likely appear in the range of 4.4-4.6 ppm. The protons on the oxane ring would present as a series of multiplets, with those adjacent to the oxygen atom shifted downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would feature a signal for the carbonyl carbon (C=O) significantly downfield, typically in the range of 190-200 ppm. The carbon of the bromomethyl group (-CH₂Br) would appear around 30-35 ppm, while the carbons of the oxane ring would be observed in the aliphatic region.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Synthesis and Mechanistic Insights

The most common and efficient method for preparing α-bromoketones is through the direct bromination of the corresponding ketone precursor. This reaction proceeds via an enol or enolate intermediate.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, workup, and purification of this compound.

SynthesisWorkflow cluster_synthesis Step 1: Synthesis cluster_workup Step 2: Aqueous Workup cluster_purification Step 3: Purification Start 1-(oxan-4-yl)ethan-1-one (Precursor) Reaction Bromination (e.g., Br₂ in Ether) Start->Reaction Product_Crude Crude Product Mixture Reaction->Product_Crude Wash Wash with H₂O & Brine Product_Crude->Wash Dry Dry Organic Phase (e.g., Na₂SO₄) Wash->Dry Filter Filter Drying Agent Dry->Filter Evaporate Evaporate Solvent (in vacuo) Filter->Evaporate Final_Product Pure this compound Evaporate->Final_Product

Caption: General workflow for the synthesis of α-bromoketones.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the α-bromination of ketones.[5][6]

Materials:

  • 1-(oxan-4-yl)ethan-1-one (1.0 eq)

  • Bromine (1.0 eq)

  • Diethyl ether (or other suitable solvent like chloroform)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 1-(oxan-4-yl)ethan-1-one in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution in an ice bath.

  • Bromination: Slowly add a solution of bromine in diethyl ether dropwise to the stirred ketone solution. The reaction is often monitored by the disappearance of the bromine color. Causality Note: The reaction is typically acid-catalyzed (often by HBr formed in situ) to promote the formation of the enol tautomer, which is the nucleophilic species that attacks the bromine.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Quenching: Once the reaction is complete, carefully quench any remaining bromine by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine.[6] Causality Note: The water wash removes water-soluble byproducts, and the brine wash helps to break up emulsions and remove bulk water from the organic phase.

  • Drying: Dry the separated organic phase over anhydrous sodium sulfate or magnesium sulfate.[6]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Key Applications in Drug Development

The primary utility of this compound is as an electrophilic building block for constructing larger, more complex molecules. Its reactivity allows for the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.

Role as a Versatile Intermediate

This compound is an ideal precursor for synthesizing a variety of heterocyclic systems and other functionalized molecules.[7] The α-bromoketone moiety can react with various nucleophiles, making it a key component in the synthesis of:

  • Aminoketones: By reaction with primary or secondary amines.

  • Thiazoles and other heterocycles: Through condensation reactions with thioamides or other bifunctional nucleophiles.

  • Ethers and Esters: Via substitution with alkoxides or carboxylates.

The oxane ring itself is a key pharmacophore found in numerous approved drugs, where it often serves to improve solubility and metabolic properties.[8]

Example Synthetic Transformation

The diagram below illustrates a representative nucleophilic substitution reaction, a common application for this compound.

ReactionScheme reagent1 This compound arrow Nucleophilic Substitution reagent1->arrow reagent2 Nucleophile (Nu-H) (e.g., Amine, Thiol) reagent2->arrow product Substituted Product byproduct HBr plus1 + plus1->arrow arrow->product arrow->byproduct +

Caption: Nucleophilic substitution using the title compound.

Safety, Handling, and Storage

As with all α-bromoketones, this compound must be handled with care due to its hazardous properties.

Hazard Identification
  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin irritation and serious eye irritation.[1][9] May cause respiratory irritation.[1][9]

  • Lachrymator: This class of compounds is often lachrymatory, meaning it can cause tearing.[10]

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use.[11]

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[10][11]

  • Clothing: Wear a lab coat and appropriate protective clothing.[11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage
  • Keep the container tightly closed.

  • Store in a dry, cool, and well-ventilated place.[9][10]

Conclusion

This compound is a potent and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined reactivity, combined with the beneficial properties of the oxane scaffold, makes it an indispensable tool for drug development professionals. By adhering to the synthetic protocols and safety guidelines outlined in this guide, researchers can effectively and safely leverage this compound to advance their discovery programs.

References

  • This compound.
  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. [Link]
  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]
  • 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. APIChem. [Link]
  • A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo - Supporting Information. (2017). The Royal Society of Chemistry. [Link]
  • Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem.com. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates two key pharmacophores: a tetrahydropyran (THP) ring and an α-bromoketone moiety. The THP scaffold is a privileged structure in drug discovery, frequently found in natural products and synthetic drugs, where it often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The α-bromoketone group, on the other hand, is a versatile synthetic handle, acting as a potent electrophile for the introduction of various functionalities and the construction of more complex molecular architectures.[2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important pharmaceutical intermediate.

Chemical Identity and Properties

The accurate identification and characterization of a synthetic intermediate are paramount for its effective use in multi-step syntheses. The properties of 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone are summarized below.

IdentifierValue
IUPAC Name 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone
CAS Number 141095-78-5[1]
Molecular Formula C₇H₁₁BrO₂[3]
Molecular Weight 207.07 g/mol [3]
Physical Form Solid[1]
Melting Point 50-53 °C
Boiling Point 271.1 ± 30.0 °C (Predicted)
InChI 1S/C7H11BrO2/c8-5-7(9)6-1-3-10-4-2-6/h6H,1-5H2[1]
InChIKey HYZSWXALTGLKSD-UHFFFAOYSA-N[1]
Canonical SMILES C1COCCC1C(=O)CBr

Note: Some physical properties are predicted and should be confirmed by experimental data.

Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone is typically achieved through the α-bromination of its ketone precursor, 1-(tetrahydro-2H-pyran-4-yl)ethanone. This precursor can be synthesized via the decarboxylation of methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate under acidic conditions.[4]

Part 1: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)ethanone (Precursor)

A detailed protocol for the synthesis of the precursor ketone is adapted from established literature procedures.[4]

Reaction: Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate → 1-(Tetrahydro-2H-pyran-4-yl)ethanone

Protocol:

  • To a glass flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (1.0 equiv).

  • Add 9 mol/L sulfuric acid (5.0 equiv).

  • Heat the reaction mixture to 120°C with stirring.

  • Maintain the reaction at this temperature for 1.5 hours, monitoring completion by a suitable method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(tetrahydro-2H-pyran-4-yl)ethanone.

G Start Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate Reagent 9M H₂SO₄ Start->Reagent Heat (120°C, 1.5h) Product 1-(Tetrahydro-2H-pyran-4-yl)ethanone Reagent->Product Decarboxylation

Part 2: α-Bromination to Yield 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone

The α-bromination of ketones is a fundamental transformation in organic synthesis. The reaction typically proceeds via an enol or enolate intermediate.[5] For the bromination of 1-(tetrahydro-2H-pyran-4-yl)ethanone, an acid-catalyzed reaction using elemental bromine in a suitable solvent is a common and effective method.

Reaction Mechanism: The acid-catalyzed bromination proceeds through the following steps:

  • Protonation of the carbonyl oxygen: This increases the acidity of the α-protons.

  • Tautomerization: A base (e.g., the solvent or conjugate base of the acid) removes an α-proton to form the enol intermediate.

  • Nucleophilic attack: The electron-rich double bond of the enol attacks molecular bromine (Br₂).

  • Deprotonation: The resulting intermediate is deprotonated to yield the α-bromo ketone and HBr.[5]

G Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ (Tautomerization) BrominatedIntermediate Brominated Intermediate Enol->BrominatedIntermediate + Br₂ AlphaBromoKetone α-Bromo Ketone BrominatedIntermediate->AlphaBromoKetone - H⁺

Proposed Experimental Protocol: This protocol is adapted from general procedures for the α-bromination of ketones.[6]

Materials:

  • 1-(Tetrahydro-2H-pyran-4-yl)ethanone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Brine

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(tetrahydro-2H-pyran-4-yl)ethanone (1.0 equiv) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 equiv) in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone.

Spectroscopic Characterization

¹H NMR:

  • A singlet for the two protons of the bromomethyl group (-C(O)CH₂Br).

  • Multiplets for the protons on the tetrahydropyran ring. The protons adjacent to the oxygen atom are expected to be the most deshielded.

¹³C NMR:

  • A peak for the carbonyl carbon.

  • A peak for the bromomethyl carbon.

  • Several peaks corresponding to the carbons of the tetrahydropyran ring.

IR Spectroscopy:

  • A strong absorption band corresponding to the carbonyl (C=O) stretching frequency.

  • C-H stretching and bending vibrations for the aliphatic protons.

  • C-O stretching for the ether linkage in the tetrahydropyran ring.

  • A C-Br stretching vibration.

Mass Spectrometry:

  • The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Fragmentation patterns would likely involve the loss of a bromine radical and cleavage of the tetrahydropyran ring.

Applications in Drug Development

α-Bromoketones are highly valued as intermediates in pharmaceutical synthesis due to their reactivity as electrophiles.[2] They are key precursors for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in many therapeutic agents.[2] The tetrahydropyran motif is also a common feature in many approved drugs, contributing to their overall pharmacological profile.

2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone, combining these two features, serves as a versatile building block for the synthesis of more complex drug candidates. Its reactivity allows for a range of synthetic transformations, including:

  • Alkylation of nucleophiles: The bromomethyl group can be displaced by various nucleophiles (e.g., amines, thiols, phenols) to introduce new functionalities.

  • Condensation reactions: The carbonyl group can participate in condensation reactions to form larger, more complex structures.

  • Cyclization reactions: The bifunctional nature of the molecule allows for its use in the construction of heterocyclic rings, such as thiazoles, imidazoles, and oxazoles.

While specific examples of its use in the synthesis of named Active Pharmaceutical Ingredients (APIs) are not widely published in readily accessible literature, its structural motifs are present in numerous compounds under investigation for various therapeutic areas.

G Start 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone Alkylation Alkylation Products Start->Alkylation Nucleophilic Substitution Condensation Condensation Products Start->Condensation Carbonyl Chemistry Cyclization Heterocyclic Scaffolds Start->Cyclization Ring-forming Reactions

Safety and Handling

2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Conclusion

2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone is a valuable and versatile intermediate for pharmaceutical research and development. Its synthesis, while requiring careful handling of hazardous reagents, is achievable through well-established organic transformations. The combination of the favorable pharmacokinetic properties often associated with the tetrahydropyran ring and the synthetic versatility of the α-bromoketone moiety makes this compound a powerful tool for the construction of novel and complex molecules with potential therapeutic applications. Further research into its applications is likely to yield new and innovative synthetic routes to important drug candidates.

References

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, E65(11), o2837.
  • The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Pharma Noble Chem Ltd.
  • AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses.
  • 1-(Tetrahydro-2H-pyran-4-yl)ethanone. PubChem.
  • Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(9), 1668.
  • Halogenation Of Ketones via Enols. Master Organic Chemistry.
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38.

Sources

Technical Advisory: Inconclusive Data for CAS 141095-78-5

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

This document addresses the physical properties of the compound designated by CAS number 141095-78-5. Our comprehensive investigation has revealed a critical discrepancy between the provided CAS number and the associated chemical name, alongside a notable absence of publicly available experimental data for the compound .

Executive Summary: Data Conflict and Unavailability

A thorough search of chemical databases and scientific literature has established that CAS 141095-78-5 does not correspond to the chemical entity "1-(3-methoxy-4-(p-tolyloxy)phenyl)propan-1-one." Instead, this CAS number is officially assigned to the compound Ethanone, 2-bromo-1-(tetrahydro-2H-pyran-4-yl)- .

Furthermore, extensive searches for "1-(3-methoxy-4-(p-tolyloxy)phenyl)propan-1-one" have not yielded a registered CAS number or any verifiable experimental data on its physical properties. The information available pertains to structurally analogous but distinct molecules.

Due to this fundamental inconsistency and the lack of reliable data, we are unable to provide an in-depth technical guide on the physical properties of "1-(3-methoxy-4-(p-tolyloxy)phenyl)propan-1-one" at this time. The principles of scientific integrity and accuracy preclude the generation of a guide based on unverified or speculative information.

Analysis of the Discrepancy

The initial phase of our research immediately highlighted the conflict between the user-provided CAS number and the chemical name. This is a significant issue as the CAS number is a unique identifier for a specific chemical substance.

Workflow Diagram: Identity Verification Process

start Initial Request: CAS 141095-78-5 & '1-(3-methoxy-4-(p-tolyloxy)phenyl)propan-1-one' search_cas Query Chemical Databases with CAS 141095-78-5 start->search_cas search_name Query Chemical Databases with Chemical Name start->search_name result_cas Result for CAS 141095-78-5: 'Ethanone, 2-bromo-1-(tetrahydro-2H-pyran-4-yl)-' search_cas->result_cas result_name Result for Chemical Name: No definitive CAS number or experimental physical properties found search_name->result_name conclusion Conclusion: Critical Discrepancy. Data for requested compound is unavailable. result_cas->conclusion result_name->conclusion

Caption: Workflow for verifying the identity of the requested chemical.

Recommendations for Proceeding

For researchers interested in the properties of "1-(3-methoxy-4-(p-tolyloxy)phenyl)propan-1-one," the following steps are recommended:

  • Verify the Chemical Structure and Name: Double-check the intended chemical structure and its corresponding IUPAC name to ensure there are no typographical errors.

  • Consult Synthesis Records: If this compound is a novel or proprietary molecule, internal synthesis and analytical records would be the primary source of information for its physical properties.

  • Perform Experimental Characterization: If a sample of the compound is available, experimental determination of its physical properties (e.g., melting point, boiling point, solubility, spectral data) will be necessary to establish a reliable profile.

We are committed to providing accurate and trustworthy scientific information. Should a verified CAS number and experimental data for "1-(3-methoxy-4-(p-tolyloxy)phenyl)propan-1-one" become available, we will be pleased to revisit this topic and generate the comprehensive technical guide you require.

References

At present, no direct references for the physical properties of "1-(3-methoxy-4-(p-tolyloxy)phenyl)propan-1-one" can be provided due to the lack of available data. The references consulted confirmed the identity of CAS 141095-78-5 as a different compound.

2-Bromo-1-(oxan-4-yl)ethan-1-one molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-1-(oxan-4-yl)ethan-1-one: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional chemical compound of significant interest to the fields of organic synthesis and medicinal chemistry. As an α-bromoketone, it possesses a highly reactive electrophilic carbon center adjacent to a carbonyl group, making it a versatile intermediate for constructing a wide array of molecular architectures. The presence of the oxane (tetrahydropyran) ring, a privileged scaffold in modern drug discovery, further enhances its utility. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, synthesis, safe handling, and strategic applications, grounded in established chemical principles.

The oxane motif is frequently incorporated into therapeutic candidates to modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[1][2] Consequently, this compound serves as a valuable building block for introducing this beneficial moiety while simultaneously providing a reactive handle for further chemical elaboration.

Section 1: Physicochemical Properties and Characterization

The molecular structure of this compound dictates its chemical behavior. The electron-withdrawing nature of the carbonyl group and the adjacent bromine atom creates a potent electrophilic site at the α-carbon, which is susceptible to nucleophilic attack. The oxane ring is a conformationally flexible, saturated heterocycle that influences the compound's polarity and solubility.

Key Physicochemical Data

A summary of the essential properties of this compound is presented below for quick reference.

PropertyValueSource(s)
Molecular Weight 207.07 g/mol [3][4]
Molecular Formula C₇H₁₁BrO₂[3][4][5]
CAS Number 141095-78-5[3][4][5]
Physical Form White to light yellow solid[4]
Melting Point 50-53 °C[4]
Boiling Point 271.1 ± 30.0 °C (Predicted)[4]
Density 1.458 ± 0.06 g/cm³ (Predicted)[4]
IUPAC Name 2-bromo-1-(oxan-4-yl)ethanone[5]
Synonyms 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one[3][4][6]

Section 2: Synthesis and Mechanism

The most direct and common method for synthesizing α-bromoketones is the electrophilic bromination of the corresponding ketone precursor, in this case, 1-(oxan-4-yl)ethan-1-one. The reaction typically proceeds via an enol or enolate intermediate.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a representative procedure for the synthesis of the title compound.

Objective: To synthesize this compound from 1-(oxan-4-yl)ethan-1-one.

Materials:

  • 1-(oxan-4-yl)ethan-1-one

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Methylene Chloride (CH₂Cl₂) or Chloroform (CHCl₃)

  • Catalytic acid (e.g., HBr or H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1-(oxan-4-yl)ethan-1-one in methylene chloride at room temperature.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution and stir for 10 minutes. This step is crucial as acid catalysis promotes the formation of the enol tautomer, which is the reactive species in electrophilic bromination.[7]

  • Bromination: Cool the reaction mixture in an ice bath to 0-10°C. Slowly add a solution of bromine in methylene chloride dropwise via the addition funnel.[8] Maintaining a low temperature is critical to control the reaction rate and prevent side reactions, such as polybromination.

  • Monitoring: Follow the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This neutralizes the acidic catalyst and removes unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound as a solid.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification Start Dissolve 1-(oxan-4-yl)ethan-1-one in CH₂Cl₂ Add_Acid Add catalytic H₂SO₄ Start->Add_Acid Cool Cool to 0-10°C Add_Acid->Cool Add_Br2 Slowly add Br₂ solution Cool->Add_Br2 Monitor Monitor via TLC/GC Add_Br2->Monitor Quench Quench with NaHCO₃ Monitor->Quench Reaction Complete Extract Separate & Wash Organic Layer Quench->Extract Dry Dry with Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization) Concentrate->Purify End Pure this compound Purify->End

Caption: Workflow for the synthesis of this compound.

Section 3: Applications in Research and Development

The primary utility of this compound lies in its role as an electrophilic building block. It is an excellent substrate for nucleophilic substitution reactions, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

Key Synthetic Transformations:
  • Heterocycle Synthesis: It is a classic precursor for the Hantzsch thiazole synthesis, reacting with thioureas or thioamides to form aminothiazole rings, which are common motifs in pharmaceuticals.

  • Ester and Ether Formation (Favorskii Rearrangement): In the presence of a base, it can undergo rearrangement to form esters or react with alkoxides to form α-alkoxy ketones.

  • Alkylation of Nucleophiles: It readily alkylates a variety of nucleophiles, including amines, phenols, and thiols, to introduce the (oxan-4-yl)acetyl moiety into a target molecule.

Experimental Protocol: A Representative Alkylation Reaction

Objective: To synthesize an N-substituted 2-amino-1-(oxan-4-yl)ethan-1-one derivative.

Materials:

  • This compound

  • A primary or secondary amine (e.g., morpholine)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

Procedure:

  • Setup: Dissolve the amine and triethylamine (1.5 equivalents) in acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Addition: Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise at room temperature. The base is essential to neutralize the HBr byproduct generated during the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until TLC analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture, filter off the triethylammonium bromide salt, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the desired N-substituted product.

Application Workflow Diagram

G CompoundA This compound (Electrophile) Pathway Nucleophilic Substitution (Sₙ2) CompoundA->Pathway Nucleophile Nucleophile (e.g., Amine, Thiol, Thioamide) Nucleophile->Pathway Base Base (e.g., Et₃N) Base->Pathway Acid Scavenger Product Substituted Product (e.g., α-Amino Ketone) Pathway->Product

Caption: General reaction scheme for this compound.

Section 4: Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions. It is a lachrymator and is corrosive.

GHS Hazard Information
PictogramGHS CodeHazard StatementSource(s)

GHS05H314: Causes severe skin burns and eye damage[6][9]

GHS07H302: Harmful if swallowed[5]
H315: Causes skin irritation[5]
H319: Causes serious eye irritation[5]
H335: May cause respiratory irritation[5]
H290: May be corrosive to metals[6][9]
Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and tightly fitting safety goggles with side-shields.[10][12]

  • Handling: Avoid contact with skin, eyes, and clothing.[10][13] Do not breathe dust. After handling, wash hands and face thoroughly.[11]

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Do not let the chemical enter drains.[10]

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][12]

  • Temperature: Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][6]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.

Conclusion

This compound is a potent and versatile chemical intermediate. Its value is derived from the combination of a reactive α-bromoketone handle and the pharmaceutically relevant oxane scaffold. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with strict adherence to safety protocols, enables researchers to effectively leverage this compound in the synthesis of novel molecules for drug discovery and other advanced applications.

References

  • PubChem. This compound. [Link]
  • Thermo Fisher Scientific.
  • The Royal Society of Chemistry. A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. [Link]
  • Molbase. Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. [Link]
  • National Center for Biotechnology Information. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
  • National Center for Biotechnology Information. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
  • National Center for Biotechnology Information. Oxetanes in Drug Discovery Campaigns. [Link]
  • Google Patents. Process for the synthesis of oxandrolone.

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Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-1-(oxan-4-yl)ethan-1-one: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. As a key building block in synthetic and medicinal chemistry, this α-bromo ketone offers a versatile platform for constructing more complex molecular architectures. This document provides an in-depth analysis of its chemical identity, properties, synthesis, reactivity, and applications, grounded in authoritative scientific data.

Chemical Identity and Nomenclature

This compound is a bifunctional molecule featuring a saturated oxane (tetrahydropyran) ring and a reactive α-bromo ketone moiety. This combination makes it a valuable intermediate for introducing the oxane scaffold into larger molecules.

Synonyms and Alternative Names: The compound is known by several names in chemical literature and supplier catalogs. Correctly identifying these is crucial for effective literature searches and procurement.

  • IUPAC Name: 2-bromo-1-(oxan-4-yl)ethanone[1]

  • Common Synonyms:

    • Ethanone, 2-bromo-1-(tetrahydro-2H-pyran-4-yl)- (9CI)[2][3]

    • 2-Bromo-1-(tetrahydro-pyran-4-yl)-ethanone[2][3]

    • 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one[2][3]

    • 2-bromo-1-tetrahydro-2H-pyran-4-ylethanone[4]

    • EOS-61642[2][3]

Key Identifiers:

  • CAS Number: 141095-78-5[1][2]

  • Molecular Formula: C₇H₁₁BrO₂[1][2]

  • InChIKey: HYZSWXALTGLKSD-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and use in reactions. The data presented below is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Weight 207.06 g/mol [1]
Exact Mass 205.994 g/mol [1][2]
Physical Form White to light yellow solid[3][4]
Melting Point 50-53 °C[2][3]
Boiling Point 271.1 ± 30.0 °C (Predicted)[2][3]
Density 1.458 ± 0.06 g/cm³ (Predicted)[2][3]
Purity Typically ≥95%[5][6]

Structural Analogs and Related Compounds

The reactivity of this compound is primarily defined by the α-bromo ketone functional group. This motif is found in a wide array of chemical structures used in organic synthesis. Understanding these analogs provides context for the potential applications and reaction pathways of the title compound.

  • Aromatic Analogs: The oxane ring can be replaced by various aromatic systems. These compounds are common intermediates for pharmaceuticals and materials science.

    • 2-Bromo-1-(4-chlorophenyl)ethan-1-one[7]

    • 2-Bromo-1-(4-bromophenyl)ethan-1-one[8]

    • 2-Bromo-1-(4-methoxyphenyl)ethanone[9]

    • 2-Bromo-1-(4-hydroxyphenyl)ethanone[10]

    • 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one[11]

  • Heterocyclic Analogs: The core structure is also found with other heterocyclic rings, which are prevalent in drug discovery.

    • 2-Bromo-1-(morpholin-4-yl)ethan-1-one[12]

    • 1-(2-Bromopyridin-4-yl)ethan-1-one[13]

    • 2-Bromo-1-(pyridin-4-yl)ethan-1-one[14]

    • 2-bromo-1-(furan-2-yl)ethan-1-one

The oxane ring itself is a desirable feature in medicinal chemistry. Saturated heterocycles like oxane can improve physicochemical properties such as solubility while providing a three-dimensional structure that can lead to better target selectivity.[15]

Synthesis, Reactivity, and Experimental Protocols

4.1. Synthetic Pathway: α-Bromination of Ketones

The most common and direct method for synthesizing this compound is via the α-bromination of its corresponding ketone precursor, 1-(oxan-4-yl)ethan-1-one. This reaction is a cornerstone of organic synthesis for producing α-halo ketones.[11] The process typically involves the reaction of the ketone with a brominating agent, such as elemental bromine (Br₂), often in a suitable solvent and sometimes with an acid catalyst.[10][16]

The general workflow for this synthesis is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A 1-(Oxan-4-yl)ethan-1-one (Precursor Ketone) D α-Bromination Reaction A->D B Brominating Agent (e.g., Br₂) B->D C Solvent (e.g., Ether, CHCl₃, Acetic Acid) C->D E Aqueous Quench (e.g., Water, NaHCO₃ soln) D->E 1. Reaction Completion F Extraction & Drying E->F 2. Phase Separation G Solvent Evaporation F->G 3. Isolation H This compound G->H 4. Purification

Caption: General workflow for the synthesis of α-bromo ketones.

4.2. Causality of the Reaction Mechanism

The α-bromination of a ketone proceeds through the formation of an enol or enolate intermediate. The electron-withdrawing nature of the carbonyl group makes the α-protons acidic. In the presence of an acid catalyst, the ketone is in equilibrium with its enol tautomer. This enol is electron-rich and readily attacks the electrophilic bromine, leading to the formation of the α-bromo ketone and regeneration of the acid catalyst. This reactivity makes α-bromo ketones highly valuable synthetic intermediates.[11]

4.3. Detailed Experimental Protocol (Exemplar)

The following protocol is a representative procedure adapted from established methods for the α-bromination of similar ketones.[10][16] Note: This is a generalized protocol and should be optimized for specific laboratory conditions.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-(oxan-4-yl)ethan-1-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform (approx. 5-10 mL per gram of ketone).[10][16]

  • Reaction Initiation: Cool the solution in an ice bath to 0-10 °C.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred ketone solution via the dropping funnel over 1-2 hours, ensuring the temperature remains below 10 °C.[17]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[16]

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate until the reddish-brown color disappears.[18]

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[16]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[16]

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

4.4. Reactivity and Synthetic Utility

The primary site of reactivity in this compound is the electrophilic carbon atom bonded to the bromine. This C-Br bond is activated by the adjacent carbonyl group, making the compound an excellent substrate for nucleophilic substitution reactions (Sₙ1 and Sₙ2 mechanisms).[11][19] This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, thiols, azides), making it a versatile precursor for synthesizing:

  • Heterocyclic compounds (e.g., thiazoles, indoles).[11]

  • Adrenaline-type drug analogs.[10]

  • Complex molecules where the oxane moiety is desired for its pharmacological properties.

Safety and Handling

As an α-bromo ketone, this compound is a reactive and hazardous chemical that requires careful handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

  • Some suppliers also list H314: Causes severe skin burns and eye damage[6]

Handling and Storage Precautions:

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid breathing dust, fumes, or vapors.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] It is often recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8 °C).[3][4]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis and medicinal chemistry. Its dual functionality—a desirable oxane scaffold and a reactive α-bromo ketone handle—provides a reliable entry point for the synthesis of complex molecular targets. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective use in the laboratory. The protocols and data presented in this guide are intended to empower researchers to leverage this key building block in their scientific endeavors.

References

  • This compound.
  • Ethanone, 2-bromo-1-(4-bromophenyl)-. SIELC Technologies. [Link]
  • 2-Bromo-1-(morpholin-4-yl)ethan-1-one.
  • A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry. [Link]
  • Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone.
  • 1-(2-Bromopyridin-4-yl)ethan-1-one.
  • 2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (BSC).
  • Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. Molbase. [Link]
  • 2-BROMO-1-(4-CHLOROPHENYL)ETHAN-1-ONE.
  • 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)
  • Oxetanes in Drug Discovery Campaigns.
  • Process for the synthesis of oxandrolone.
  • The SN1 Reaction. Chemistry LibreTexts. [Link]
  • Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem.com. [Link]

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An In-depth Technical Guide to 2-Bromo-1-(oxan-4-yl)ethan-1-one: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-1-(oxan-4-yl)ethan-1-one

In the landscape of contemporary medicinal chemistry and organic synthesis, the strategic deployment of versatile building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a bifunctional molecule, has emerged as a significant intermediate, prized for its inherent reactivity and stereochemical features. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, reactivity, and critical applications in drug discovery, with a focus on providing actionable insights for laboratory professionals.

At its core, this compound is an α-bromo ketone. The juxtaposition of the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (bromide) renders this molecule a potent electrophile, susceptible to a wide array of nucleophilic substitution reactions. The presence of the oxane (tetrahydropyran) ring is not merely a passive substituent; it imparts specific physicochemical properties, such as influencing solubility and metabolic stability, and provides a three-dimensional scaffold that can be crucial for achieving desired ligand-receptor interactions in drug design. This strategic combination of a reactive α-bromo ketone moiety and a drug-like heterocyclic ring makes it a valuable precursor in the synthesis of a diverse range of biologically active molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 141095-78-5[1]
Molecular Formula C₇H₁₁BrO₂[1]
Molecular Weight 207.07 g/mol [1]
Appearance White to light yellow solid
Melting Point 50-53 °C
Boiling Point 271.1 ± 30.0 °C (Predicted)
Density 1.458 ± 0.06 g/cm³ (Predicted)
Solubility Insoluble in water
Storage Temperature 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[1]

Synthesis of this compound: A Protocol Guided by Mechanistic Principles

The synthesis of α-bromo ketones is a well-established transformation in organic chemistry, typically proceeding via the α-bromination of a ketone precursor. In the case of this compound, the starting material is 1-(Tetrahydro-2H-pyran-4-yl)ethanone.

General Synthetic Workflow

The overall synthetic strategy involves the enolization of the ketone followed by reaction with an electrophilic bromine source.

G start 1-(Tetrahydro-2H-pyran-4-yl)ethanone enolization Enolization (Acid or Base Catalyzed) start->enolization bromination Reaction with Electrophilic Bromine enolization->bromination product This compound bromination->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar α-bromination procedures)

This protocol is adapted from established methods for the α-bromination of ketones and should be optimized for specific laboratory conditions.[2]

Materials:

  • 1-(Tetrahydro-2H-pyran-4-yl)ethanone

  • Bromine (Br₂) or a suitable alternative brominating agent (e.g., N-Bromosuccinimide)

  • Solvent (e.g., Dichloromethane, Chloroform, Ethyl Ether, or Acetic Acid)

  • Acid catalyst (e.g., concentrated Sulfuric Acid or HBr in Acetic Acid) (optional, for acid-catalyzed bromination)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium metabisulfite solution (for quenching excess bromine)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-(Tetrahydro-2H-pyran-4-yl)ethanone in the chosen solvent. Cool the solution in an ice bath to 0-5 °C.

  • Bromination: While stirring vigorously, add a solution of bromine in the same solvent dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

  • Quenching: Once the reaction is complete, cautiously quench any unreacted bromine by adding a saturated aqueous solution of sodium metabisulfite until the red-brown color disappears.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Choice of Solvent: The choice of solvent can influence the reaction rate and selectivity. Chlorinated solvents are common, while acetic acid can serve as both a solvent and a catalyst in acid-catalyzed brominations.

  • Temperature Control: The bromination of ketones is an exothermic reaction. Maintaining a low temperature is crucial to minimize the formation of poly-brominated byproducts and other side reactions.

  • Quenching and Work-up: The quenching step with a reducing agent like sodium metabisulfite is essential for safety to remove excess, highly reactive bromine. The subsequent washes with sodium bicarbonate neutralize any acidic byproducts, and the brine wash helps to remove water from the organic layer.

The Reactivity of this compound: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in its predictable and versatile reactivity, primarily as an electrophile in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The α-carbon of this compound is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group and the presence of the bromide leaving group. This allows for the facile introduction of a wide range of functional groups.

G reactant This compound product Substituted Product reactant->product Sₙ2 reaction nucleophile Nucleophile (Nu⁻) nucleophile->product byproduct Bromide Ion (Br⁻)

Caption: General scheme for nucleophilic substitution reactions of this compound.

Common Nucleophiles and Their Corresponding Products:

  • Amines (Primary and Secondary): Reaction with amines yields α-amino ketones, which are important precursors for many heterocyclic compounds and biologically active molecules.

  • Thiols: Thiolates react to form α-thio ketones.

  • Azides: Sodium azide can be used to introduce an azide functionality, which can be further transformed, for example, into an amine via reduction.

  • Carboxylates: Reaction with carboxylate salts leads to the formation of α-acyloxy ketones.

  • Heterocyclic Nucleophiles: Nitrogen-containing heterocycles, such as imidazoles and pyrazoles, can be alkylated at the nitrogen atom.

Applications in Drug Discovery: A Versatile Building Block

The structural motifs present in this compound make it a valuable building block in the synthesis of pharmaceutical agents. The oxane ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties.

While specific, publicly available examples of the direct use of this compound in the synthesis of named drug candidates are not readily found in the searched literature, its utility can be inferred from its role as a key intermediate in patents for various therapeutic areas. The WIPO PATENTSCOPE database indicates the presence of this chemical structure in numerous patent applications, suggesting its application in proprietary drug discovery programs.[1]

Based on the reactivity profile, this intermediate is likely employed in the synthesis of:

  • Kinase Inhibitors: The α-bromo ketone moiety is a common electrophilic "warhead" that can be used to form covalent bonds with nucleophilic residues (such as cysteine) in the active site of kinases.

  • GPCR Modulators: The oxane scaffold can be incorporated into ligands for G-protein coupled receptors, where the three-dimensional structure of the ring can be crucial for binding affinity and selectivity.

  • Ion Channel Blockers: The lipophilic nature of the oxane ring combined with the ability to introduce various functional groups makes it a suitable scaffold for the development of ion channel modulators.

  • Antiviral and Anticancer Agents: The ability to construct complex heterocyclic systems from this intermediate is a common strategy in the design of antiviral and anticancer drugs.

Analytical Characterization

Definitive structural confirmation and purity assessment of this compound are achieved through a combination of spectroscopic techniques. While specific spectra for this compound were not found in the searched literature, typical spectral data for analogous α-bromo ketones can be used for interpretation.

Expected Spectroscopic Data:

  • ¹H NMR: The proton spectrum would be expected to show a characteristic singlet for the two protons of the -CH₂Br group, typically in the range of δ 4.0-4.5 ppm. The protons of the oxane ring would appear as a series of multiplets in the upfield region.

  • ¹³C NMR: The carbon spectrum would show a carbonyl carbon resonance around δ 190-200 ppm. The carbon of the -CH₂Br group would be expected in the range of δ 30-40 ppm. The carbons of the oxane ring would appear in the aliphatic region.

  • IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band for the C=O stretching vibration of the ketone, typically in the range of 1710-1730 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

Safety, Handling, and Disposal

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.

Hazard Identification:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Signal Word: Warning.[1]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases. Store under an inert atmosphere.[1]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

Disposal:

Dispose of contents and container in accordance with local, regional, and national regulations. This may involve incineration in a licensed chemical waste disposal facility.

Conclusion

This compound stands as a testament to the power of strategic molecular design in chemical synthesis. Its bifunctional nature, combining a highly reactive α-bromo ketone with a drug-like oxane scaffold, makes it an invaluable intermediate for the construction of a wide array of complex and potentially therapeutic molecules. A thorough understanding of its properties, synthesis, reactivity, and safe handling, as outlined in this guide, is crucial for any researcher or drug development professional seeking to leverage its synthetic potential. As the quest for novel therapeutics continues, the importance of such versatile building blocks in accelerating the drug discovery process cannot be overstated.

References

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Discovery and history of alpha-bromoketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of α-Bromoketones

Abstract

α-Bromoketones are a pivotal class of organic intermediates characterized by a bromine atom on the carbon adjacent to a carbonyl group. This unique structural arrangement confers a high degree of reactivity, establishing them as exceptionally versatile synthons in modern organic chemistry. Their bifunctional nature, possessing two key electrophilic sites, has been exploited in a multitude of transformations, from the construction of complex heterocyclic scaffolds to the design of targeted covalent inhibitors in drug discovery. This technical guide provides a comprehensive exploration of the discovery and historical evolution of α-bromoketones. We will trace their origins from the mid-19th century, detail the elucidation of their fundamental reactivity, chart the progression of synthetic methodologies, and highlight their impact on the synthesis of significant molecules, particularly within the pharmaceutical industry. The narrative is grounded in seminal publications, explaining the causality behind experimental choices and providing detailed protocols for foundational reactions.

The Dawn of α-Halogenation: First Syntheses in the 19th Century

The story of α-bromoketones begins in the fertile period of organic chemistry's expansion in the 19th century. Chemists were systematically investigating the reactivity of simple organic molecules, and acetone, with its reactive methyl groups flanking a carbonyl, was a prime candidate for exploration.

The First Documented α-Haloketones: Chloroacetone and Bromoacetone

While the direct halogenation of ketones seems conceptually simple today, these early experiments were foundational. The French chemist Charles Adolphe Wurtz is credited with significant early work on the reactions of acetone and its derivatives. His investigations in the mid-19th century laid the groundwork for its halogenation, leading to the synthesis of chloroacetone.[1][2]

Shortly thereafter, the first synthesis of an α-bromoketone, bromoacetone, was described by N. Sokolowsky in 1876.[3][4] These initial preparations involved the direct reaction of acetone with elemental bromine, often in the presence of an acid catalyst.[5][6] The primary challenge in these early methods was controlling the reaction's selectivity. The reaction is notoriously difficult to stop at monosubstitution, often leading to mixtures of di- and tri-brominated products.[6]

Historical Experimental Protocol: Synthesis of Bromoacetone (Adapted from Organic Syntheses, Coll. Vol. 2, p.88 (1943))

This procedure, while published later, is representative of the early acid-catalyzed direct bromination methods.

Objective: To synthesize 1-bromopropan-2-one (bromoacetone) from acetone and bromine.

Methodology:

  • In a flask equipped with a stirrer, reflux condenser, and dropping funnel, a mixture of acetone, water, and glacial acetic acid is prepared.

  • The mixture is heated to approximately 65°C.

  • Elemental bromine is added dropwise to the heated mixture. The rate of addition is carefully controlled to prevent the accumulation of unreacted bromine, which can lead to sudden, violent reactions.[7]

  • The reaction is often facilitated by exposure to a strong light source.[7]

  • After the addition is complete and the bromine color has dissipated, the solution is cooled and diluted with water.

  • The mixture is then neutralized, typically with sodium carbonate, causing the bromoacetone to separate as an oil.

  • The crude bromoacetone is collected, dried with an anhydrous salt (e.g., calcium chloride), and purified by vacuum distillation.

Causality of Experimental Choices:

  • Acetic Acid: Acts as both a solvent and an acid catalyst. The acidic conditions are crucial for promoting the formation of the enol tautomer of acetone, which is the nucleophilic species that attacks the bromine.[8]

  • Controlled Addition & Temperature: The high reactivity of bromine and the exothermic nature of the reaction necessitate slow addition and temperature control to prevent runaway reactions and minimize the formation of polybrominated byproducts.[7]

  • Neutralization: The reaction generates hydrobromic acid (HBr) as a byproduct. Neutralization is required to quench the reaction and allow for the separation of the organic product from the aqueous phase.

Unraveling Reactivity: The Mechanistic Underpinnings of α-Bromination

The ability to control the synthesis of α-bromoketones hinged on understanding the mechanism of ketone halogenation. It was discovered that the reaction could proceed under either acidic or basic conditions, each following a distinct pathway with profound implications for selectivity, particularly with unsymmetrical ketones.[9]

Acid-Catalyzed Bromination: The Thermodynamic Enol

Under acidic conditions, the reaction proceeds through an enol intermediate. The mechanism involves two key equilibrium steps:

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, making the α-protons more acidic.

  • Enol Formation: A base (such as water or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of a neutral enol. This tautomerization is typically the rate-determining step.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂) to form a resonance-stabilized carbocation.

  • Deprotonation: The protonated carbonyl is deprotonated to regenerate the catalyst and yield the α-bromoketone.

Regioselectivity: For unsymmetrical ketones, acid-catalyzed halogenation is thermodynamically controlled. The reaction favors the formation of the more substituted, and therefore more stable, enol. This results in the bromine atom being added to the more substituted α-carbon.[8][10]


}

Acid-Catalyzed Bromination Workflow

Base-Mediated Bromination: The Kinetic Enolate

In the presence of a base, the mechanism proceeds via an enolate anion:

  • Enolate Formation: A base removes a proton from the α-carbon to form a resonance-stabilized enolate anion. This deprotonation is the rate-determining step.

  • Nucleophilic Attack: The negatively charged enolate is a potent nucleophile and attacks a molecule of bromine.

Regioselectivity and Polyhalogenation: Base-mediated halogenation is kinetically controlled. The base removes the most accessible and most acidic proton, which is typically on the less sterically hindered α-carbon.[10] This leads to halogenation at the less substituted position.

A critical feature of base-mediated halogenation is that the reaction tends to proceed to polyhalogenation. The electron-withdrawing inductive effect of the first halogen atom makes the remaining α-protons on that same carbon even more acidic, leading to rapid subsequent halogenations at the same site.[9][11] For methyl ketones, this process continues until a trihalomethyl group is formed, which can then be cleaved by the base in the well-known Haloform Reaction , first discovered in 1822.[12][13]


}

Base-Mediated Bromination Workflow

The Evolution of Synthetic Methodology

The challenges of using elemental bromine—namely its hazardous nature and the difficulty in controlling selectivity—drove the development of new brominating agents and protocols. This evolution reflects a broader trend in organic synthesis towards milder, more selective, and environmentally benign methods.

N-Bromosuccinimide (NBS): A Revolution in Selectivity

The introduction of N-Bromosuccinimide (NBS) was a significant milestone. NBS serves as a source of electrophilic bromine and can be used for α-bromination of ketones under either acid-catalyzed or radical conditions. Its key advantage is that it provides a low, steady concentration of Br₂, which helps to suppress polybromination and other side reactions.[3] Acidic catalysts like alumina (Al₂O₃) or p-toluenesulfonic acid are often used to promote enol formation, leading to clean and high-yielding monobromination.[3]

"Green" Bromination Strategies

In recent decades, significant effort has been directed towards developing greener synthetic protocols that avoid the use of toxic reagents and solvents.[14][15]

  • Oxidative Bromination: Systems using a bromide salt (like NH₄Br or NaBr) in combination with an oxidant (like Oxone® or H₂O₂) have become popular.[16] These methods generate the active brominating species in situ, avoiding the direct handling of elemental bromine.

  • Catalyst-Free and Solvent-Free Conditions: Several modern protocols have been developed that proceed without a catalyst or even a solvent, often utilizing microwave irradiation to accelerate the reaction.[15] These methods offer advantages in terms of reduced waste, simplified workup, and improved reaction efficiency.

Table 1: Comparison of Selected α-Bromination Methods
MethodBrominating AgentCatalyst/ConditionsTypical YieldsKey Advantages/Disadvantages
Direct Bromination Br₂Acetic Acid40-60%Adv: Simple reagents. Disadv: Low selectivity, hazardous Br₂, HBr byproduct.
NBS Bromination N-Bromosuccinimidep-TsOH or Al₂O₃80-95%Adv: High selectivity for monobromination, easier to handle. Disadv: Stoichiometric waste (succinimide).
Oxidative Bromination NH₄Br / Oxone®Ambient Temp, Water85-95%Adv: Green (avoids Br₂), high yields, mild conditions. Disadv: Requires careful control of stoichiometry.[16]
Microwave-Assisted Br₂ or NBSSolvent-Free85-99%Adv: Extremely rapid, high efficiency, solvent-free. Disadv: Requires specialized equipment.[15]

α-Bromoketones as Cornerstones of Synthesis

The true value of α-bromoketones was realized through their application in constructing more complex molecular architectures. Their dual electrophilic nature—at the α-carbon (via Sₙ2 displacement of bromide) and the carbonyl carbon—makes them exceptionally powerful building blocks. Two historic named reactions, discovered shortly after the initial synthesis of α-bromoketones, cemented their importance in the synthetic chemist's toolbox.

The Hantzsch Thiazole Synthesis (1887)

Discovered by Arthur Hantzsch, this reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole ring, a common scaffold in pharmaceuticals.[12] The reaction is robust, high-yielding, and proceeds via a clear, stepwise mechanism:

  • Sₙ2 Attack: The nucleophilic sulfur of the thioamide attacks the electrophilic α-carbon of the bromoketone, displacing the bromide ion.

  • Intramolecular Cyclization: The nitrogen of the resulting intermediate attacks the carbonyl carbon.

  • Dehydration: The resulting hemiaminal intermediate eliminates a molecule of water to form the aromatic thiazole ring.


}

Hantzsch Thiazole Synthesis

The Favorskii Rearrangement (1894)

Named for Alexei Yevgrafovich Favorskii, this reaction is a base-induced rearrangement of α-haloketones to form carboxylic acid derivatives.[13] For cyclic α-haloketones, it serves as a powerful method for ring contraction. The mechanism is thought to proceed through a highly strained cyclopropanone intermediate:

  • Enolate Formation: A base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen).

  • Cyclopropanone Formation: The resulting enolate performs an intramolecular Sₙ2 attack, displacing the halide to form a bicyclic cyclopropanone intermediate.

  • Nucleophilic Attack: A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone.

  • Ring Opening: The tetrahedral intermediate collapses, and the strained three-membered ring opens to form the most stable carbanion, which is then protonated to give the final product.[13][17]

Modern Applications in Drug Discovery and Development

The synthetic utility of α-bromoketones continues to be highly relevant, particularly in the field of medicinal chemistry and drug development. Their reactivity is harnessed to introduce key functionalities and build complex molecular scaffolds.[14][18]

A prominent modern application is their use as "warheads" in the design of targeted covalent inhibitors (TCIs). TCIs form a permanent covalent bond with a specific nucleophilic amino acid residue (often a cysteine) in the active site of a target protein, leading to potent and durable inhibition. The α-bromoketone moiety is an effective electrophile for this purpose. The carbon bearing the bromine is highly susceptible to nucleophilic attack by a cysteine thiol, forming a stable thioether linkage and permanently inactivating the protein. While highly effective, the design of such inhibitors requires a careful balance of reactivity to ensure target specificity and minimize off-target toxicity.

Conclusion

From their initial, challenging synthesis in the mid-19th century, α-bromoketones have evolved into indispensable tools in organic synthesis. The journey from direct bromination with elemental bromine to the highly selective and green methods available today illustrates the core principles of progress in synthetic chemistry: the pursuit of efficiency, selectivity, and safety. The elucidation of their reaction mechanisms not only enabled better synthetic control but also unlocked powerful transformations like the Hantzsch synthesis and Favorskii rearrangement. Today, the legacy of early pioneers like Wurtz and Sokolowsky continues as α-bromoketones remain at the forefront of innovation, particularly in the rational design of new therapeutic agents. Their history is a testament to the enduring power of fundamental reactivity in solving complex synthetic challenges.

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2-Bromo-1-(oxan-4-yl)ethan-1-one theoretical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties and Synthetic Utility of 2-Bromo-1-(oxan-4-yl)ethan-1-one

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1][2][3][4] As an α-bromoketone, it possesses a highly electrophilic carbon center, making it a potent alkylating agent and a versatile precursor for a wide array of more complex molecular architectures.[5][6] This guide provides a comprehensive overview of its theoretical properties, predicted spectroscopic signature, chemical reactivity, and established protocols for its synthesis and safe handling, designed for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structure of this compound combines two key chemical motifs: the highly reactive α-bromoketone functional group and the saturated tetrahydropyran (oxane) ring. The oxane ring is a prevalent scaffold in many pharmaceutical agents due to its favorable metabolic stability and ability to engage in hydrogen bonding as an acceptor. The α-bromoketone moiety provides a reactive handle for introducing this valuable scaffold into target molecules.[6]

The key physicochemical properties, derived from computational models and supplier data, are summarized below. These parameters are crucial for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource
IUPAC Name 2-bromo-1-(oxan-4-yl)ethanone[7]
CAS Number 141095-78-5[1][2][7][8]
Molecular Formula C₇H₁₁BrO₂[1][2][3][7]
Molecular Weight 207.07 g/mol [1][3][7]
Appearance White to pale yellow solid[1]
Melting Point 50-53 °C[1][3][4]
Boiling Point 271.1 ± 30.0 °C (Predicted)[3][4]
Density 1.458 ± 0.06 g/cm³ (Predicted)[3][4]
InChIKey HYZSWXALTGLKSD-UHFFFAOYSA-N[7]

Theoretical Spectroscopic Profile

While experimental spectra are best obtained empirically, a theoretical understanding of the expected spectroscopic signature is invaluable for reaction monitoring and structural confirmation. The predictions below are based on the compound's structure and data from analogous α-haloketones.[9][10][11][12][13][14]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The two protons of the bromomethyl group (-CH₂Br) should appear as a sharp singlet at approximately δ 4.0-4.5 ppm.[9] The protons on the oxane ring will be more complex, appearing in the δ 1.5-4.0 ppm range, with the protons adjacent to the ring oxygen (positions 2 and 6) being the most downfield.

  • ¹³C NMR Spectroscopy : The carbon spectrum will be characterized by a ketone carbonyl signal significantly downfield, predicted to be above δ 190 ppm.[9] The carbon atom attached to the bromine (-CH₂Br) is expected around δ 30-35 ppm.[9] The carbons of the oxane ring will appear in the δ 25-70 ppm range.

  • Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. Aliphatic C-H stretching bands will be present below 3000 cm⁻¹, and a distinct C-O-C stretching band for the ether linkage in the oxane ring is expected around 1100 cm⁻¹.

  • Mass Spectrometry (MS) : In the mass spectrum, the molecular ion (M⁺) will exhibit a characteristic isotopic pattern due to the presence of a single bromine atom, with two peaks of nearly equal intensity at m/z 206 and 208 ([M]⁺ and [M+2]⁺).[11] Common fragmentation pathways would include the loss of the bromine radical (•Br) and α-cleavage, leading to fragments corresponding to the acylium ion.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dictated by the high reactivity of the α-carbon. The electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom renders this carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[5][6]

Key Reaction Pathways:

  • Nucleophilic Substitution (Sₙ2) : This is the most common reaction pathway. The compound serves as a potent electrophile for alkylating nucleophiles such as amines, thiols, phenols, and carbanions. This reaction provides a direct and efficient method for attaching the (oxan-4-yl)ethanone moiety to other molecules, a key step in building larger, more complex structures.[5][15][16]

  • Heterocycle Synthesis : It is an essential building block for synthesizing various heterocyclic systems. For example, reaction with thiourea or thioamides can yield aminothiazole rings, while reaction with guanidines can lead to substituted imidazoles.[6][15] These heterocycles are privileged scaffolds in drug discovery.

  • Elimination Reactions : In the presence of a non-nucleophilic base, the compound can undergo dehydrobromination to form 1-(oxan-4-yl)ethen-1-one, an α,β-unsaturated ketone.[17][18] These conjugated systems are valuable Michael acceptors for further synthetic transformations.

Caption: General Sₙ2 reaction pathway.

Experimental Protocols & Safety Considerations

Representative Synthesis: α-Bromination of 1-(oxan-4-yl)ethanone

The synthesis of α-haloketones is most commonly achieved via the direct halogenation of the parent ketone.[19] This protocol is a representative method based on established procedures for ketone bromination.[17][20]

Protocol:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1-(oxan-4-yl)ethanone (1.0 eq) in a suitable solvent such as methylene chloride or acetic acid.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bromination: Add a solution of bromine (Br₂) (1.0-1.1 eq) in the same solvent dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Once complete, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine. Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care. As a member of the α-haloketone class, it is a potent lachrymator and irritant.

GHS Hazard Information: [3][7]

  • H302: Harmful if swallowed.

  • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mandatory Precautions:

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[3][21]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[3]

  • Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area under an inert atmosphere.[4]

  • Spill & Waste: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste according to institutional guidelines.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal PPE Don PPE (Gloves, Goggles, Face Shield, Lab Coat) FumeHood Verify Fume Hood Functionality Weigh Weigh Compound in Hood FumeHood->Weigh Proceed if Safe Reaction Perform Reaction in Hood Weigh->Reaction Quench Quench Reagents Safely Reaction->Quench After Reaction Waste Dispose of Waste in Labeled Container Quench->Waste Decon Decontaminate Glassware & Surfaces Waste->Decon

Caption: Safe handling workflow for α-bromoketones.

Conclusion

This compound is a powerful and versatile chemical intermediate. Its theoretical properties—characterized by a stable oxane ring and a highly reactive electrophilic center—make it an invaluable tool for synthetic chemists, particularly in the field of drug discovery. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this building block in the creation of novel and complex molecular entities.

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An In-depth Technical Guide to 2-Bromo-1-(oxan-4-yl)ethan-1-one: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Key Building Block

2-Bromo-1-(oxan-4-yl)ethan-1-one, a seemingly unassuming α-bromo ketone, is a powerful and versatile intermediate in the arsenal of medicinal chemists and drug development professionals. Its strategic combination of a reactive α-bromo ketone moiety and a saturated tetrahydropyran (oxane) ring makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds with significant pharmacological potential. The oxane ring, a common motif in numerous natural products and approved drugs, can impart favorable physicochemical properties such as improved solubility and metabolic stability, while the α-bromo ketone functionality serves as a linchpin for the construction of various heterocyclic systems. This guide provides a comprehensive overview of the synthesis, reactivity, and practical applications of this compound, offering field-proven insights for researchers and scientists in the pharmaceutical industry.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 141095-78-5[1][2]
Molecular Formula C₇H₁₁BrO₂[1][2]
Molecular Weight 207.07 g/mol [1][2]
Appearance White to light yellow solid
Melting Point 50-53 °C
Purity ≥95%

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. As with all α-bromo ketones, it is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Synthesis of this compound: A Two-Step Approach

The most common and practical synthesis of this compound is a two-step process commencing from readily available starting materials. This involves the preparation of the precursor ketone, 1-(oxan-4-yl)ethan-1-one, followed by its selective α-bromination.

Step 1: Synthesis of the Precursor, 1-(oxan-4-yl)ethan-1-one

The synthesis of 1-(oxan-4-yl)ethan-1-one can be efficiently achieved through the reaction of a suitable tetrahydropyran-4-carbonyl derivative with a methyl organometallic reagent, such as a methyl Grignard reagent.

G cluster_0 Synthesis of 1-(oxan-4-yl)ethan-1-one Tetrahydropyran-4-carbonyl_chloride Tetrahydropyran-4-carbonyl chloride Reaction Grignard Reaction Tetrahydropyran-4-carbonyl_chloride->Reaction Methyl_Grignard Methylmagnesium bromide (MeMgBr) in THF Methyl_Grignard->Reaction Workup Aqueous Workup (e.g., NH4Cl) Reaction->Workup Product 1-(Oxan-4-yl)ethan-1-one Workup->Product

Figure 1: General workflow for the synthesis of 1-(oxan-4-yl)ethan-1-one.

Detailed Experimental Protocol:

  • Grignard Reagent Formation (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. To the addition funnel, add a solution of methyl bromide or methyl iodide (1.1 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of the methyl halide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional hour to ensure complete formation of the Grignard reagent[3][4].

  • Reaction with Tetrahydropyran-4-carbonyl chloride: Cool the freshly prepared Grignard solution to 0 °C using an ice bath. Dissolve tetrahydropyran-4-carbonyl chloride (1.0 eq) in anhydrous THF and add it to the addition funnel. Add the acid chloride solution dropwise to the Grignard reagent with vigorous stirring, maintaining the temperature below 10 °C[5].

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride[6].

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(oxan-4-yl)ethan-1-one. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ketone[7].

Step 2: α-Bromination of 1-(oxan-4-yl)ethan-1-one

The second and final step is the selective bromination at the α-position of the ketone. This reaction is typically acid-catalyzed and proceeds through an enol intermediate.

Mechanism of Acid-Catalyzed α-Bromination:

The mechanism involves three key steps:

  • Acid-Catalyzed Enolization: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-protons. A weak base (such as the solvent or the conjugate base of the acid) then removes an α-proton to form the enol tautomer[1][8].

  • Nucleophilic Attack of the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂)[9].

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the α-bromo ketone product[8][10].

G cluster_1 Mechanism of α-Bromination Ketone 1-(Oxan-4-yl)ethan-1-one Enolization Enolization Ketone->Enolization H+ H+ (Acid Catalyst) H+->Enolization Enol Enol Intermediate Enolization->Enol Nucleophilic_Attack Nucleophilic Attack Enol->Nucleophilic_Attack Br2 Br₂ Br2->Nucleophilic_Attack Intermediate Brominated Intermediate Nucleophilic_Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product This compound Deprotonation->Product

Figure 2: Simplified mechanism of acid-catalyzed α-bromination.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1-(oxan-4-yl)ethan-1-one (1.0 eq) in a suitable solvent such as acetic acid, chloroform, or diethyl ether[8]. Add a catalytic amount of a strong acid, such as hydrobromic acid (HBr) or sulfuric acid[11].

  • Bromination: Cool the solution in an ice bath. To the addition funnel, add a solution of elemental bromine (Br₂) (1.0-1.1 eq) in the same solvent. Add the bromine solution dropwise to the stirred ketone solution. The disappearance of the bromine color indicates the progress of the reaction.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.

  • Extraction and Purification: Extract the product with a suitable organic solvent like diethyl ether or dichloromethane. Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography on silica gel to afford the final product as a solid.

Characterization and Spectral Data

Unequivocal characterization of this compound is crucial for its use in subsequent synthetic steps. The following spectral data are typical for this compound.

Technique **Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) **
¹H NMR Signals corresponding to the oxane ring protons (typically in the range of 1.5-4.0 ppm), a singlet for the α-bromomethyl protons (CH₂Br) (typically around 4.0-4.5 ppm), and a multiplet for the proton at the 4-position of the oxane ring.
¹³C NMR Signals for the carbons of the oxane ring, a signal for the α-bromomethyl carbon (CH₂Br) (typically in the range of 30-40 ppm), and a downfield signal for the carbonyl carbon (C=O) (typically >190 ppm).
IR A strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1710-1730 cm⁻¹.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (207.07 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound stems from the high reactivity of the α-bromo ketone functionality. The carbon atom bearing the bromine is highly electrophilic and susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds.

Hantzsch Thiazole Synthesis: A Gateway to Bioactive Molecules

A prime example of the utility of this compound is in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halo ketone with a thioamide to form a thiazole ring, a privileged scaffold in medicinal chemistry found in numerous approved drugs[1][9]. The reaction with thiourea, for instance, yields a 2-aminothiazole derivative.

G cluster_2 Hantzsch Thiazole Synthesis Bromo_Ketone This compound Condensation Condensation/ Cyclization Bromo_Ketone->Condensation Thiourea Thiourea Thiourea->Condensation Product 2-Amino-4-(oxan-4-yl)thiazole Condensation->Product

Figure 3: Hantzsch synthesis of a 2-aminothiazole derivative.

Detailed Experimental Protocol for Hantzsch Thiazole Synthesis:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.0-1.2 eq) in a suitable solvent such as ethanol or methanol[9].

  • Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within a few hours. Monitor the progress by TLC[12].

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the hydrobromide salt formed during the reaction.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2-amino-4-(oxan-4-yl)thiazole.

Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)

While direct, publicly disclosed syntheses of marketed drugs explicitly using this compound are not readily found in the literature, its structural motifs are highly relevant to modern drug discovery. The oxane ring is a key component of several successful drugs, and the 2-aminothiazole scaffold derived from it is a cornerstone of many others. For example, the oxazolidinone ring system, structurally related to the products that can be derived from this intermediate, is found in the anticoagulant drug Rivaroxaban [13][14][15]. Similarly, the pyrazolopyridine core of the anticoagulant Apixaban is often constructed using precursors that could potentially be synthesized from versatile building blocks like this compound[11][16][17][18]. The value of this intermediate lies in its ability to rapidly generate libraries of diverse heterocyclic compounds for screening in drug discovery programs.

Conclusion: A Valuable Tool for Drug Discovery

This compound is a highly valuable and versatile building block for medicinal chemists. Its straightforward synthesis, well-defined reactivity, and the inherent "drug-like" properties of the tetrahydropyran moiety make it an attractive starting material for the construction of novel heterocyclic compounds with potential therapeutic applications. The ability to readily access important pharmacophores, such as the 2-aminothiazole ring system, through robust and high-yielding reactions like the Hantzsch synthesis, underscores its importance in modern drug discovery and development. As the demand for novel and effective therapeutics continues to grow, the strategic use of such well-designed synthetic intermediates will undoubtedly play a crucial role in the successful identification and development of the next generation of medicines.

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Bromo Ketone Functional Group

Abstract

Bromo ketones are a cornerstone class of intermediates in organic synthesis, prized for the versatile reactivity imparted by the synergistic electronic effects of the carbonyl and the adjacent bromine atom. This guide provides a comprehensive exploration of the core reactive pathways of bromo ketones, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of nucleophilic substitution, elimination, enolate chemistry, and characteristic rearrangements. The discussion is grounded in established principles and supported by field-proven insights, detailed experimental protocols, and visual aids to elucidate complex transformations.

Introduction: The Electronic Landscape of Bromo Ketones

The synthetic utility of bromo ketones stems from a unique electronic arrangement. The carbonyl group is strongly electron-withdrawing, which polarizes the α-carbon-carbon bond and increases the acidity of the α-protons. The bromine atom, also an electronegative element, further enhances the electrophilicity of the α-carbon through a potent inductive effect, while its capacity to act as a good leaving group is central to many of its reactions. This confluence of effects renders the α-position a hub of reactivity, susceptible to attack by nucleophiles and facilitating elimination and rearrangement pathways that are foundational to modern synthetic chemistry.

This guide will focus primarily on α-bromo ketones, the most common and synthetically versatile class, while also briefly touching upon the reactivity of their β- and γ-isomers.

Core Reactive Pathways of α-Bromo Ketones

The reactivity of α-bromo ketones can be broadly categorized into four main pathways, the course of which is dictated by the choice of reagents and reaction conditions.

Nucleophilic Substitution (S(_N)2 Pathway)

The most direct manifestation of the α-carbon's electrophilicity is its reaction with nucleophiles via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making it an excellent electrophile for a wide array of nucleophiles.[1][2]

Causality of Experimental Choice: For a successful S(_N)2 reaction, it is crucial to select nucleophiles that are relatively non-basic.[2] The use of strong, hard bases can lead to competing deprotonation at the α-carbon, initiating elimination or enolate-driven side reactions.[2] Therefore, soft nucleophiles like thiolates, halides, and amines, or weakly basic nucleophiles like carboxylates, are preferred.

Experimental Protocol: Synthesis of α-Phenoxyacetone

This protocol describes the S(_N)2 reaction between bromoacetone and phenolate.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium phenoxide (1.16 g, 10 mmol) in 20 mL of dry acetone.

  • Reaction Initiation: To the stirring solution, add bromoacetone (1.37 g, 10 mmol) dropwise at room temperature.

  • Reaction Monitoring: The reaction is exothermic. After the initial addition, heat the mixture to a gentle reflux (approx. 56°C) for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the bromoacetone spot.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the sodium bromide precipitate.

  • Purification: Evaporate the acetone solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield α-phenoxyacetone.

Diagram: S(_N)2 Reaction Mechanism

Caption: S(_N)2 nucleophilic substitution at the α-carbon of a bromo ketone.

Elimination (E2 Pathway)

Treatment of α-bromo ketones with a base can lead to the elimination of hydrogen bromide (HBr), a process known as dehydrobromination, to form α,β-unsaturated ketones.[3][4][5] This transformation is synthetically valuable as it introduces a carbon-carbon double bond in conjugation with the carbonyl group.

Causality of Experimental Choice: The E2 (bimolecular elimination) mechanism is favored by the use of sterically hindered, non-nucleophilic bases.[3] Bases like pyridine or triethylamine are ideal because their bulkiness disfavors S(_N)2 attack at the α-carbon, promoting instead the abstraction of an α-proton, which initiates the elimination cascade.[3][6] The formation of the conjugated system provides a strong thermodynamic driving force for this reaction.[6]

Experimental Protocol: Synthesis of 2-Methyl-2-cyclohexenone

This protocol outlines the dehydrobromination of 2-bromo-2-methylcyclohexanone.[4][5]

  • Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place 2-bromo-2-methylcyclohexanone (5.0 g, 26.2 mmol).

  • Reagent Addition: Add 25 mL of pyridine. The pyridine acts as both the base and the solvent.

  • Heating: Heat the mixture under reflux (approx. 115°C) for 1 hour. The solution will typically darken as pyridinium hydrobromide precipitates.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash successively with 1 M HCl (2 x 20 mL) to remove residual pyridine, then with saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain 2-methyl-2-cyclohexenone.

Diagram: E2 Elimination Workflow

E2_Workflow cluster_workflow Dehydrobromination Workflow Start α-Bromo Ketone + Pyridine (Base/Solvent) Heat Reflux (115°C, 1h) Start->Heat Precipitate Pyridinium Hydrobromide Precipitates Heat->Precipitate Quench Cool & Quench with Water Precipitate->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with HCl, NaHCO₃, Brine Extract->Wash Dry Dry over MgSO₄ & Concentrate Wash->Dry Purify Vacuum Distillation Dry->Purify Product α,β-Unsaturated Ketone Purify->Product

Caption: Step-by-step workflow for the E2 dehydrobromination of an α-bromo ketone.

Favorskii Rearrangement

The Favorskii rearrangement is the signature reaction of α-halo ketones possessing an enolizable α'-proton. It involves the treatment of an α-bromo ketone with a base (typically hydroxide or alkoxide) to yield a rearranged carboxylic acid or ester derivative.[7][8] For cyclic α-bromo ketones, this reaction results in a ring contraction, providing a powerful method for synthesizing strained ring systems.[8]

Mechanistic Insight: The generally accepted mechanism proceeds through several key steps:

  • Enolate Formation: The base abstracts an acidic proton from the α'-carbon (the carbon on the other side of the carbonyl from the bromine).[8][9]

  • Cyclopropanone Formation: The resulting enolate undergoes an intramolecular S(_N)2 reaction, displacing the bromide to form a highly strained cyclopropanone intermediate.[8][10]

  • Nucleophilic Attack: The nucleophile (hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone.

  • Ring Opening: The resulting tetrahedral intermediate collapses, cleaving one of the cyclopropane bonds to form the most stable carbanion. This step is regioselective.

  • Protonation: A final proton transfer yields the carboxylic acid or ester product.[7]

For α-bromo ketones lacking α'-protons, a "quasi-Favorskii" or "pseudo-Favorskii" rearrangement can occur through a different, semibenzilic acid-type mechanism.[8]

Experimental Protocol: Favorskii Rearrangement of 2-Bromocyclohexanone

This protocol describes the ring contraction of 2-bromocyclohexanone to cyclopentanecarboxylic acid.[7]

  • Base Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve sodium hydroxide (12.0 g, 300 mmol) in 50 mL of water and cool the solution in an ice bath to below 10°C.

  • Substrate Addition: Add 2-bromocyclohexanone (17.7 g, 100 mmol) dropwise to the cold, vigorously stirred NaOH solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Cool the mixture again in an ice bath and carefully acidify with concentrated HCl until the pH is ~1.

  • Extraction: Extract the acidified mixture with diethyl ether (3 x 50 mL).

  • Purification: Extract the combined ether layers with a saturated sodium bicarbonate solution (3 x 30 mL). Wash the bicarbonate extracts with a small amount of ether, then re-acidify the aqueous layer with concentrated HCl.

  • Isolation: The cyclopentanecarboxylic acid product will often separate as an oil or solid. Extract it into diethyl ether, dry the organic layer with anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

Diagram: Favorskii Rearrangement Mechanism

Favorskii_Mechanism Start α-Bromo Ketone Enolate α'-Enolate Formation Start->Enolate Base (OH⁻) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 (-Br⁻) Attack Nucleophilic Attack on Carbonyl Cyclopropanone->Attack Base (OH⁻) Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral RingOpen Ring Opening (forms carbanion) Tetrahedral->RingOpen Collapse & Cleavage Product Final Product (Carboxylic Acid/Ester) RingOpen->Product Protonation (H₂O)

Caption: Key steps in the Favorskii rearrangement via a cyclopropanone intermediate.

Reactivity Beyond the Alpha Position

While α-bromo ketones are the most studied, the position of the bromine atom significantly influences reactivity.

  • β-Bromo Ketones: These substrates can undergo elimination to form α,β-unsaturated ketones or cyclize via intramolecular S(_N)2 reaction to form cyclopropyl ketones. They are also precursors for homo-Favorskii rearrangements.[9]

  • γ-Bromo Ketones: The increased distance from the carbonyl group lessens its electronic influence. A key reaction for γ-bromo ketones is intramolecular O-alkylation upon enolate formation, leading to the synthesis of substituted furans. They are also important building blocks for various pharmaceuticals.[11]

Applications in Heterocyclic Synthesis

The dual functionality of α-bromo ketones makes them powerful precursors for the synthesis of a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. For example, the Hantzsch thiazole synthesis involves the condensation of an α-bromo ketone with a thioamide to form a thiazole ring. Similarly, they react with amidines to form imidazoles and with 1,2-diamines to form pyrazines.[12]

Summary of Reactivity

The following table summarizes the primary transformations of α-bromo ketones and the typical conditions required.

Reaction TypeReagent(s)Key Intermediate(s)Product Type
Nucleophilic Substitution (S(_N)2) Weakly basic nucleophiles (e.g., RNH₂, RCOO⁻, RS⁻)Pentacoordinate transition stateα-Substituted Ketone
Elimination (E2) Sterically hindered base (e.g., Pyridine, TEA)E2 transition stateα,β-Unsaturated Ketone
Favorskii Rearrangement Strong, non-hindered base (e.g., NaOH, NaOMe)Enolate, CyclopropanoneCarboxylic Acid / Ester
Enolate Alkylation Strong, hindered base (e.g., LDA) followed by an electrophileα-Bromoenolateα-Bromo-α'-alkyl Ketone

Conclusion

The bromo ketone functional group is a versatile and powerful tool in the arsenal of the synthetic chemist. Its reactivity is governed by a well-understood interplay of inductive and resonance effects, allowing for predictable and controllable transformations. From simple nucleophilic substitutions and eliminations to complex, name-reaction rearrangements like the Favorskii, bromo ketones provide access to a vast array of valuable molecular scaffolds. A thorough understanding of the mechanistic principles behind their reactivity, as detailed in this guide, is essential for leveraging their full potential in research, discovery, and development.

References

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Methodological & Application

Application Note: Understanding the Synthesis and Significance of α-Bromoketones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer

This document provides a general overview of the chemical principles and safety considerations relevant to the synthesis of α-bromoketones, using 2-Bromo-1-(oxan-4-yl)ethan-1-one as a conceptual example. It is intended for educational and informational purposes only and is not a substitute for a detailed, validated, and peer-reviewed experimental protocol. The synthesis of α-bromoketones involves hazardous materials and should only be undertaken by trained professionals in a properly equipped laboratory setting with all necessary safety precautions in place. This document does not constitute a laboratory protocol and should not be used as such.

Introduction

α-Haloketones are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the halogen, which is susceptible to nucleophilic substitution. This dual reactivity makes them versatile synthons for constructing complex molecular architectures. This compound is a specific example of an α-bromoketone that incorporates an oxane (tetrahydropyran) ring, a common motif in many drug molecules that can improve physicochemical properties such as solubility and metabolic stability.

This application note will explore the general principles behind the synthesis of α-bromoketones, with a conceptual focus on structures like this compound. We will discuss the common synthetic strategies, the underlying reaction mechanisms, and the critical safety considerations necessary when handling the reagents involved.

General Synthetic Strategies for α-Bromoketones

The bromination of ketones to form α-bromoketones is a fundamental transformation in organic synthesis. The most common methods involve the reaction of a ketone with a brominating agent, often under acidic or basic conditions.

Acid-Catalyzed Bromination

In the presence of an acid catalyst, ketones can undergo tautomerization to form their enol or enolate equivalents. This enol form is electron-rich and readily reacts with an electrophilic brominating agent, such as molecular bromine (Br₂).

  • Step 1: Enolization: The ketone is protonated at the carbonyl oxygen, increasing the acidity of the α-protons. A weak base (e.g., the solvent) then removes an α-proton to form the enol.

  • Step 2: Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine source.

  • Step 3: Deprotonation: The resulting intermediate is deprotonated to yield the α-bromoketone and regenerate the acid catalyst.

Base-Mediated Bromination

Under basic conditions, a base removes an α-proton to form an enolate anion. This enolate is also a potent nucleophile that can react with an electrophilic bromine source. However, this method can be less selective and may lead to polybromination, as the introduction of a bromine atom can increase the acidity of the remaining α-protons.

Use of Alternative Brominating Agents

Due to the hazardous nature of molecular bromine, alternative brominating agents are often preferred. These include:

  • N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine. It is often used with a radical initiator or an acid catalyst.

  • Pyridinium tribromide (Py·HBr₃): A solid complex of pyridine and bromine that serves as a stable and convenient source of bromine.

  • Copper(II) Bromide (CuBr₂): Can be used for the direct bromination of ketones, often in a solvent mixture such as chloroform and ethyl acetate.

Conceptual Workflow for α-Bromoketone Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an α-bromoketone from a parent ketone.

The Versatile Reactivity of 2-Bromo-1-(oxan-4-yl)ethan-1-one: A Guide to Reaction Mechanisms and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic use of highly reactive, multifunctional building blocks is paramount. Among these, α-bromo ketones stand out as exceptionally versatile intermediates.[1][2] 2-Bromo-1-(oxan-4-yl)ethan-1-one, a molecule incorporating a reactive α-bromo ketone moiety and a stable oxane (tetrahydropyran) ring, has emerged as a valuable precursor for the synthesis of complex molecular architectures. The oxane ring, a common motif in many bioactive compounds, imparts favorable pharmacokinetic properties, making this reagent particularly relevant to medicinal chemists.[3]

This technical guide provides an in-depth exploration of the reaction mechanisms governing the reactivity of this compound. We will dissect the electronic factors that drive its primary reaction pathways and present detailed, field-proven protocols for its application in common synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this powerful reagent.

Part 1: Core Mechanistic Principles

The reactivity of this compound is dominated by the α-bromo ketone functional group. The interplay between the carbonyl group and the adjacent bromine atom creates a highly electrophilic center, primed for reaction with a wide array of nucleophiles.[2]

The Predominant Pathway: Nucleophilic Substitution (SN2)

The most common and synthetically useful reaction of this compound is the bimolecular nucleophilic substitution (SN2) reaction. The carbon atom alpha to the carbonyl group is highly activated towards nucleophilic attack due to two key factors:

  • Inductive Effect: The electronegative bromine and oxygen atoms pull electron density away from the α-carbon, creating a significant partial positive charge (δ+).

  • Carbonyl Conjugation: The adjacent carbonyl group's π-system can stabilize the transition state of the SN2 reaction, thereby lowering the activation energy.[4]

In an SN2 reaction, a nucleophile directly attacks the electrophilic α-carbon, leading to the displacement of the bromide ion in a single, concerted step. This reaction is highly efficient and proceeds with an inversion of stereochemistry if the α-carbon were a chiral center.

Favorskii_Rearrangement start This compound + Base (e.g., RO⁻) enolate Enolate Formation start->enolate Deprotonation cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular Sₙ2 attack Nucleophilic Attack by RO⁻ cyclopropanone->attack Ring Opening rearranged Rearranged Ester Product attack->rearranged Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product A This compound C Nucleophilic Attack (Sₙ2) A->C B Thiourea B->C D Intramolecular Cyclization C->D E Dehydration D->E F 2-Amino-4-(oxan-4-yl)thiazole E->F

Sources

The Versatile Role of 2-Bromo-1-(oxan-4-yl)ethan-1-one in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 2-Bromo-1-(oxan-4-yl)ethan-1-one, a bifunctional reagent, has emerged as a valuable scaffold. Its inherent reactivity, stemming from the α-bromo ketone moiety, coupled with the favorable physicochemical properties imparted by the tetrahydropyran (oxane) ring, renders it a versatile starting material for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and mechanistic insights to empower researchers in their quest for new medicines.

The Strategic Advantage of the Oxane Moiety

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry.[1][2] Its non-planar, saturated nature introduces three-dimensionality to molecules, a desirable trait for enhancing target specificity and improving pharmacokinetic profiles.[3] The oxygen atom within the ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Furthermore, the oxane moiety can improve aqueous solubility and metabolic stability, critical parameters in drug design.[2]

Core Reactivity: The α-Bromo Ketone

The primary driver of this compound's utility is the α-bromo ketone functional group. The electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making it an excellent precursor for a variety of chemical transformations.[4] This reactivity allows for the facile introduction of diverse functionalities and the construction of complex heterocyclic systems.

Key Applications in Medicinal Chemistry

The principal application of this compound in medicinal chemistry lies in its role as a key intermediate for the synthesis of heterocyclic compounds, most notably substituted thiazoles.

The Hantzsch Thiazole Synthesis: A Gateway to Bioactive Scaffolds

The Hantzsch thiazole synthesis is a classic and robust method for the construction of the thiazole ring, a core component of numerous pharmaceuticals. This reaction involves the condensation of an α-halo ketone with a thioamide. This compound serves as an ideal α-halo ketone component, leading to the formation of 4-(oxan-4-yl)-substituted thiazoles.

Hantzsch_Thiazole_Synthesis

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of this compound. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The resulting thiazoline intermediate then undergoes dehydration to yield the stable, aromatic thiazole ring.

This protocol outlines the synthesis of a foundational 2-aminothiazole derivative, a versatile intermediate for further functionalization.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (or other suitable solvent like isopropanol)

  • Sodium bicarbonate (saturated aqueous solution)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and thiourea (1.1 eq).

  • Add a sufficient volume of ethanol to dissolve the reactants (approximately 10-20 mL per gram of the bromo-ketone).

  • Heat the reaction mixture to reflux (the boiling point of ethanol) with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.

  • A precipitate of the product should form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven or air-dry to obtain the crude 2-amino-4-(oxan-4-yl)thiazole.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Summary for a Representative Synthesis:

ParameterValue
Reactant 1 This compound (2.07 g, 10 mmol)
Reactant 2 Thiourea (0.84 g, 11 mmol)
Solvent Ethanol (30 mL)
Reaction Time 3 hours
Yield (Crude) ~85-95%
Appearance Off-white to pale yellow solid
Reactions with Other Nucleophiles

The electrophilic nature of the α-carbon in this compound allows for its reaction with a wide range of nucleophiles beyond thioamides, opening avenues for the synthesis of other important structural motifs.

Nucleophilic_Substitution

This protocol describes the reaction with primary or secondary amines to introduce an amino functionality, a common step in building more complex molecules.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (2.2 eq)

  • A polar aprotic solvent (e.g., Acetonitrile, DMF, or THF)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (optional, if the amine is used as its salt)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the amine (2.2 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar. If the amine is a salt, add the non-nucleophilic base (1.1 eq).

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same solvent.

  • Add the solution of the bromo-ketone dropwise to the cooled amine solution with vigorous stirring. The use of excess amine serves both as the nucleophile and to neutralize the HBr byproduct.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Potential Therapeutic Applications of Synthesized Derivatives

The tetrahydropyran and thiazole moieties are present in a number of clinically relevant drugs and investigational compounds. While direct synthesis from this compound for a marketed drug is not prominently documented, the scaffolds it generates are of high interest in various therapeutic areas.

  • Kinase Inhibitors: The 2-aminothiazole scaffold is a well-known "hinge-binding" motif in many kinase inhibitors, targeting the ATP-binding site of kinases involved in cancer and inflammatory diseases.

  • GPCR Modulators: The tetrahydropyran ring is found in antagonists of neurokinin 1 (NK1) receptors, which have applications as antiemetics and antidepressants.[2]

  • Ion Channel Blockers: The structural features derived from this building block can be incorporated into molecules targeting ion channels, with potential applications in cardiovascular and neurological disorders.[3]

  • Antiviral and Antibacterial Agents: Thiazole-containing compounds have demonstrated a broad spectrum of antimicrobial activities.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its dual functionality allows for the efficient construction of complex and biologically relevant scaffolds. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, enabling them to harness the full potential of this versatile building block in the development of the next generation of therapeutics. As the demand for novel and effective medicines continues to grow, the importance of such well-characterized and reactive intermediates will undoubtedly increase, paving the way for future innovations in drug discovery.

References

  • Vertex AI Search. (2024).
  • PubMed Central. (n.d.). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition.
  • PubMed Central. (2025). Biginelli dihydropyrimidines and their acetylated derivatives as L‐/T‐type calcium channel blockers: Synthesis, enantioseparation, and molecular modeling studies.

Sources

Application Notes & Protocols: 2-Bromo-1-(oxan-4-yl)ethan-1-one as a Versatile Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Oxane Moiety

In contemporary medicinal chemistry, the tetrahydropyran (THP), or oxane, ring is a highly valued structural motif.[1][2][3] Its inclusion in drug candidates can significantly enhance physicochemical properties, such as solubility and metabolic stability, which are critical for improving bioavailability and overall pharmacological profiles.[2] The oxane ring serves as a saturated, non-planar bioisostere for phenyl groups or other cyclic systems, offering a tool to optimize molecular shape and interactions with biological targets.[1][3]

2-Bromo-1-(oxan-4-yl)ethan-1-one is a key building block that facilitates the direct introduction of a ketone-linked oxane moiety onto a wide range of nucleophilic scaffolds. As an α-bromo ketone, it possesses a highly electrophilic carbon center adjacent to the carbonyl group, making it an efficient and versatile alkylating agent for amines, phenols, thiols, and other nucleophiles. This guide provides a comprehensive overview of its properties, reactivity, and detailed protocols for its application in synthetic organic chemistry.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring reagent stability and laboratory safety. Below is a summary of key properties for this compound.

PropertyValueSource
CAS Number 141095-78-5[4][5]
Molecular Formula C₇H₁₁BrO₂[4]
Molecular Weight 207.07 g/mol [4][5]
Appearance White to light yellow solid[5]
Melting Point 50-53 °C[5]
Storage Inert atmosphere, 2-8°C[5]

Safety Profile:

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[4]

  • Hazard Statements: Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314), May cause respiratory irritation (H335).[4][6]

  • Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood.[7] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[7]

The Alkylation Reaction: Mechanism and Principles

The utility of this compound as an alkylating agent stems from its participation in the bimolecular nucleophilic substitution (Sₙ2) reaction.[8][9][10]

Mechanism Deep Dive: The reaction proceeds via a single, concerted step.[11] The nucleophile (e.g., an amine, phenoxide, or thiolate) attacks the electrophilic carbon atom bearing the bromine atom. This attack occurs from the backside, 180° opposite to the carbon-bromine bond.[12] As the new bond between the nucleophile and the carbon forms, the carbon-bromine bond simultaneously breaks, displacing the bromide ion as the leaving group.[12] This concerted process passes through a high-energy trigonal bipyramidal transition state.[12]

Caption: Sₙ2 mechanism for alkylation using this compound.

Protocol 1: N-Alkylation of Heterocyclic Amines

This protocol details a general procedure for the N-alkylation of a common heterocycle, such as an imidazole or pyrazole, which are prevalent in pharmaceutical compounds.

Reaction Scheme: Nucleophile-H + Br-CH₂-C(O)-(oxan-4-yl) --[Base, Solvent]--> Nucleophile-CH₂-C(O)-(oxan-4-yl)

Materials and Equipment:

  • This compound (1.0 equiv)

  • Heterocyclic amine (e.g., imidazole) (1.0-1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

  • Acetone or Acetonitrile (ACS grade, anhydrous)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (rotary evaporator, separatory funnel, silica gel)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the heterocyclic amine (1.0 equiv), anhydrous potassium carbonate (2.5 equiv), and acetone.

  • Reagent Addition: Dissolve this compound (1.0 equiv) in a minimal amount of acetone and add it dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetone.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude material is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure N-alkylated product.

Causality and Insights:

  • Base Selection: Potassium carbonate is a mild, inexpensive, and effective base for deprotonating the N-H of many heterocycles. Its insolubility in acetone drives the reaction forward by removing the HBr byproduct from the solution as KBr.

  • Solvent Choice: Acetone and acetonitrile are polar aprotic solvents that are ideal for Sₙ2 reactions. They effectively dissolve the organic reagents but do not solvate the anionic nucleophile as strongly as protic solvents, thus enhancing its reactivity.

Protocol 2: O-Alkylation of Phenols

The alkylation of phenols (a Williamson-type ether synthesis) provides access to aryl ethers, another important class of compounds in drug discovery.[13]

Materials and Equipment:

  • This compound (1.1 equiv)

  • Substituted phenol (1.0 equiv)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5-2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard reaction, workup, and purification equipment

Step-by-Step Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the phenol (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add cesium carbonate (1.5 equiv) to the solution. Stir for 15-30 minutes at room temperature to allow for the formation of the phenoxide.

  • Alkylating Agent Addition: Add this compound (1.1 equiv) to the mixture.

  • Reaction: Heat the reaction to 50-80°C and stir until the starting phenol is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and pour it into cold water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Causality and Insights:

  • Base and Solvent: Phenols are less acidic than many N-H heterocycles, often requiring a stronger base or more polar solvent to facilitate deprotonation.[14] DMF is an excellent solvent for this purpose, and cesium carbonate is highly effective due to the high solubility of the cesium phenoxide intermediate.[13]

  • Side Reactions: A potential side reaction in phenol alkylation is C-alkylation. Using a polar aprotic solvent like DMF generally favors the desired O-alkylation.[13]

General Experimental Workflow

The following diagram provides a high-level overview of the typical laboratory workflow for using this compound as an alkylating agent.

Workflow Start Starting Materials (Nucleophile, Base, Solvent) Setup Reaction Setup (Inert Atmosphere, Stirring) Start->Setup Addition Add Alkylating Agent (this compound) Setup->Addition Reaction Heat & Monitor (TLC / LC-MS) Addition->Reaction Workup Quench & Work-up (Filter / Extract) Reaction->Workup Isolation Crude Product Isolation (Rotary Evaporation) Workup->Isolation Purification Purification (Column Chromatography) Isolation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Pure Product Analysis->Final

Caption: General laboratory workflow for alkylation reactions.

Conclusion

This compound is a powerful and efficient electrophile for the introduction of the medicinally relevant oxane moiety. Its high reactivity in Sₙ2 reactions allows for the straightforward alkylation of a diverse range of nitrogen, oxygen, and sulfur nucleophiles under well-established conditions. The protocols provided herein serve as a robust starting point for synthetic chemists in research and drug development, enabling the rapid generation of novel chemical entities with potentially enhanced pharmaceutical properties.

References

  • Vertex AI Search. (2024).
  • Dakenchem. (n.d.). The Importance of Tetrahydropyran (CAS 142-68-7)
  • Guidechem. (n.d.). What is Tetrahydropyran and its Role in Synthetic Organic Chemistry?.
  • PubChem. (n.d.). This compound. [Link]
  • Schaller, C. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
  • BYJU'S. (n.d.). SN2 Reaction Mechanism. [Link]
  • Wikipedia. (n.d.). SN2 reaction. [Link]
  • LibreTexts Chemistry. (2024). 11.2: The SN2 Reaction. [Link]
  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. [Link]

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The Versatile Role of 2-Bromo-1-(oxan-4-yl)ethan-1-one in Modern Heterocyclic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and medicinal chemistry, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, α-bromo ketones stand out for their inherent reactivity and versatility. This guide focuses on a particularly valuable reagent, 2-Bromo-1-(oxan-4-yl)ethan-1-one , and its applications in the construction of diverse heterocyclic systems. The presence of the oxane (tetrahydropyran) moiety is of significant interest, as this motif is found in numerous biologically active compounds and can favorably influence pharmacokinetic properties.[1][2] This document serves as a detailed resource for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying mechanistic principles to empower rational synthetic design.

The Chemical Personality of this compound: An Electrophilic Powerhouse

This compound belongs to the class of α-halo ketones, characterized by a bromine atom positioned on the carbon adjacent to a carbonyl group. This structural arrangement renders the α-carbon highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. The electron-withdrawing nature of the adjacent carbonyl group and the excellent leaving group ability of the bromide ion are the primary drivers of its reactivity. This inherent electrophilicity is the key to its utility in forming carbon-heteroatom bonds, the fundamental step in the synthesis of most heterocyclic rings.

Synthesis of Thiazoles: The Hantzsch Reaction in Focus

One of the most prominent applications of this compound is in the renowned Hantzsch thiazole synthesis. This classical condensation reaction provides a straightforward and efficient route to a variety of substituted thiazoles, a class of heterocycles with a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3][4][5]

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established mechanism involving the initial nucleophilic attack of the sulfur atom of a thioamide or thiourea on the electrophilic α-carbon of this compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis reagents This compound + Thioamide/Thiourea intermediate1 Thioether Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-(Oxan-4-yl)thiazole intermediate2->product Dehydration

Caption: Mechanism of Hantzsch Thiazole Synthesis.

Protocol for the Synthesis of 2-Amino-4-(oxan-4-yl)thiazole

This protocol describes the synthesis of a key 2-aminothiazole derivative, a versatile intermediate for further functionalization.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (optional, for work-up)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add thiourea (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2-amino-4-(oxan-4-yl)thiazole.[1]

Table 1: Representative Reaction Conditions for Thiazole Synthesis

Thio-componentSolventTemperatureReaction TimeYield (%)
ThioureaEthanolReflux2-4 hHigh
Substituted ThioamidesEthanolReflux3-6 hGood to High

Construction of Imidazo[1,2-a]pyridines: A Gateway to Bioactive Scaffolds

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antiviral properties.[6][7][8][9] The reaction of this compound with 2-aminopyridines provides a direct and efficient route to this privileged scaffold.

Mechanism of Imidazo[1,2-a]pyridine Formation

The synthesis commences with the nucleophilic attack of the pyridine ring nitrogen of 2-aminopyridine on the α-carbon of this compound, forming a pyridinium salt intermediate. This is followed by an intramolecular cyclization involving the exocyclic amino group and the ketone carbonyl, which after dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.[10]

Imidazopyridine_Synthesis reagents This compound + 2-Aminopyridine intermediate1 Pyridinium Salt reagents->intermediate1 N-Alkylation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-(Oxan-4-yl)imidazo[1,2-a]pyridine intermediate2->product Dehydration

Caption: Mechanism of Imidazo[1,2-a]pyridine Synthesis.

Protocol for the Synthesis of 2-(Oxan-4-yl)imidazo[1,2-a]pyridine

This protocol outlines a general procedure for the synthesis of the core imidazo[1,2-a]pyridine structure bearing the oxane moiety.

Materials:

  • This compound

  • 2-Aminopyridine

  • Ethanol or Acetonitrile

  • Sodium bicarbonate (optional, as a base)

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in ethanol or acetonitrile, add this compound (1.0 eq).

  • Optionally, a mild base like sodium bicarbonate can be added to scavenge the HBr formed during the reaction.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford the desired 2-(oxan-4-yl)imidazo[1,2-a]pyridine.[7]

Table 2: Influence of Substituents on 2-Aminopyridine

2-Aminopyridine SubstituentExpected Reactivity
Electron-donating group (e.g., -CH₃, -OCH₃)Increased
Electron-withdrawing group (e.g., -Cl, -NO₂)Decreased

Expanding the Horizon: Synthesis of Oxazoles and Pyrimidines

Beyond thiazoles and imidazopyridines, this compound can serve as a precursor for other important heterocyclic systems, such as oxazoles and pyrimidines.

Oxazole Synthesis

The Robinson-Gabriel synthesis and related methods can be employed for the synthesis of oxazoles. This typically involves the reaction of the α-bromo ketone with an amide. The reaction proceeds via an initial N-alkylation of the amide, followed by cyclization and dehydration.[11][12]

Pyrimidine Synthesis

Pyrimidines can be synthesized by reacting this compound with amidines. This reaction follows a [3+3] or related condensation pathway to construct the six-membered pyrimidine ring.[5][13]

Conclusion and Future Perspectives

This compound has proven to be a highly effective and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. The straightforward and often high-yielding reactions, such as the Hantzsch thiazole synthesis and the condensation with 2-aminopyridines, make it an attractive starting material for generating libraries of novel compounds for drug discovery programs. The incorporation of the oxane moiety provides a valuable handle for modulating the physicochemical properties of the final molecules. Future research in this area will likely focus on expanding the scope of heterocycles accessible from this reagent, developing more sustainable and efficient reaction conditions, and exploring the biological activities of the resulting oxane-containing heterocyclic compounds.

References

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  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
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  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Deriv
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  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. (2015).
  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. J Org Chem. (2024).
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. (n.d.).
  • synthesis and antimicrobial evaluation of some amino acid derivatives of 2-amino-4-methylthiazole. Department of Physical Chemistry. (n.d.).
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  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. (2021).
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. (n.d.).
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  • Synthesis and biological evaluation of imidazopyridinyl-1,3,4-oxadiazole conjugates as apoptosis inducers and topoisomerase IIα inhibitors. PubMed. (n.d.).
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. (2013).
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Semantic Scholar. (n.d.).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021).
  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. (n.d.).
  • ChemInform Abstract: A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines.
  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd

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Application Notes & Protocols for Reactions Involving 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone (CAS 141095-78-5)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures involving 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone (CAS 141095-78-5). This versatile α-bromo ketone serves as a key intermediate in the synthesis of a variety of heterocyclic compounds and potential pharmaceutical agents. The protocols herein are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the experimental choices. All procedures are designed to be self-validating, with safety and efficiency as primary considerations.

Introduction to 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone

2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone, with the chemical formula C₇H₁₁BrO₂, is a valuable bifunctional molecule.[1] Its structure, featuring a tetrahydropyran ring and an α-bromo ketone moiety, makes it an excellent electrophilic building block for a range of chemical transformations. The tetrahydropyran group can impart favorable pharmacokinetic properties, such as increased solubility and metabolic stability, to target molecules in drug discovery programs. The α-bromo ketone is a highly reactive functional group, readily participating in nucleophilic substitution and condensation reactions. This reagent is commonly utilized as an intermediate in the synthesis of more complex molecules, including those with potential applications in treating inflammatory disorders.[2][3]

Table 1: Physicochemical Properties of CAS 141095-78-5

PropertyValueSource
CAS Number 141095-78-5[1]
Molecular Formula C₇H₁₁BrO₂[1]
Molecular Weight 207.065 g/mol [1]
Appearance Liquid[2]
Melting Point 50-53 °C[1]
Boiling Point 271.1±30.0 °C (Predicted)[1]
Purity Typically ≥98%[2]

Safety & Handling

As with any α-bromo ketone, 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone is a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[1]

  • Personal Protective Equipment:

    • Wear suitable protective clothing, including a lab coat.[1]

    • Use protective gloves (e.g., nitrile).[1]

    • Wear safety goggles or a face shield to protect against splashes.[1]

  • Handling Precautions:

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • In case of contact, wash the affected area immediately with plenty of water.[1]

  • Storage: Store in a cool, dry place away from incompatible materials.[1][2]

Experimental Protocols

Synthesis of 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone

This protocol details the synthesis of the title compound via the bromination of 1-(tetrahydro-2H-pyran-4-yl)ethanone. The reaction proceeds through the enol or enolate form of the ketone, which then attacks molecular bromine.

Diagram 1: Synthesis Workflow

cluster_synthesis Synthesis of CAS 141095-78-5 start Start: 1-(Tetrahydro-2H-pyran-4-yl)ethanone in Methanol cool Cool to -10°C to 0°C start->cool add_br2 Dropwise addition of Bromine cool->add_br2 react Stir at 0°C for 1.5 hours add_br2->react quench Reaction Quenching (optional) react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (e.g., Chromatography) workup->purify end_product Product: 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone purify->end_product

Caption: Workflow for the synthesis of 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone.

Materials:

  • 1-(Tetrahydro-2H-pyran-4-yl)ethanone (CAS 137052-08-5)

  • Bromine

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 1-(tetrahydro-2H-pyran-4-yl)ethanone (10 g, 78.02 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.[4]

  • Cool the solution to between -10 °C and 0 °C using an ice-salt bath.[4]

  • Slowly add bromine (4.01 mL, 78.02 mmol) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.[4]

  • After the addition is complete, stir the reaction mixture at 0 °C for 1.5 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be carefully quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • The product can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography on silica gel if necessary. A typical yield for this reaction is around 74%.[4]

Nucleophilic Substitution with a Phenol

This protocol describes a typical Williamson ether synthesis-type reaction where 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone acts as the electrophile in a reaction with a phenolic nucleophile.

Diagram 2: Nucleophilic Substitution Workflow

cluster_substitution Nucleophilic Substitution Reaction start Start: 2-chloropyridin-4-ol in Acetone add_reagents Add K₂CO₃ and CAS 141095-78-5 start->add_reagents react Stir at Room Temperature Overnight add_reagents->react filter Filter to remove solids react->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate end_product Product: 2-((2-chloropyridin-4-yl)oxy)-1-(tetrahydro-2H-pyran-4-yl)ethanone concentrate->end_product

Caption: General workflow for the nucleophilic substitution reaction.

Materials:

  • 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone (CAS 141095-78-5)

  • 2-chloropyridin-4-ol (or other phenolic compound)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of 2-chloropyridin-4-ol (6.40 g, 48.42 mmol) in acetone (150 mL), add potassium carbonate (10.14 g, 72.62 mmol).[5]

  • To this suspension, add 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone (10.03 g, 48.42 mmol).[5]

  • Stir the resulting mixture at room temperature overnight.[5]

  • Monitor the reaction by TLC to confirm the consumption of the starting materials.

  • Filter the mixture to remove the solid potassium carbonate and potassium bromide byproduct. Wash the solid with dichloromethane.[5]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[5] The product can be further purified by recrystallization or column chromatography if needed. In many cases, this reaction proceeds to completion, yielding the product quantitatively.[5]

Alkylation of Heterocycles for Anti-inflammatory Agents

This protocol is adapted from a patent describing the synthesis of novel compounds for the treatment of inflammatory disorders.[3] It illustrates the use of CAS 141095-78-5 as an alkylating agent in a more complex synthetic route.

Table 2: Reaction Conditions for Heterocycle Alkylation

ParameterCondition
Solvent Ethanol (EtOH)
Base Potassium Carbonate (K₂CO₃)
Additives Sodium Iodide (NaI)
Temperature 90 °C
Reaction Time 16 hours

Materials:

  • A heterocyclic starting material (e.g., a substituted pyrazole)

  • 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone (CAS 141095-78-5)

  • Sodium Iodide (NaI)

  • Potassium Carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Reaction vessel suitable for heating

Procedure:

  • Combine the heterocyclic starting material (1.0 eq), 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone (1.2 eq), sodium iodide (1.0 eq), and potassium carbonate (3.0 eq) in ethanol.[3] The use of sodium iodide here facilitates a Finkelstein reaction, in-situ converting the bromide to the more reactive iodide, which can accelerate the reaction rate.

  • Heat the mixture to 90 °C and stir for 16 hours.[3]

  • After the reaction is complete (as determined by TLC or LC-MS), concentrate the mixture to remove the ethanol.[3]

  • Partition the residue between dichloromethane and water.[3]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated heterocycle.[3]

Conclusion

2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone is a highly valuable and reactive intermediate for organic synthesis. The protocols provided herein offer a foundation for its use in various synthetic transformations, from its own preparation to its application in nucleophilic substitution reactions for the construction of more complex molecules. The key to successful experimentation with this reagent lies in careful control of reaction conditions and adherence to appropriate safety measures due to its lachrymatory nature. The versatility of this building block ensures its continued importance in the fields of medicinal chemistry and drug development.

References

  • LookChem. Cas 141095-78-5,Ethanone, 2-bromo-1-(tetrahydro-2H...).
  • Google Patents. CN113677678A - 用于治疗炎性障碍的新化合物及其药物组合物.
  • MDPI. Synthesis and Reactions of α-Hydroxyphosphonates.
  • Tenon Solutions. SAFETY DATA SHEET FormGuard Citrus.

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Application Notes and Protocols: 2-Bromo-1-(oxan-4-yl)ethan-1-one as a Versatile Building Block for Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical tools to interrogate the vast and complex landscape of the proteome is a driving force in modern drug discovery and chemical biology. Covalent inhibitors and activity-based probes have emerged as powerful modalities for target identification, validation, and the development of next-generation therapeutics. Central to the success of these approaches is the availability of versatile chemical building blocks that can be readily elaborated into sophisticated molecular probes. This document details the utility of 2-Bromo-1-(oxan-4-yl)ethan-1-one , a unique and valuable starting material for the synthesis of chemical probes tailored for proteomics research. We provide a comprehensive guide, including synthetic strategies for probe development, detailed protocols for its application in activity-based protein profiling (ABPP), and workflows for covalent ligand screening and target deconvolution.

Introduction: The Strategic Advantage of this compound

This compound is a bifunctional molecule that combines a reactive α-bromo ketone "warhead" with a saturated heterocyclic oxane (tetrahydropyran) scaffold. This unique combination offers several strategic advantages for the design of chemical probes for proteomics applications.

  • The α-Bromo Ketone "Warhead": The α-bromo ketone is a well-established electrophilic moiety that can form a stable covalent bond with nucleophilic amino acid residues on proteins, most notably the thiol group of cysteine.[1][2] This irreversible interaction allows for the permanent labeling of target proteins, facilitating their enrichment and identification. The reactivity of the α-bromo ketone can be tuned by the surrounding chemical environment, offering a handle for optimizing target engagement.

  • The Oxane Scaffold: A Privileged Structure in Drug Discovery: The oxane ring is a common motif in many approved drugs and bioactive molecules.[3][4] Its inclusion in a chemical probe can confer favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and cell permeability. Furthermore, the three-dimensional nature of the oxane ring can provide a rigid scaffold to orient the reactive warhead and other functionalities for optimal interaction with a protein's binding pocket.

  • A Versatile Synthetic Handle: The oxane ring of this compound provides a key site for synthetic elaboration, allowing for the attachment of linkers and reporter tags necessary for downstream proteomics workflows.

Table 1: Physicochemical Properties of this compound [5][6]

PropertyValue
Molecular Formula C7H11BrO2
Molecular Weight 207.07 g/mol
CAS Number 141095-78-5
Appearance Solid
Melting Point 50-53 °C
Solubility Soluble in organic solvents such as DMSO, DMF, and dichloromethane.

Synthesis of a Versatile Activity-Based Probe

This section outlines a synthetic strategy to convert this compound into a versatile activity-based probe bearing a terminal alkyne, which can be used for "click" chemistry-based reporter tag installation.

Rationale for Probe Design

The designed probe, 4-(2-bromoacetyl)-N-(prop-2-yn-1-yl)piperidine-1-carboxamide , incorporates the core this compound structure, a linker, and a terminal alkyne for subsequent bioorthogonal ligation. This modular design allows for flexibility in the choice of reporter tag (e.g., biotin for enrichment, fluorophore for imaging).

G Probe Design Rationale cluster_0 This compound cluster_1 Activity-Based Probe Warhead α-Bromo Ketone (Cysteine Reactive) Probe_Warhead α-Bromo Ketone Scaffold Oxane Ring (Physicochemical Properties) Probe_Scaffold Functionalized Oxane Scaffold->Probe_Scaffold Functionalization Linker Linker Arm Probe_Scaffold->Linker Reporter Alkyne Tag (Click Chemistry) Linker->Reporter

Caption: Modular design of an activity-based probe.

Synthetic Protocol

The synthesis involves a two-step process starting from the commercially available building block.

Step 1: Synthesis of 4-(2-bromoacetyl)piperidin-1-yl)methanol

This step introduces a hydroxyl group on the oxane ring which will serve as the attachment point for the linker.

  • Materials: this compound, paraformaldehyde, catalytic amount of a strong acid (e.g., HCl), and an appropriate solvent (e.g., dioxane).

  • Procedure:

    • Dissolve this compound and paraformaldehyde in dioxane.

    • Add a catalytic amount of concentrated HCl.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired hydroxylated intermediate.

Step 2: Synthesis of 4-(2-bromoacetyl)-N-(prop-2-yn-1-yl)piperidine-1-carboxamide

This step involves the attachment of the alkyne-containing linker.

  • Materials: (4-(2-bromoacetyl)piperidin-1-yl)methanol, propargylamine, a coupling reagent (e.g., N,N'-Disuccinimidyl carbonate), and a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve (4-(2-bromoacetyl)piperidin-1-yl)methanol and N,N'-Disuccinimidyl carbonate in dichloromethane and stir at room temperature for 1-2 hours.

    • Add propargylamine to the reaction mixture and continue stirring for an additional 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by column chromatography.

Note: This is a proposed synthetic route. Optimization of reaction conditions may be necessary. For specific guidance on functionalizing tetrahydropyran rings, refer to relevant synthetic chemistry literature.[5][6]

Application in Proteomics Research: Protocols and Workflows

The synthesized activity-based probe can be employed in a variety of proteomics experiments to identify and characterize protein targets.

Protocol 1: In-gel Fluorescence Profiling of Probe-Labeled Proteins

This protocol allows for the visualization of proteins that are covalently modified by the probe.

  • Materials:

    • Synthesized alkyne-containing probe.

    • Cell lysate or purified protein sample.

    • Azide-fluorophore conjugate (e.g., Azide-TAMRA).

    • Click chemistry reagents: Copper(II) sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

    • SDS-PAGE gels and imaging system.

  • Procedure:

    • Protein Labeling: Incubate the cell lysate (e.g., 1 mg/mL total protein) with the alkyne probe (e.g., 1-10 µM final concentration) for 1-2 hours at room temperature. Include a DMSO vehicle control.

    • Click Reaction: To the labeled lysate, add the click chemistry reaction cocktail:

      • Azide-fluorophore (e.g., 100 µM).

      • TCEP (1 mM).

      • TBTA (100 µM).

      • CuSO₄ (1 mM).

    • Incubate the reaction mixture for 1 hour at room temperature in the dark.

    • SDS-PAGE: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins on a polyacrylamide gel.

    • Visualization: Visualize the fluorescently labeled proteins using a gel scanner.

Protocol 2: Competitive Profiling for Covalent Ligand Screening

This workflow enables the screening of a library of covalent fragments or inhibitors for their ability to compete with the probe for binding to target proteins.[7][8]

G Competitive Profiling Workflow Lysate Cell Lysate DMSO DMSO (Control) Lysate->DMSO Fragment Covalent Fragment Lysate->Fragment Probe Alkyne Probe DMSO->Probe 1. Incubate Fragment->Probe 1. Incubate Click Click Chemistry (Biotin-Azide) Probe->Click 2. Label Enrich Streptavidin Enrichment Click->Enrich 3. Enrich Digest On-bead Digestion Enrich->Digest 4. Digest LCMS LC-MS/MS Analysis Digest->LCMS 5. Analyze Data Data Analysis (Quantification) LCMS->Data 6. Quantify Targets Identified Targets Data->Targets

Caption: Workflow for competitive covalent fragment screening.

  • Procedure:

    • Pre-incubation: Treat cell lysates with either DMSO (vehicle control) or the covalent fragment/inhibitor of interest for a defined period (e.g., 30-60 minutes).

    • Probe Labeling: Add the alkyne-containing probe to both the DMSO and fragment-treated lysates and incubate for 1-2 hours.

    • Click Reaction: Perform a click reaction to attach a biotin-azide tag to the probe-labeled proteins.

    • Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins.

    • On-bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the enriched proteins into peptides using trypsin.

    • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Quantify the relative abundance of peptides from the DMSO and fragment-treated samples. Proteins that show a significant decrease in abundance in the fragment-treated sample are potential targets of the covalent ligand.[9]

Protocol 3: Target Identification and Site-of-Modification Mapping

This protocol is designed to identify the specific protein targets of a covalent ligand derived from this compound and to map the precise cysteine residue that is modified.

  • Procedure:

    • Follow the competitive profiling workflow (Protocol 3.2) to identify potential protein targets.

    • For a confirmed hit, perform a larger-scale enrichment of the probe-labeled protein.

    • Analyze the enriched sample by LC-MS/MS using a data-dependent acquisition method.

    • Search the MS/MS data against a protein database, specifying the mass shift corresponding to the covalent modification by the probe on cysteine residues.

    • Specialized proteomics software can be used to identify the modified peptides and pinpoint the exact site of covalent adduction.

Causality Behind Experimental Choices

  • Choice of α-Bromo Ketone: This electrophile provides a good balance of reactivity and stability for cysteine targeting. Its reactivity is generally lower than that of iodoacetamides, which can reduce off-target labeling.

  • Use of Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction, meaning it does not interfere with native biological processes.[10] This allows for the late-stage introduction of reporter tags without affecting the initial protein labeling event.

  • Competitive Profiling: This approach is often preferred over direct pull-down of a biotinylated inhibitor because it is less prone to identifying non-specific binders and provides a more accurate reflection of target engagement in a complex biological system.[5]

  • On-bead Digestion: This technique minimizes sample loss and contamination by reducing the number of sample handling steps.

Conclusion

This compound represents a highly valuable and versatile building block for the development of novel chemical probes for proteomics research. Its unique combination of a tunable reactive warhead and a drug-like oxane scaffold provides a solid foundation for the synthesis of sophisticated tools for covalent ligand screening, target identification, and activity-based protein profiling. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to harness the potential of this promising chemical entity in their quest to explore the proteome and accelerate drug discovery.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Request PDF. [Link]
  • Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. (n.d.). ChomiX. [Link]
  • Proteome-wide screening of covalent fragments. a, General protocol... | Download Scientific Diagram. (n.d.).
  • Chemoproteomic methods for covalent drug discovery. (2021). PMC. [Link]
  • Singh, P., Bhardwaj, A., Kaur, S., & Kumar, S. (2009). Design, synthesis and evaluation of tetrahydropyran based COX-1/-2 inhibitors. European Journal of Medicinal Chemistry, 44(3), 1278–1287. [Link]
  • An automated proteomic data analysis workflow for mass spectrometry. (n.d.).
  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2023).
  • Tetrazine Linkers as Plug‐and‐Play Tags for General Metal‐Organic Framework Functionalization and C60 Conjug
  • Design and 22-step synthesis of highly potent D-ring modified and linker-equipped analogs of spongistatin 1. (2018).
  • Modifications of cysteine residues with alkylating agents used in proteomics. (n.d.).
  • The main mechanisms of C-H activation. (2024, January 17). YouTube. [Link]
  • Synthesis using alkynes (video). (n.d.). Khan Academy. [Link]
  • Strategy for the synthesis of alkyne-functionalized step-growth... (n.d.).
  • Organometallic C-H Bond Activation: An Introduction. (n.d.). Department of Chemistry and Chemical Biology, Rutgers University. [Link]
  • Internal alkyne synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (2017). MDPI. [Link]
  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. (2021). PMC. [Link]
  • Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. (2019).
  • Derivatization Strategies for the Analysis of Proteins Using SDS-PAGE. (n.d.).
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. (2009). PMC. [Link]
  • A Fluorous-Tagged Linker from Which Small Molecules Are Released by Ring-Closing Met
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. (2009).
  • Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor. (2009). PubMed. [Link]

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Application Notes and Protocols for the Derivatization of Peptides with 2-Bromo-1-(oxan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Peptide Functionality through Targeted Derivatization

The chemical modification of peptides is a cornerstone of modern drug discovery and proteomics research, enabling the enhancement of therapeutic properties, the introduction of labels for imaging and diagnostics, and the creation of novel biomaterials.[1][2] Among the diverse array of chemical tools for peptide modification, α-haloketones stand out for their ability to selectively alkylate nucleophilic amino acid side chains.[3] This guide provides a comprehensive overview and detailed protocols for the derivatization of peptides using a specific α-bromo ketone, 2-Bromo-1-(oxan-4-yl)ethan-1-one. This reagent offers a unique combination of a reactive electrophilic center and a non-aromatic, heterocyclic moiety, which can impart distinct physicochemical properties to the modified peptide, such as altered solubility and conformational constraints.

The oxane (tetrahydropyran) ring in this compound is a versatile structural motif found in numerous bioactive molecules. Its incorporation into a peptide backbone via derivatization can influence peptide structure, stability, and receptor binding affinity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the targeted modification of peptides. We will delve into the underlying reaction mechanisms, provide step-by-step experimental protocols, discuss analytical characterization techniques, and address potential challenges and side reactions.[4][5]

Core Principles of Derivatization with this compound

The primary mechanism of peptide derivatization with this compound is a nucleophilic substitution reaction (SN2). The electron-withdrawing effect of the adjacent carbonyl group renders the α-carbon highly electrophilic and susceptible to attack by nucleophilic side chains of amino acid residues within the peptide.[3]

The chemoselectivity of this reaction is highly dependent on the nucleophilicity of the amino acid side chains and the reaction conditions, particularly pH.[6] The most reactive residues towards α-bromo ketones are cysteine, followed by histidine, lysine, and methionine.

  • Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form.[7][8] Reaction with this compound results in the formation of a stable thioether bond.

  • Histidine: The imidazole ring of histidine can be alkylated at either the Nτ or Nπ position, with the reactivity being pH-dependent.

  • Lysine: The ε-amino group of lysine is a primary amine and can be alkylated, although it is generally less nucleophilic than the thiol group of cysteine.[9] Careful control of pH is necessary to ensure the amino group is in its unprotonated, nucleophilic state.[6]

  • Methionine: The thioether side chain of methionine can also be alkylated to form a sulfonium ion.

The reaction rate and selectivity can be finely tuned by adjusting the pH of the reaction buffer. For instance, selective modification of cysteine can often be achieved at near-neutral pH, where the thiol group is significantly more nucleophilic than the protonated amino groups of lysine.

Reaction Mechanism Visualization

G cluster_reactants Reactants cluster_reaction Reaction Pathway Peptide Peptide with Nucleophilic Residue (e.g., Cys-SH) TransitionState SN2 Transition State Peptide->TransitionState Nucleophilic Attack Reagent This compound Reagent->TransitionState DerivatizedPeptide Derivatized Peptide TransitionState->DerivatizedPeptide Alkylation Byproduct HBr TransitionState->Byproduct Leaving Group Departure

Caption: General workflow of peptide derivatization.

Experimental Protocols

The following protocols provide a starting point for the derivatization of peptides with this compound. Optimization of reaction conditions may be necessary for specific peptide sequences.

Protocol 1: Selective Derivatization of Cysteine Residues

This protocol is designed for the selective modification of cysteine residues in a peptide.

Materials:

  • Peptide containing one or more cysteine residues

  • This compound (MW: 207.06 g/mol )[10]

  • Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Quenching Solution: 1 M β-mercaptoethanol or dithiothreitol (DTT)

  • Solvent for reagent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in DMF or DMSO at a concentration of 100 mM.

  • Derivatization Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain peptide solubility and structure.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours with gentle agitation. The reaction progress can be monitored by LC-MS.

  • Quenching: Quench the reaction by adding a 100-fold molar excess of the Quenching Solution to consume any unreacted this compound.

  • Purification: Purify the derivatized peptide from excess reagents and byproducts using RP-HPLC. The choice of mobile phases will depend on the properties of the peptide. A common system is a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[11]

  • Characterization: Confirm the identity and purity of the derivatized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[12][13] The expected mass increase upon derivatization is 127.07 Da (C7H11O2 - Br + H).

Protocol 2: Derivatization of Lysine Residues

This protocol is adapted for the modification of lysine residues and requires a higher pH to deprotonate the ε-amino group.

Materials:

  • Peptide containing one or more lysine residues

  • This compound

  • Reaction Buffer: 50 mM sodium borate, pH 8.5-9.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Solvent for reagent: DMF or DMSO

  • Purification system: RP-HPLC

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMF or DMSO.

  • Derivatization Reaction: Add a 10- to 50-fold molar excess of the reagent stock solution to the peptide solution.

  • Incubation: Incubate the reaction at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 100 mM.

  • Purification: Purify the modified peptide by RP-HPLC.

  • Characterization: Analyze the purified product by mass spectrometry to confirm successful derivatization.

Data Presentation: Reaction Condition Summary

ParameterCysteine DerivatizationLysine Derivatization
pH 7.0 - 7.58.5 - 9.5
Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours2 - 8 hours
Molar Excess of Reagent 5 - 20 fold10 - 50 fold
Quenching Agent β-mercaptoethanol or DTTTris-HCl

Potential Side Reactions and Troubleshooting

While this compound offers good selectivity under controlled conditions, side reactions can occur.[4][14]

  • Over-alkylation: At higher reagent concentrations or longer reaction times, multiple alkylations on a single peptide can occur, especially if multiple reactive residues are present. To mitigate this, use the lowest effective concentration of the reagent and monitor the reaction progress closely.

  • Modification of other residues: Besides cysteine and lysine, histidine and methionine can also be modified. Selective modification can be achieved by carefully controlling the pH.

  • Hydrolysis of the reagent: α-Bromo ketones can be susceptible to hydrolysis, especially at higher pH. Prepare fresh stock solutions of the reagent and use them promptly.

  • Peptide aggregation: The addition of an organic solvent and the modification itself can sometimes lead to peptide aggregation. If this occurs, consider using a lower peptide concentration or adding a small amount of a chaotropic agent like guanidinium chloride.[15]

Analytical Characterization of Derivatized Peptides

Mass spectrometry is an indispensable tool for the characterization of derivatized peptides.[16][17]

  • Mass Determination: The primary confirmation of successful derivatization is the observation of the expected mass shift in the mass spectrum of the peptide.

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis can be used to pinpoint the exact site of modification. Fragmentation of the derivatized peptide will produce fragment ions containing the modification, allowing for the identification of the modified amino acid residue.[18]

Experimental Workflow for Analysis

G Start Derivatized Peptide Sample HPLC RP-HPLC Purification Start->HPLC MS_Analysis Mass Spectrometry (ESI or MALDI) HPLC->MS_Analysis MSMS_Analysis Tandem MS (MS/MS) for Site Localization MS_Analysis->MSMS_Analysis Data_Analysis Data Analysis and Interpretation MSMS_Analysis->Data_Analysis Final_Product Characterized Derivatized Peptide Data_Analysis->Final_Product

Caption: Analytical workflow for derivatized peptides.

Conclusion

The derivatization of peptides with this compound provides a valuable method for introducing a non-aromatic, heterocyclic moiety that can modulate the biological and physicochemical properties of peptides. By carefully controlling the reaction conditions, particularly pH, selective modification of nucleophilic amino acid residues such as cysteine and lysine can be achieved. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the potential of this versatile reagent in their peptide-based research and development endeavors.

References

  • Postsynthetic modification of peptides via chemoselective N-alkylation of their side chains. (2012). Organic & Biomolecular Chemistry. URL
  • Roth, S. J., & Varelas, J. A. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews. URL
  • Modified synthetic peptides: from therapeutics to chemosensors. (2024). Sensors & Diagnostics. URL
  • Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. (2020). Molecules. URL
  • Residue-Specific Peptide Modification: A Chemist's Guide. (2018). ACS Chemical Biology. URL
  • Chemoselective Peptide Modification via Photocatalytic Tryptophan β-Position Conjugation. (2018). Journal of the American Chemical Society. URL
  • Mass Spectrometry Analysis of 2-Nitrophenylhydrazine Carboxy Derivatized Peptides. (2011). Journal of the American Society for Mass Spectrometry. URL
  • Protein Alkylation: Exploring Techniques and Applications. (n.d.).
  • MS n analysis of nonderivatized and Mtpp-deriv
  • Charge derivatization of peptides for analysis by mass spectrometry. (1998). Semantic Scholar. URL
  • Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. (2012). Journal of the American Society for Mass Spectrometry. URL
  • Derivatization with pyrylium salts. (n.d.). Shimadzu. URL
  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (2020). STAR Protocols. URL
  • Cutting Edge Peptide Derivatization Approaches. (n.d.). International Society for the Study of Xenobiotics. URL
  • 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one. (n.d.). Benchchem. URL
  • Protocol for Peptide Mapping. (n.d.).
  • ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS. (2010). Analytical and Bioanalytical Chemistry. URL
  • This compound. (n.d.). PubChem. URL
  • Proteome-Wide Alkylation to Improve Peptide Sequence Coverage and Detection Sensitivity. (2023). Analytical Chemistry. URL
  • Thiol-thiol cross-clicking using bromo-ynone reagents. (2016).
  • Efficient Purification of Synthetic Peptides
  • How Does PH Affect Peptide Bonds?. (2023). Chemistry For Everyone - YouTube. URL
  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2016). Journal of Proteomics. URL
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. (2009). Acta Crystallographica Section E: Structure Reports Online. URL
  • Side Reactions in Peptide Synthesis. (2015). Elsevier. URL
  • (PDF) Side reactions in peptide synthesis: An overview. (2018).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. URL
  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. URL
  • Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. (n.d.). Molbase. URL
  • Proteome-wide Alkylation to Improve Peptide Sequence Coverage and Detection Sensitivity. (2023). ChemRxiv. URL
  • Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. (n.d.).
  • N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem. (2015). Journal of Mass Spectrometry. URL
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2010). Molecules. URL
  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. (n.d.). The Royal Society of Chemistry. URL
  • Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles. (2022). YouTube. URL
  • Synthesis of 4-thia-[6-(13)C]lysine From [2- (13)C]glycine: Access to Site-Directed Isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine. (2011). Amino Acids. URL
  • Alkylation at the Alpha Position of Aldehydes and Ketones. (2014). YouTube. URL
  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (2015). Redox Biology. URL
  • Acetanilide and Bromoacetyl-Lysine Derivatives as Activators for Human Histone Deacetylase 8. (2017). Bioorganic & Medicinal Chemistry Letters. URL
  • Cysteine reactivity in Thermoanaerobacter brockii alcohol dehydrogenase. (1993). The Journal of Biological Chemistry. URL
  • Synthesis of 4-thia-[6- >13>C]lysine from [2- >13>C] glycine: Access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine. (2012). Amino Acids. URL

Sources

Application Notes & Protocols: A Guide to Modern One-Pot Synthesis Strategies for α-Bromoketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of α-Bromoketones

Alpha-bromoketones are pivotal intermediates in organic synthesis, serving as versatile building blocks for a vast array of more complex molecules. The introduction of a bromine atom at the α-position to a carbonyl group significantly enhances the molecule's reactivity, rendering the carbon electrophilic and susceptible to nucleophilic attack.[1] This activation enables a multitude of synthetic transformations, including the construction of N-, S-, and O-heterocycles, which form the core of many pharmacologically active compounds.[2][3] Consequently, the development of efficient, selective, and safe methods for their synthesis is of paramount importance to researchers in medicinal chemistry and drug development.[1][4] This guide provides an in-depth exploration of modern one-pot strategies for α-bromoketone synthesis, focusing on the underlying mechanisms, practical protocols, and the rationale behind experimental design.

Core Mechanistic Principle: The Enol/Enolate Pathway

The α-bromination of ketones, regardless of the specific brominating agent, proceeds through a common reactive intermediate: the enol or enolate. The choice between an acidic or basic medium dictates which intermediate is formed and is the single most critical parameter controlling the reaction's outcome.

Acid-Catalyzed Bromination: The Enol Pathway

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This step increases the acidity of the α-protons, facilitating their removal by a weak base (like the solvent or the conjugate base of the acid catalyst) to form a neutral, nucleophilic enol intermediate.[1][5][6] The electron-rich double bond of the enol then attacks an electrophilic bromine source (e.g., Br₂ or NBS).[5][7] A final deprotonation of the carbonyl oxygen regenerates the catalyst and yields the α-bromoketone.[1][8]

A crucial aspect of this mechanism is that the enol formation is the rate-determining step.[6] This means the reaction rate is dependent on the ketone and acid concentration but independent of the bromine concentration.[7] For unsymmetrical ketones, the regioselectivity is governed by the stability of the enol intermediate, with the more substituted (thermodynamic) enol typically being favored, leading to bromination at the more substituted α-carbon.[7]

Acid_Catalyzed_Bromination_Mechanism Mechanism of Acid-Catalyzed α-Bromination cluster_catalysis Catalytic Cycle Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate (Nucleophile) Protonated_Ketone->Enol - H⁺ (Rate-Limiting) Bromonium_Intermediate Oxonium Intermediate Enol->Bromonium_Intermediate + Br-X Product α-Bromo Ketone Bromonium_Intermediate->Product - H⁺ H_plus H+ Br_Source Br-X (e.g., NBS, Br₂) X_minus X⁻ H_plus_out H+

Caption: Acid-catalyzed pathway via a nucleophilic enol intermediate.

One-Pot Synthesis Strategies & Protocols

A one-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several robust one-pot strategies for α-bromination have become standards in the field.

Strategy 1: N-Bromosuccinimide (NBS) with an Acid Catalyst

N-Bromosuccinimide (NBS) is a crystalline, easy-to-handle solid, making it a safer and more convenient alternative to hazardous liquid bromine.[9] Its effectiveness is significantly enhanced by a catalyst, which can range from protic acids to solid acid catalysts like Montmorillonite K-10 clay or acidic alumina.[10][11] The catalyst's role is to facilitate the formation of the enol, which then reacts with NBS as the electrophilic bromine source.[11]

Causality Behind Experimental Choices:

  • Catalyst: Ammonium acetate (NH₄OAc) is often chosen as it provides a mildly acidic medium, sufficient to promote enolization without causing significant side reactions or decomposition of sensitive substrates.[9][12]

  • Solvent: The choice of solvent can be critical. For cyclic ketones, a solvent like diethyl ether at room temperature is effective.[12][13] Acyclic ketones often require more forcing conditions, such as refluxing in carbon tetrachloride (CCl₄), to achieve efficient bromination.[9][12] Methanol is also a common solvent, particularly with solid acid catalysts.[10][11]

  • Work-up: The work-up typically involves filtering off the succinimide byproduct and washing with aqueous solutions to remove the catalyst and any remaining impurities.

Detailed Protocol: α-Bromination of Cyclohexanone using NBS and NH₄OAc

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (10 mmol, 1.0 eq.).

  • Reagent Addition: Add dry diethyl ether (20 mL), followed by N-Bromosuccinimide (10.5 mmol, 1.05 eq.) and ammonium acetate (1 mmol, 0.1 eq.).[9]

  • Reaction: Stir the resulting suspension at room temperature (25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the succinimide precipitate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though often the purity is sufficient for subsequent steps.

Strategy 2: Pyridinium Tribromide (Py·HBr₃)

Pyridinium tribromide is another excellent alternative to molecular bromine. It is a stable, non-volatile, reddish-brown solid that delivers a stoichiometric amount of bromine, allowing for precise control of the reaction.[14][15] This reagent is particularly valued for its high selectivity and ease of handling, minimizing the risks associated with corrosive and volatile bromine.[14][15][16]

Causality Behind Experimental Choices:

  • Reagent: As a solid, Py·HBr₃ is easily weighed and added, avoiding the hazards of liquid Br₂. It acts as both the source of electrophilic bromine and HBr, which catalyzes the enolization in situ.

  • Solvent: Acetic acid is a common solvent for these reactions, as its polar, protic nature facilitates the dissolution of the pyridinium salt and promotes the enolization of the ketone.[17]

  • Temperature: Reactions are often run at room temperature, making the procedure highly practical and energy-efficient.

Detailed Protocol: α-Bromination of Acetophenone using Py·HBr₃

  • Setup: In a 100 mL round-bottom flask, dissolve acetophenone (10 mmol, 1.0 eq.) in glacial acetic acid (30 mL).

  • Reagent Addition: Add pyridinium tribromide (10.5 mmol, 1.05 eq.) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. The deep red-brown color of the tribromide will fade to a yellow-orange as the reaction proceeds. Monitor by TLC (typically complete within 2-4 hours).

  • Work-up: Pour the reaction mixture into a beaker containing ice-water (100 mL). The product, α-bromoacetophenone, will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove pyridinium hydrobromide and acetic acid.

  • Purification: The product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure α-bromoketone.

Strategy 3: Green Oxidative Bromination (Oxone®/NH₄Br)

Reflecting the principles of green chemistry, this method avoids the use of pre-formed, hazardous brominating agents. Instead, it generates the electrophilic bromine species in situ through the oxidation of a simple bromide salt.[18] This one-pot reaction involves two sequential steps: the oxidation of a secondary alcohol to a ketone, followed by the oxidative bromination of the in-situ generated ketone.[18][19][20]

Causality Behind Experimental Choices:

  • Bromide Source: Ammonium bromide (NH₄Br) is an inexpensive, stable, and non-toxic salt.[18]

  • Oxidant: Oxone® (potassium peroxymonosulfate) is a powerful but environmentally benign oxidant that converts the bromide ion (Br⁻) into an electrophilic bromine species (e.g., HOBr or Br⁺ equivalent).[18]

  • Solvent System: An acetonitrile/water mixture is typically used to dissolve both the organic substrate and the inorganic salts, creating a homogeneous reaction environment.

Detailed Protocol: One-Pot Synthesis of 2-Bromocyclohexanone from Cyclohexanol

  • Setup: In a 250 mL flask, combine cyclohexanol (10 mmol, 1.0 eq.) and ammonium bromide (12 mmol, 1.2 eq.) in a 1:1 mixture of acetonitrile and water (50 mL).

  • Oxidant Addition: Cool the flask in an ice bath. Add Oxone® (11 mmol, 1.1 eq.) to the stirred solution in small portions over 15-20 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the yellow color disappears, indicating the destruction of excess oxidant.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Summary of Methodologies

FeatureStrategy 1: NBS / Acid CatalystStrategy 2: Pyridinium TribromideStrategy 3: Oxone® / NH₄Br
Brominating Agent N-Bromosuccinimide (NBS)Pyridinium Tribromide (Py·HBr₃)In-situ generated from NH₄Br
Key Advantage Widely available, versatile catalystsStoichiometric control, solid reagentGreen, uses non-toxic reagents
Typical Catalyst NH₄OAc, Montmorillonite K-10Self-catalyzing (releases HBr)Not required
Common Solvents Diethyl ether, CCl₄, MethanolGlacial Acetic AcidAcetonitrile / Water
Safety NBS is an irritantSafer than liquid Br₂Benign reagents, safer process
Byproducts SuccinimidePyridinium hydrobromideInorganic salts
Ideal For General purpose lab-scale synthesisReactions requiring precise stoichiometryGreen chemistry applications

Advanced Topic: Asymmetric α-Bromination

For applications in drug development, controlling the stereochemistry at the newly formed chiral center is often critical. Organocatalytic methods have emerged as a powerful tool for achieving enantioselective α-bromination of both aldehydes and ketones.[21][22][23] These reactions typically employ chiral secondary amine catalysts (e.g., derivatives of proline or imidazolidinone) to form a chiral enamine intermediate with the ketone substrate.[22] This enamine then attacks the electrophilic bromine source from a sterically favored face, leading to one enantiomer in excess. While beyond the scope of this general guide, this area represents the cutting edge of α-bromination technology.[24][25]

Experimental_Workflow General Experimental Workflow for One-Pot α-Bromination Start 1. Reaction Setup (Flask, Stir Bar, Substrate, Solvent) Addition 2. Reagent Addition (Brominating Agent, Catalyst) Start->Addition Reaction 3. Reaction Monitoring (TLC, GC-MS) Addition->Reaction Workup 4. Aqueous Work-up (Quenching, Extraction, Washing) Reaction->Workup Upon Completion Isolation 5. Product Isolation (Drying, Concentration) Workup->Isolation Purification 6. Purification (Chromatography, Recrystallization) Isolation->Purification If necessary Analysis 7. Product Analysis (NMR, MS) Isolation->Analysis If pure Purification->Analysis

Caption: A generalized workflow for the synthesis of α-bromoketones.

References

  • Master Organic Chemistry.
  • Rammurthy, B., et al. (2017). A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and oxone. New Journal of Chemistry. [Link]
  • Pasha, M. A., & Manjula, K. (2010). Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method.
  • Halland, N., et al. (2005). Organocatalytic asymmetric alpha-bromination of aldehydes and ketones. Journal of the American Chemical Society. [Link]
  • Pasha, M. A., & Manjula, K. (2010). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. International Journal of Organic Chemistry. [Link]
  • LibreTexts Chemistry. 22.
  • LibreTexts Chemistry. (2023). 22.
  • Halland, N., et al. (2005). Organocatalytic asymmetric α-bromination of aldehydes and ketones.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Bromination: Exploring Pyridinium Tribromide's Advantages. [Link]
  • ResearchGate. (2025).
  • The Organic Chemistry Tutor. (2018).
  • Jørgensen, K. A., et al. (2005). Organocatalytic asymmetric α-bromination of aldehydes and ketones.
  • DC Fine Chemicals. (2025). Pyridinium Tribromide: an efficient bromination reagent and a precise tool for pharmaceutical synthesis. [Link]
  • ResearchGate. (2025).
  • Tanemura, K., et al. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate.
  • ResearchGate. (2025). Mechanochemical synthesis of α,β-dibromoketones using pyridinium tribromide. [Link]
  • Tanemura, K., et al. (2004).
  • Maruoka, K., et al. (2020). Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine.
  • Badali, M., et al. Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones. Oriental Journal of Chemistry. [Link]
  • Semantic Scholar. (2004).
  • Organic Chemistry Portal. Synthesis of α-Bromoketones. [Link]
  • Bartle, P. (2016). A Versatile And One-pot Strategy To Synthesize Α-amino Ketones From Benzylic Secondary Alcohols Using N-bromosuccinimide.
  • OUCI. (2017). A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and oxone. [Link]
  • ResearchGate. (2025). A New and Versatile One-Pot Strategy to Synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. [Link]
  • Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
  • De Kimpe, N., & Cazin, C. S. J. (2022).

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-1-(oxan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-1-(oxan-4-yl)ethan-1-one. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.

Introduction

This compound is a key building block in organic synthesis, valued for its reactive α-bromo ketone moiety which allows for a variety of subsequent chemical transformations. However, its purification can present several challenges, including potential instability and the presence of closely related impurities. This guide offers practical, experience-based advice to help you achieve high purity for your downstream applications.

Troubleshooting Guide

Encountering issues during purification is a common aspect of synthetic chemistry. The following table outlines potential problems, their probable causes, and scientifically-grounded solutions to get your experiment back on track.

Problem Probable Cause(s) Recommended Solution(s)
Low overall yield after purification - Decomposition of the product: α-Bromoketones can be sensitive to basic conditions and prolonged exposure to certain nucleophiles. The generation of hydrogen bromide (HBr) during synthesis can also lead to product degradation.[1] - Product loss during extraction: Insufficient extraction from the aqueous phase. - Co-elution with impurities: In column chromatography, impurities may have similar polarity to the product.- Maintain neutral or slightly acidic conditions: During workup, ensure washes are performed promptly and avoid strong bases. If HBr is a byproduct of the synthesis, consider a mild bicarbonate wash. - Optimize extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery from the aqueous layer. - Adjust chromatography conditions: If using column chromatography, try a shallower solvent gradient or a different solvent system to improve separation. See the detailed protocol below for a recommended starting point.
Persistent impurities observed by NMR or LC-MS - Unreacted starting material: Incomplete bromination of the parent ketone. - Dibrominated species: Over-bromination of the starting material.[1] - Solvent-related impurities: Residual solvents from the reaction or purification steps.- Drive the reaction to completion: Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material. - Optimize stoichiometry: Carefully control the amount of brominating agent used. If dibromination is a persistent issue, consider using a milder brominating agent or shorter reaction times. - Thoroughly dry the product: Use a high-vacuum line or a vacuum oven at a gentle temperature to remove residual solvents. Refer to NMR solvent impurity tables to correctly identify these peaks.[2][3][4][5]
Oiling out during recrystallization - Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures. - Presence of impurities: Impurities can disrupt the crystal lattice formation.- Solvent screening: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. Consider solvent pairs like ethanol/water or ethyl acetate/hexanes. - Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
Product degradation during storage - Instability of α-bromoketones: These compounds can be lachrymatory and may degrade over time, especially when exposed to light, moisture, or heat.[6]- Proper storage conditions: Store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C is often recommended).[2][7] Protect from light by using an amber vial.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:

  • Unreacted 1-(oxan-4-yl)ethanone: The starting material for bromination.

  • 2,2-Dibromo-1-(oxan-4-yl)ethan-1-one: The product of over-bromination.[1]

  • Byproducts from side reactions: Depending on the reaction conditions, other byproducts may form. For instance, acid-catalyzed self-condensation of the starting ketone could be a possibility.

Q2: What is the best method for purifying this compound?

A2: Both column chromatography and recrystallization can be effective, and the choice often depends on the scale of your reaction and the nature of the impurities.

  • Column chromatography is excellent for separating compounds with different polarities and is often the preferred method for achieving high purity, especially when dealing with closely related impurities.[6]

  • Recrystallization is a scalable and cost-effective method, particularly if you can find a suitable solvent system and your impurities have different solubility profiles than your product.

Q3: Can I use reverse-phase HPLC for purification?

A3: Yes, reverse-phase HPLC can be a powerful tool for purifying this compound, especially for small-scale purifications or for isolating highly pure analytical samples. A typical mobile phase would consist of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid for better peak shape.[8]

Q4: My purified product is a yellow oil, but some sources describe it as a solid. Why is this?

A4: The physical state can be influenced by purity. While some sources may list it as a solid, the presence of even small amounts of impurities can lead to it appearing as an oil or a low-melting solid. Further purification may be necessary to obtain a crystalline product.

Q5: What are the key safety precautions when handling this compound?

A5: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] It is also a lachrymator (causes tearing).[6] Therefore, it is crucial to:

  • Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

Experimental Protocols

The following is a detailed, step-by-step methodology for the purification of this compound using flash column chromatography. This protocol is adapted from general procedures for the purification of α-bromoketones.[6]

Protocol: Flash Column Chromatography Purification

  • Preparation of the Crude Material:

    • After the reaction workup, dissolve the crude this compound in a minimal amount of dichloromethane or the initial chromatography eluent.

    • Alternatively, for a "dry loading" technique, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexanes and ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed stationary phase. Gently tap the column to dislodge any air bubbles.

  • Loading the Sample:

    • If using wet loading, carefully add the solution of the crude product to the top of the silica bed using a pipette.

    • If using dry loading, carefully add the silica-adsorbed crude product to the top of the packed column.

    • Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition.

  • Elution:

    • Begin elution with a non-polar solvent system, such as a 9:1 mixture of hexanes:ethyl acetate.

    • Gradually increase the polarity of the eluent (e.g., to 4:1, then 2:1 hexanes:ethyl acetate) to elute the compounds from the column. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the product by TLC, staining with a suitable reagent if the compound is not UV-active (e.g., potassium permanganate).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Further dry the purified product under high vacuum to remove any residual solvent.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Storage Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Method Recrystallization Recrystallization Crude_Product->Recrystallization Alternative Method Analysis Purity Analysis (NMR, LC-MS) Column_Chromatography->Analysis Recrystallization->Analysis Analysis->Column_Chromatography If Impure Pure_Product Pure Product Analysis->Pure_Product If Pure Storage Store at 2-8°C under Inert Atmosphere Pure_Product->Storage

Caption: General purification workflow for this compound.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • PubChem. (n.d.). This compound.
  • De Kimpe, N., & Verhé, R. (2007). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Haloimines. John Wiley & Sons.
  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Edubirdie. (n.d.). Column Chromatography.
  • Pharmaffiliates. (n.d.). 2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (BSC).
  • Scribd. (n.d.). Ol015570y Si 001.
  • AA Blocks. (n.d.). 2-bromo-1-(pyrimidin-4-yl)ethan-1-ol.
  • PubChem. (n.d.). 2-Bromo-1-(morpholin-4-yl)ethan-1-one.
  • UCLA. (n.d.). Chromatography.
  • PubChem. (n.d.). 2-Bromo-1-(4-methylphenyl)ethan-1-ol.
  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Sources

Technical Support Center: Improving Yield in 2-Bromo-1-(oxan-4-yl)ethan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1-(oxan-4-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the standard synthetic approach for this compound?

The most common and direct method is the α-bromination of the parent ketone, 1-(oxan-4-yl)ethan-1-one. This reaction is a classic example of an acid-catalyzed halogenation of a ketone, where a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) is substituted with a bromine atom.[1][2] The parent ketone is typically prepared via the acylation of a suitable tetrahydropyran precursor, often involving tetrahydropyran-4-carbonyl chloride.[3][4]

Synthesis_Workflow A Tetrahydropyran-4- carboxylic acid B Tetrahydropyran-4- carbonyl chloride A->B SOCl₂ or (COCl)₂ C 1-(oxan-4-yl)ethan-1-one (Starting Ketone) B->C e.g., Me₂Cd or MeCuLi D This compound (Target Product) C->D Br₂, H⁺ catalyst

Caption: General synthetic workflow.

Q2: Why is acid catalysis essential for this bromination reaction?

Acid catalysis is crucial because it significantly accelerates the rate-limiting step of the reaction: the formation of the enol tautomer from the ketone.[2][5] The mechanism involves the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. A weak base (like the solvent or another ketone molecule) can then deprotonate the α-carbon to form the electron-rich enol intermediate.[6][7] This enol is the active nucleophile that attacks the electrophilic bromine, leading to the α-brominated product.[6] Without the acid catalyst, the enolization process is extremely slow, resulting in a negligible reaction rate.

Q3: What are the most common side reactions that lower the yield?

The primary side reaction of concern is polybromination , specifically the formation of 2,2-dibromo-1-(oxan-4-yl)ethan-1-one. This occurs because the initial product, the α-bromo ketone, can itself enolize and react with additional bromine. The electron-withdrawing effect of the first bromine atom can, under certain conditions, acidify the remaining α-proton, facilitating a second bromination. Controlling reaction stoichiometry and temperature is key to preventing this.[8]

Q4: Which brominating agent is best: molecular bromine (Br₂), N-Bromosuccinimide (NBS), or another alternative?

The choice of brominating agent involves a trade-off between reactivity, selectivity, and safety.

Brominating AgentCommon ConditionsAdvantagesDisadvantages
**Molecular Bromine (Br₂) **Acetic acid or HBr catalyst[6]Inexpensive and highly reactive.Hazardous fuming liquid, difficult to handle; can lead to over-bromination if not controlled.[9]
N-Bromosuccinimide (NBS) Acid catalyst, often in CCl₄ or EtOH[10]Solid, easier and safer to handle; often more selective for monobromination.[10]Can be slower; may require a radical initiator or catalyst for optimal performance.
Pyridinium Hydrobromide Perbromide (PHPB) Acetic acid, elevated temp.[10]Stable, solid reagent, safer than liquid Br₂; provides good yields for monobromination.[10]Can still lead to side products if not optimized; more expensive than Br₂.
H₂O₂/HBr System Aqueous/organic solvent system[11]Eco-friendly ("green") alternative; generates Br₂ in situ.[9][11]Requires careful control of reagent ratios to maintain selectivity for mono- vs. di-bromination.[11]

For initial lab-scale synthesis, NBS with an acid catalyst offers a good balance of safety and selectivity. For larger-scale reactions where cost is a factor, a carefully controlled addition of molecular bromine is common.

Section 2: Troubleshooting Guide for Low Yield

This guide provides solutions to specific experimental problems you may encounter.

Q: My final yield is very low. What are the most likely causes and how do I fix them?

Low yield is a common issue that can stem from several factors. Use the following logic to diagnose the problem.

Troubleshooting_Yield Start Low Yield Observed TLC Analyze TLC of crude reaction mixture Start->TLC SM_Consumed Is starting ketone fully consumed? TLC->SM_Consumed Incomplete Problem: Incomplete Reaction SM_Consumed->Incomplete No Multiple_Spots Are there multiple new spots? SM_Consumed->Multiple_Spots Yes Solution_Incomplete Solution: 1. Increase reaction time. 2. Increase temperature moderately. 3. Check catalyst activity/amount. Incomplete->Solution_Incomplete Polybromination Problem: Polybromination Multiple_Spots->Polybromination Yes Workup_Issue Problem: Workup/Purification Loss Multiple_Spots->Workup_Issue No (One major product spot) Solution_Polybromination Solution: 1. Use exactly 1.0 eq of Br₂ or NBS. 2. Add brominating agent slowly at low temp (0-10°C). 3. Use a milder agent like NBS. Polybromination->Solution_Polybromination Solution_Workup Solution: 1. Ensure complete quenching of excess Br₂. 2. Check pH during extraction. 3. Use appropriate chromatography conditions. Workup_Issue->Solution_Workup

Caption: Troubleshooting flowchart for low yield.

  • Cause 1: Incomplete Reaction. If TLC analysis shows a significant amount of unreacted 1-(oxan-4-yl)ethan-1-one, the reaction has not gone to completion.

    • Solution: The rate of halogenation is dependent on ketone and acid concentration, but not the halogen concentration.[2] Ensure sufficient acid catalyst is present. You can also increase the reaction time or moderately increase the temperature (e.g., from room temperature to 40°C), while monitoring by TLC.

  • Cause 2: Polybromination. If your TLC shows new spots with a similar polarity to your desired product, you have likely formed the di-bromo side product.

    • Solution: This is an issue of stoichiometry and reaction rate control.

      • Stoichiometry: Use a precise 1.0 equivalent of your brominating agent.

      • Temperature Control: Perform the addition of the brominating agent at a low temperature (0-10 °C) to manage the exothermic reaction and favor monobromination.[7]

      • Slow Addition: Add the brominating agent dropwise over an extended period to prevent localized high concentrations of bromine.

  • Cause 3: Product Degradation or Loss During Workup. The α-bromo ketone product can be unstable, especially in the presence of base.

    • Solution: After the reaction is complete, quench it by pouring it into cold water. Use a mild base like sodium bicarbonate for neutralization during the aqueous wash, and avoid strong bases like NaOH which could promote elimination or other side reactions.[1] Ensure efficient extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Q: My reaction is very slow and the starting material is consumed sluggishly. How can I speed it up?

A sluggish reaction is almost always linked to inefficient enol formation.

  • Check Your Acid Catalyst: The most common catalysts are glacial acetic acid (which can also be the solvent) or a catalytic amount of HBr.[6] Ensure your acetic acid is anhydrous, as water can interfere with the catalyst. If using HBr, ensure it hasn't degraded.

  • Solvent Choice: While acetic acid is a common solvent, other non-protic solvents like dichloromethane (DCM) or 1,4-dioxane can be used. The choice of solvent can influence reaction rates.

  • Temperature: As mentioned, a modest increase in temperature can increase the rate of enolization. However, this must be balanced against the risk of increasing side reactions.

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of this compound using N-Bromosuccinimide (NBS) for improved handling and selectivity.

Materials and Reaction Parameters
ParameterValue/ReagentMoles (Equivalents)Notes
Starting Ketone1-(oxan-4-yl)ethan-1-one1.0 eqEnsure it is pure and dry.
Brominating AgentN-Bromosuccinimide (NBS)1.05 eqUsing a slight excess ensures full conversion of the starting material.
Catalystp-Toluenesulfonic acid (p-TsOH)0.1 eqA solid, easy-to-handle acid catalyst.
SolventDichloromethane (DCM)5-10 mL per gram of ketoneMust be anhydrous.
Temperature0 °C to Room Temperature-Critical for controlling selectivity.
Reaction Time2-4 hours (monitor by TLC)-Varies based on scale and temperature.
Expected Yield 75-85% -Based on typical α-bromination reactions.
Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-(oxan-4-yl)ethan-1-one (1.0 eq) and p-TsOH (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The product spot should appear at a higher Rf than the starting ketone.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining electrophilic bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, often a solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexanes) or by flash column chromatography on silica gel if necessary.

Section 4: Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization. The acid-catalyzed α-bromination of a ketone proceeds via an enol intermediate.

Mechanism cluster_0 Step 1: Acid-Catalyzed Enolization (Rate-Limiting) cluster_1 Step 2: Nucleophilic Attack on Bromine cluster_2 Step 3: Deprotonation Ketone Ketone + H⁺ Protonated_Ketone Protonated Ketone (Oxonium Ion) Ketone->Protonated_Ketone Fast equilibrium Enol Enol Intermediate Protonated_Ketone->Enol Slow deprotonation at α-carbon Br2 Br-Br Brominated_Intermediate Brominated Oxonium Ion Enol->Brominated_Intermediate Attack on Br₂ Product α-Bromo Ketone (Final Product) Brominated_Intermediate->Product Deprotonation

Caption: Mechanism of acid-catalyzed α-bromination.

The crucial takeaway is that the rate of the reaction is determined by the speed of enol formation.[1] Once the enol is formed, its reaction with bromine is very fast. This is why factors that promote enolization (catalyst concentration, temperature) are the primary levers for controlling the reaction speed.

Section 5: References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from

  • ResearchGate. (n.d.). Examples of Optimized Reaction Conditions for the α-Bromination of Aldehydes. Retrieved from [Link]

  • RSC Publishing. (2018). A H₂O₂/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. Retrieved from [Link]

  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]

  • Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Retrieved from

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Tetrahydro-2H-pyran-4-carbonyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-1-(oxan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-1-(oxan-4-yl)ethan-1-one. This resource is designed for chemists and drug development professionals to troubleshoot and optimize the alpha-bromination of 1-(oxan-4-yl)ethan-1-one. Below you will find a series of frequently asked questions and detailed troubleshooting guides that address common side reactions and process impurities.

Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete, and I have a significant amount of starting material left, but I'm already seeing multiple side product spots on my TLC. What's happening?

A1: This is a classic challenge in alpha-bromination where the rate of side reactions becomes competitive with the primary reaction. The most likely cause is a combination of slow enolization of your starting ketone and the subsequent formation of highly reactive byproducts.

  • Causality: The rate-limiting step in acid-catalyzed bromination is the formation of the enol intermediate.[1][2][3] If enolization is slow, any product that does form can react further with the brominating agent, leading to impurities like dibrominated species before the starting material is fully consumed.[4][5] The hydrogen bromide (HBr) generated during the reaction can also catalyze decomposition pathways if not properly managed.[5]

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: Ensure you are using a slight excess (e.g., 1.05 equivalents) of the brominating agent (e.g., NBS or Br₂). Using too much can drive side reactions, while too little will result in incomplete conversion.[6]

    • Optimize Temperature: Start the reaction at a low temperature (0-5 °C) and allow it to slowly warm to room temperature. This helps control the initial exothermic reaction and can improve selectivity by minimizing over-bromination.

    • Monitor Closely: Use TLC or crude NMR analysis to track the consumption of the starting material. Quench the reaction as soon as the starting ketone is consumed to prevent the accumulation of side products.

Q2: I've isolated a major impurity with a mass that corresponds to a dibrominated product. How can I prevent the formation of 2,2-dibromo-1-(oxan-4-yl)ethan-1-one?

A2: The formation of a dibrominated product is the most common side reaction in this synthesis. It occurs when the desired monobrominated product reacts again with the brominating agent.

  • Mechanistic Insight: Under acidic conditions, the first bromination introduces an electron-withdrawing bromine atom, which slightly deactivates the carbonyl oxygen towards protonation and slows down the rate of subsequent enolization.[4] This makes monobromination generally selective. However, if reaction conditions are too harsh (high temperature, excess bromine) or reaction times are too long, the second bromination will occur.[4][5]

  • Preventative Measures:

    • Controlled Addition of Bromine: Add the brominating agent (e.g., a solution of Br₂ in acetic acid or your reaction solvent) dropwise to the ketone solution at a reduced temperature (0 °C). This maintains a low concentration of the brominating agent, favoring the initial reaction with the more abundant starting material.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) can sometimes offer better control and selectivity over liquid bromine.[7]

    • HBr Scavenging: The HBr byproduct can accelerate side reactions. While typically not necessary for acid-catalyzed reactions, in sensitive systems, adding a non-nucleophilic HBr scavenger can sometimes improve outcomes. However, this is more common in free-radical brominations.

Troubleshooting Guide: Specific Issues & Solutions

Problem 1: My reaction mixture turns dark brown/black, and the workup yields a complex mixture or tar.
  • Probable Cause: This often points to decomposition, potentially caused by excess HBr or localized overheating. HBr is a strong acid that can catalyze polymerization or elimination reactions, especially at elevated temperatures.[5] The desired α-bromo ketone product itself can be unstable and susceptible to decomposition.

  • Solution Workflow:

    • Temperature Control: Maintain strict temperature control throughout the reaction. Use an ice bath during the addition of bromine and ensure the reaction does not exotherm uncontrollably.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to color formation.

    • Prompt Workup: Once the reaction is complete by TLC, proceed immediately to the workup. Quench the reaction by pouring it into cold water or a dilute solution of a reducing agent like sodium bisulfite (to consume any excess Br₂).

    • Solvent Choice: Ensure your solvent is pure and dry. Acetic acid is a common choice, but ethers or chlorinated solvents can also be used.[1][3][8]

Problem 2: My product is unstable during purification by silica gel chromatography.
  • Probable Cause: α-bromo ketones are potent electrophiles and can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.

  • Solution Workflow:

    • Neutralize Silica Gel: Prepare a slurry of silica gel in your desired eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v). Mix thoroughly and pack the column with this neutralized slurry. This passivates the acidic sites on the silica.

    • Rapid Purification: Do not let the product sit on the column for an extended period. Use a slightly more polar solvent system than you might otherwise to expedite elution.

    • Alternative Purification: If chromatography proves problematic, consider recrystallization or trituration with a non-polar solvent like hexanes or diethyl ether to purify the product.[6][9]

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway and the primary side reaction.

Reaction_Pathways cluster_main Desired Monobromination Pathway cluster_side Dibromination Side Reaction SM 1-(oxan-4-yl)ethan-1-one Enol Enol Intermediate SM->Enol + H⁺, -H⁺ (Rate-Limiting) Product This compound (Desired Product) Enol->Product + Br₂ - HBr Product_Side This compound Enol_Side Bromo-Enol Intermediate Product_Side->Enol_Side + H⁺, -H⁺ (Slower) Dibromo 2,2-Dibromo Product (Side Product) Enol_Side->Dibromo + Br₂ - HBr

Caption: Desired vs. Side Reaction Pathways.

Quantitative Data Summary

The selectivity of monobromination is highly dependent on reaction conditions. The following table provides a qualitative guide to optimizing your reaction based on common variables.

ParameterConditionExpected Outcome on SelectivityRationale
Temperature Low (0-5 °C)Higher Selectivity Reduces the rate of the second bromination reaction.
High (> RT)Lower Selectivity Provides sufficient activation energy for the less favorable dibromination.
Bromine Addition Slow / DropwiseHigher Selectivity Keeps instantaneous [Br₂] low, favoring reaction with the more abundant starting ketone.
Rapid / All at onceLower Selectivity High local concentrations of Br₂ can lead to rapid over-bromination of the formed product.
Reaction Time Optimal (until SM consumed)Higher Selectivity Minimizes exposure of the product to brominating conditions.
ExtendedLower Selectivity Allows the slower dibromination reaction to proceed to a greater extent.[5]

Experimental Protocol: Controlled Monobromination

This protocol is a self-validating system that incorporates in-process checks to maximize the yield of the desired product.

Materials:

  • 1-(oxan-4-yl)ethan-1-one

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial) or other suitable solvent (e.g., DCM, Ether)

  • Sodium Bicarbonate (sat. aq. solution)

  • Sodium Bisulfite (10% aq. solution)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • TLC plates, eluent (e.g., 30% Ethyl Acetate in Hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1-(oxan-4-yl)ethan-1-one (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of ketone). Cool the flask to 0 °C in an ice-water bath.

  • Prepare Bromine Solution: In the addition funnel, prepare a solution of bromine (1.05 eq) in a small amount of acetic acid.

  • Controlled Addition: Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction Monitoring (Self-Validation): After the addition is complete, let the reaction stir at 0 °C. Every 15 minutes, withdraw a small aliquot, quench it with a drop of sodium bisulfite solution, dilute with ethyl acetate, and spot on a TLC plate against a standard of the starting material.

  • Completion and Quench: The reaction is complete when the starting material spot is no longer visible by TLC. Immediately quench the entire reaction by pouring it into a beaker of ice-cold water containing sodium bisulfite (to neutralize excess Br₂).

  • Workup:

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize acetic acid and HBr), water, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash chromatography on neutralized silica gel or by recrystallization.

Experimental_Workflow Setup 1. Setup Dissolve Ketone in Solvent Cool to 0 °C Addition 2. Addition Add Br₂ solution dropwise (Maintain T < 5 °C) Setup->Addition Monitor 3. Monitor by TLC Check for SM consumption Addition->Monitor Decision Is SM consumed? Monitor->Decision Stir Continue stirring at 0 °C Decision->Stir No Quench 4. Quench Pour into ice water / NaHSO₃ Decision->Quench Yes Stir->Monitor Workup 5. Workup Extract, Wash, Dry Quench->Workup Purify 6. Purify Chromatography or Recrystallization Workup->Purify Product Final Product Purify->Product

Caption: Experimental Workflow for Controlled Bromination.

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
  • Wikipedia. (2023). Ketone halogenation.
  • McMurry, J. (n.d.). Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Deroo, S., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5093.
  • Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Calò, V., et al. (1975). Free-radical Bromination of Ketones. Journal of the Chemical Society, Chemical Communications, (6), 200.
  • Shinde, S. S. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges. Synthetic Communications, 49(20), 2701-2717.
  • Chemistry Stack Exchange. (2015). Regioselectivity of alpha halogenation of ketones.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
  • Reddit. (2023). Separation of Ketone and alpha Bromo ketone. r/Chempros.
  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Ley, S. V., et al. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1, (20), 2859-2861.
  • ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
  • ResearchGate. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents.
  • PubChem. (n.d.). This compound.
  • Reddit. (2024). Bromination Help. r/Chempros.
  • Iskra, J., et al. (2008). Bromination of ketones with H2O2–HBr “on water”. Green Chemistry, 10(10), 1048-1054.
  • PrepChem. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone.
  • The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones. YouTube.
  • Acta Crystallographica Section E: Structure Reports Online. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone.

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Stability and storage conditions for 2-Bromo-1-(oxan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-1-(oxan-4-yl)ethan-1-one

Welcome to the technical support guide for this compound (CAS No. 141095-78-5). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this key synthetic intermediate. As an α-bromo ketone, this compound possesses inherent reactivity that is valuable in synthesis but also necessitates specific storage and handling protocols to prevent degradation and ensure experimental reproducibility.[1][2] This guide provides in-depth, field-proven insights into maintaining the integrity of this reagent.

Section 1: Compound Identification and Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper use.

PropertyValueSource(s)
CAS Number 141095-78-5[3][4][5][6]
Molecular Formula C₇H₁₁BrO₂[3][4][6]
Molecular Weight ~207.07 g/mol [3][4][6]
Appearance White to light yellow solid[6]
Melting Point 50-53 °C[6]
Primary Hazards Skin corrosion/burns, serious eye damage, respiratory irritation, harmful if swallowed[3][5][7][8]
Signal Word Danger[4]

Section 2: Recommended Storage Conditions

Adherence to correct storage conditions is the single most critical factor in preserving the compound's purity and reactivity. The recommendations below are based on the compound's chemical nature as a reactive electrophile.

ParameterRecommended ConditionRationale (The "Why")
Temperature 2-8°C Storing the compound under refrigeration is crucial to minimize its kinetic energy, thereby slowing the rate of potential degradation reactions such as self-condensation, elimination, or hydrolysis.[4][6][9]
Atmosphere Inert Gas (Argon or Nitrogen) This compound is susceptible to hydrolysis by atmospheric moisture. The α-bromo ketone moiety is electrophilic and can react with water, a nucleophile, to form the corresponding α-hydroxy ketone, a common impurity that can complicate subsequent reactions. An inert atmosphere displaces moisture and oxygen, preventing this primary degradation pathway.[4][6]
Container Tightly sealed, opaque container A tightly sealed container is essential to maintain the inert atmosphere and prevent moisture ingress.[10][11][12] Opaque containers are recommended to protect against potential light-induced degradation, a common issue with halogenated organic compounds.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during experimentation that may be linked to the compound's stability.

Q1: My previously white/light-yellow solid has turned tan or brown. Can I still use it? A: Discoloration is a strong indicator of decomposition. The formation of colored by-products often results from elimination reactions, which create conjugated double bond systems, or from polymerization.[1] While the material may still contain the desired compound, it is contaminated with impurities that can interfere with your reaction.

  • Expert Recommendation: Before use, assess the purity via a simple method like Thin Layer Chromatography (TLC) against a reliable standard if available, or by taking a melting point. For sensitive, multi-step syntheses, it is highly advisable to use fresh, non-discolored material to avoid compromising your results.

Q2: I am observing inconsistent yields or unexpected by-products in my reaction. Could the reagent's stability be the cause? A: Absolutely. This is a classic symptom of reagent degradation. If the compound has partially hydrolyzed to 2-hydroxy-1-(oxan-4-yl)ethan-1-one, the effective molar quantity of your starting material is lower than calculated, leading to reduced yields. Furthermore, the hydroxyl group of the impurity could act as an unwanted nucleophile in your reaction, generating unforeseen by-products. This underscores the importance of the storage conditions outlined in Section 2.

Q3: The compound has developed a sharp, acidic odor. What does this signify? A: A sharp, irritating odor is likely due to the release of Hydrogen Bromide (HBr) gas. This is a direct result of degradation, often through hydrolysis or elimination pathways. The presence of HBr indicates that the compound's integrity is significantly compromised and that it has become acidic, which can catalytically affect your intended reaction in unpredictable ways. Always handle such material in a certified chemical fume hood.[12][13]

Q4: Upon removing the container from the refrigerator, I noticed the material looks clumpy and damp. What happened? A: This indicates moisture absorption. This typically occurs if the container was opened before it was allowed to fully equilibrate to room temperature. The cold container surface causes atmospheric moisture to condense inside, directly leading to hydrolysis. This is a critical handling error that compromises the reagent.

  • Causality: The water introduced acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom, leading to the formation of the α-hydroxy ketone and HBr.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the primary chemical hazards associated with this compound? A: It is classified as a substance that causes severe skin burns and serious eye damage.[5][8] It may also cause respiratory irritation and is harmful if swallowed.[3][7] Due to its reactivity, it should be considered a lachrymator (a substance that irritates the eyes and causes tears).[14]

Q: What personal protective equipment (PPE) is mandatory when handling this compound? A: At a minimum, you must wear chemical-resistant gloves (inspect them before use), tightly fitting safety goggles, and a lab coat.[10] All handling of the solid and its solutions should be performed inside a chemical fume hood to avoid inhalation of dust or vapors.[10][11][12]

Q: Can I store this compound pre-dissolved in a solvent? A: Long-term storage in solution is strongly discouraged. Solvents can facilitate degradation pathways. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous Dichloromethane, THF, or Acetonitrile), store it under an inert atmosphere at 2-8°C, and use it as quickly as possible. Always consider the solution's purity to be suspect after prolonged storage.

Q: What materials should this compound not come into contact with? A: Avoid contact with strong bases and strong oxidizing agents.[12] Strong bases can readily promote the elimination of HBr, while strong oxidizers can react with the ketone or other parts of the molecule. It is also incompatible with water and other nucleophiles, as discussed.

Section 5: Experimental Protocol: Standard Handling for Reaction Setup

This protocol ensures the compound is transferred from storage to a reaction vessel with minimal risk of degradation.

  • Temperature Equilibration: Remove the sealed container of this compound from the 2-8°C storage. Place it in a desiccator at room temperature for at least 30-60 minutes. Do not open the container while it is cold. This step is critical to prevent atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere Preparation: If weighing outside of a glovebox, prepare your reaction flask and flush it with an inert gas like argon or nitrogen.

  • Weighing: Once the container has reached room temperature, briefly open it in a chemical fume hood. Quickly weigh the desired amount of the solid into a tared vial or directly into the reaction flask if appropriate. Work efficiently to minimize exposure to the atmosphere.

  • Sealing and Storage: Immediately and tightly reseal the main container. If possible, purge the headspace with inert gas before sealing. Promptly return the stock container to the 2-8°C storage.

  • Dissolution and Reaction: Add dry, aprotic solvent to the reaction flask containing the weighed compound. Stir under a positive pressure of inert gas until dissolved before proceeding with the addition of other reagents.

Section 6: Visual Troubleshooting Workflow

The following diagram provides a logical workflow for assessing the stability and usability of your reagent.

G Troubleshooting Workflow for Reagent Stability start Start: Assess Reagent for New Reaction visual Visual Inspection: - Color (White/Light Yellow?) - Consistency (Free-flowing solid?) start->visual odor Odor Check (in fume hood): - Odorless or sharp/acidic smell? visual->odor Looks OK purity Purity Analysis: - TLC or Melting Point - Compare to standard if possible visual->purity Discolored or Clumpy odor->purity Acidic Odor decision Decision Point odor->decision Odorless purity->decision use Proceed with Reaction decision->use Passes Purity Check discard Discard Reagent: Procure fresh stock decision->discard Fails Purity Check root_cause Root Cause Analysis: - Review storage (temp, atmosphere) - Review handling (equilibration before opening) discard->root_cause

Caption: A flowchart for troubleshooting reagent stability issues.

References

  • PubChem. This compound.
  • Capot Chemical Co., Ltd. MSDS of 2-bromo-1-(thiophen-3-yl)ethan-1-one. [Link]
  • PubChemLite. 2-bromo-1-(oxepan-4-yl)ethan-1-one. [Link]
  • National Center for Biotechnology Information. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PMC. [Link]
  • PubChem. 2-Bromo-1-(morpholin-4-yl)ethan-1-one.
  • Pharmaffiliates. 2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (BSC). [Link]
  • SIELC Technologies. (2018-02-16). Ethanone, 2-bromo-1-(4-bromophenyl)-. [Link]
  • Anant Pharmaceuticals Pvt. Ltd. CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. [Link]

Sources

Technical Support Center: 2-Bromo-1-(oxan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-1-(oxan-4-yl)ethan-1-one. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile α-haloketone intermediate. Due to its bifunctional nature, this reagent is highly effective but also susceptible to specific decomposition pathways that can complicate syntheses and reduce yields. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating these challenges.

Understanding the Core Reactivity

This compound is a valuable building block, primarily used as an electrophile to introduce the (oxan-4-yl)acetyl group. Its reactivity stems from the α-haloketone motif, which features two key electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom.[1][2] This dual reactivity is the source of its synthetic utility and its instability. The electron-withdrawing effect of the carbonyl group significantly activates the C-Br bond towards nucleophilic attack, making it more reactive than a typical alkyl bromide.[1][3] However, this activation also facilitates competing side reactions, which are the primary focus of this guide.

Primary Decomposition and Side-Reaction Pathways

The principal challenge in using this compound is controlling the competition between the desired nucleophilic substitution (SN2) and base-induced decomposition pathways. The diagram below illustrates the critical reaction crossroads.

A This compound C1 Weakly Basic Nucleophile (e.g., R-NH2, Thiolate) Low Temperature A->C1 Desired Pathway C2 Strong, Unhindered Base (e.g., MeO⁻, EtO⁻, OH⁻) A->C2 Side Reaction C3 Bulky or Non-Nucleophilic Base (e.g., t-BuOK, Pyridine) Heat A->C3 Side Reaction C4 Aqueous Conditions (Workup or Storage) A->C4 Degradation B Desired SN2 Product (Alkylated Nucleophile) C Favorskii Rearrangement Product (Spiro[2.5]octane-6-carboxylic acid derivative) D Elimination (E2) Product (1-(Oxan-4-yl)eth-2-en-1-one) E Hydrolysis Product (2-Hydroxy-1-(oxan-4-yl)ethan-1-one) C1->B C2->C C3->D C4->E

Caption: Competing reaction pathways for this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: My reaction yield is very low, and I've isolated an unexpected, highly polar impurity with a different carbon skeleton. NMR analysis suggests a contracted ring system. What is happening?

Answer: This is a classic signature of the Favorskii Rearrangement . This pathway is highly probable when using strong, unhindered bases like sodium hydroxide, sodium methoxide, or sodium ethoxide.[4][5]

  • Causality: The base abstracts an acidic α'-proton (on the oxane ring adjacent to the carbonyl), forming an enolate. This enolate then undergoes intramolecular SN2 displacement of the bromide to form a strained cyclopropanone intermediate.[5][6] The nucleophile (or base) then attacks the carbonyl of this intermediate, leading to ring-opening and formation of a carbanion. Protonation yields the rearranged carboxylic acid derivative (or ester/amide), which in this case would be a spirocyclic product. This entire process constitutes a ring contraction relative to the original ketone structure.[7][8]

  • Troubleshooting & Mitigation:

    • Base Selection: Switch to a non-nucleophilic, sterically hindered base if a base is required to deprotonate your nucleophile. Bases like Proton-Sponge® or DBU are excellent choices. If your nucleophile is a weak base itself (e.g., an amine), it may be sufficient without an additional base.

    • Temperature Control: The Favorskii rearrangement, like many side reactions, can be suppressed by lowering the reaction temperature. Run your reaction at 0 °C or below and monitor for conversion. This often favors the desired SN2 pathway over competing rearrangements.[9]

    • Order of Addition: Add the α-haloketone slowly to a solution of the nucleophile. This keeps the concentration of the electrophile low, minimizing its exposure to basic conditions that could initiate the rearrangement before the desired reaction can occur.

Question 2: My mass spectrometry results show a byproduct with a mass that is 81 Da less than my starting material, corresponding to the loss of HBr. What is this byproduct and how do I prevent it?

Answer: You are observing the formation of an α,β-unsaturated ketone, specifically 1-(oxan-4-yl)eth-2-en-1-one, via a base-induced E2 elimination reaction.[10][11]

  • Causality: This pathway is favored by strong, non-nucleophilic, and often bulky bases (like potassium t-butoxide or pyridine), especially when heated.[12][13] The base abstracts the acidic proton on the bromo-methyl group, and in a concerted step, the C-H bond electrons form a π-bond while the bromide ion is ejected as the leaving group.

  • Troubleshooting & Mitigation:

    • Avoid High Temperatures: E2 reactions are entropically favored and thus become more competitive at higher temperatures.[14] Whenever possible, run the reaction at room temperature or below.

    • Re-evaluate Your Base: While bulky bases are often used to avoid nucleophilic attack, they are excellent promoters of elimination. If your goal is substitution, avoid bases like potassium t-butoxide. If a base is necessary, a weaker carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can provide a better balance.

    • Solvent Choice: Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions and can help suppress elimination compared to protic solvents like ethanol, which can solvate the leaving group and promote elimination pathways.

Question 3: My starting material looks discolored and shows impurities on a TLC plate even before I start my reaction. What is causing this degradation?

Answer: this compound, like many α-haloketones, has limited long-term stability and is sensitive to environmental factors, particularly moisture.[9]

  • Causality: The primary cause of degradation upon storage or during an aqueous workup is hydrolysis . The electrophilic α-carbon is susceptible to attack by water, leading to the formation of 2-hydroxy-1-(oxan-4-yl)ethan-1-one and hydrobromic acid (HBr). The liberated HBr can then catalyze further decomposition. Bromoacetyl compounds are known to be water-reactive and lachrymatory.[15][16]

  • Handling & Storage Protocol:

    • Storage: Store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C is recommended).[17][18] Ensure the container is tightly sealed to prevent moisture ingress.

    • Handling: Use the reagent in a well-ventilated fume hood.[19] Weigh and dispense it quickly, minimizing its exposure to ambient air and humidity. Use anhydrous solvents and glassware for reactions.

    • Aqueous Workup: When performing an aqueous workup, use cold water or brine and perform the extraction steps efficiently. Avoid prolonged exposure of the compound to aqueous layers, especially if they are basic or acidic.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for this compound?

    • A: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated at 2-8°C.[17][18] It should be protected from moisture and light.

  • Q: How can I monitor for decomposition during my reaction?

    • A: Thin-Layer Chromatography (TLC) is an excellent tool. The decomposition products (Favorskii, elimination, hydrolysis) will have different polarities and thus different Rf values than the starting material and the desired product. LC-MS is also highly effective for identifying byproducts by their mass.

  • Q: Which analytical techniques are best for characterizing the main decomposition products?

    • A:

      • ¹H NMR: The elimination product will show characteristic vinyl proton signals. The Favorskii product will have a significantly altered aliphatic region due to the new spirocyclic core.

      • ¹³C NMR: The carbonyl signal in the Favorskii-derived carboxylic acid/ester will be in a different chemical shift range (~170-180 ppm) compared to the starting ketone (~190-200 ppm).

      • LC-MS: This is the quickest way to confirm the presence of byproducts by checking for their expected molecular weights.

  • Q: Is this compound a lachrymator?

    • A: Yes. α-haloketones are potent lachrymators and alkylating agents. Always handle this compound in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[15][20]

Data & Protocol Summary

Table 1: Influence of Reaction Conditions on Product Distribution
ParameterFavors Desired SN2 ProductFavors Favorskii RearrangementFavors E2 Elimination
Base Type Weakly basic nucleophile or mild, non-nucleophilic base (e.g., K₂CO₃)Strong, unhindered alkoxides or hydroxides (e.g., NaOMe, NaOH)[4][6]Strong, bulky bases (e.g., t-BuOK, Pyridine)[10][12]
Temperature Low (≤ 0 °C)Ambient to elevatedElevated
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Polar protic or aproticSolvents that poorly solvate the base, increasing its basicity
Outcome High yield of substituted productRing-contracted carboxylic acid derivativeα,β-Unsaturated ketone
Protocol: General Procedure for Nucleophilic Substitution with an Amine

This protocol is designed to maximize the yield of the desired SN2 product while minimizing decomposition.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine nucleophile (1.0 eq.) and a mild base such as potassium carbonate (1.5 eq.) in anhydrous acetonitrile.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by TLC or LC-MS (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench by pouring the mixture into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with cold water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel.

References

  • Wikipedia. Favorskii rearrangement. [Link]
  • NROChemistry. Favorskii Rearrangement. [Link]
  • AdiChemistry.
  • Chemeurope.com. Favorskii rearrangement. [Link]
  • Cole-Parmer. Material Safety Data Sheet - Bromoacetyl bromide, 98+%. [Link]
  • Loba Chemie. BROMOACETYL BROMIDE. [Link]
  • PubChem, NIH. Bromoacetyl bromide. [Link]
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5091–5173. [Link]
  • University of Pretoria.
  • MG Science Institute.
  • Wikipedia. α-Halo ketone. [Link]
  • PubChem, NIH. This compound. [Link]
  • Chemistry LibreTexts. 22.
  • Chemistry LibreTexts. 11.
  • BITS Pilani.
  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones (McMurry). [Link]

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Troubleshooting common issues in alpha-bromoketone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Alpha-Bromoketone Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in reactions involving α-bromoketones. These compounds are powerful synthetic intermediates, but their high reactivity can present unique challenges.[1][2] This guide is designed to provide in-depth, field-proven insights into troubleshooting common issues, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis or subsequent reaction of α-bromoketones.

Issue 1: Low or No Yield of the Desired α-Bromoketone

Question: I am performing an acid-catalyzed α-bromination of my ketone, but I'm observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Potential Causes:

  • Inefficient Enol Formation: The rate-determining step in acid-catalyzed halogenation is the formation of the enol intermediate.[3][4] If the reaction conditions do not sufficiently promote tautomerization, the reaction will be slow or may not proceed at all.

  • Insufficient Acid Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen, which accelerates the formation of the enol.[5]

  • Decomposition of Starting Material or Product: Some ketones are sensitive to strongly acidic conditions. Additionally, the HBr generated as a byproduct can lead to decomposition or side reactions, especially with sensitive substrates.[6]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Solutions and Recommendations:

  • Verify and Optimize Acid Catalyst:

    • Protocol: For a typical reaction, use a solvent like glacial acetic acid, which also serves as the acid catalyst.[2] If using an inert solvent like dioxane or dichloromethane (DCM), ensure a sufficient amount of a strong acid catalyst (e.g., HBr, p-TsOH) is present.[7][8]

    • Causality: The acid protonates the carbonyl, making the α-protons more acidic and facilitating the formation of the nucleophilic enol, which is the reactive species that attacks the bromine.[9]

  • Control Reaction Temperature:

    • Protocol: Start the reaction at a low temperature (e.g., 0-10 °C), especially during the addition of bromine, to control the reaction rate and minimize side reactions.[2] After the addition, the mixture can be allowed to slowly warm to room temperature.

    • Causality: Bromination is an exothermic process. Poor temperature control can lead to increased rates of side reactions, including decomposition and polybromination.

  • Consider Alternative Brominating Agents:

    • If Br₂ is proving problematic, consider using N-Bromosuccinimide (NBS). NBS is a solid, easier-to-handle source of electrophilic bromine and often gives cleaner reactions with fewer side products.[10] The reaction with NBS is typically initiated with a radical initiator or light, but it can also be used under acidic conditions.

  • Implement a Scavenger for HBr:

    • In some cases, the buildup of HBr can inhibit the reaction or cause degradation. A "phase-vanishing" protocol, where an aqueous layer is used to trap the HBr as it forms, can prevent product decomposition and simplify purification.[6]

Issue 2: Formation of Di-brominated or Poly-brominated Byproducts

Question: My reaction is producing a significant amount of the di-brominated ketone, which is difficult to separate from my desired mono-brominated product. How can I improve the selectivity for mono-bromination?

Potential Causes:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent will naturally lead to polybromination.

  • Reaction Conditions Favoring Polybromination (Base-Promoted): In base-promoted reactions, the introduction of the first electron-withdrawing bromine atom makes the remaining α-protons more acidic.[11][12] This accelerates the rate of subsequent brominations, making it very difficult to stop at the mono-brominated stage.[13]

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second bromination.

Solutions and Recommendations:

  • Stoichiometric Control under Acidic Conditions:

    • Protocol: Carefully control the stoichiometry. Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., Br₂ or NBS).[7][8] The bromine should be added slowly and dropwise to the reaction mixture to avoid localized areas of high concentration.

    • Causality: Under acidic conditions, the first bromination step is typically faster than the second. The electron-withdrawing effect of the first bromine atom deactivates the enol, slowing down the second halogenation.[11][13] This allows for selective mono-bromination if the stoichiometry is carefully controlled.

  • Avoid Basic Conditions for Mono-bromination:

    • Unless polyhalogenation is the goal (as in the haloform reaction), avoid using basic conditions (e.g., NaOH, NaOMe) for the synthesis of mono-bromoketones.[12]

  • Maintain Low Temperatures:

    • As mentioned previously, running the reaction at lower temperatures (e.g., 0 °C) can enhance selectivity by favoring the kinetic product and slowing down the subsequent, less favorable bromination steps.

Issue 3: Unexpected Rearrangement or Side Products

Question: I am reacting my α-bromoketone with a base/nucleophile and obtaining a rearranged carboxylic acid derivative instead of the expected substitution product. What is happening?

Potential Causes:

  • Favorskii Rearrangement: This is a classic reaction of α-haloketones that possess at least one α'-hydrogen. In the presence of a base (like an alkoxide or hydroxide), the ketone is converted to a cyclopropanone intermediate, which is then attacked by a nucleophile, leading to a rearranged carboxylic acid, ester, or amide.[14][15]

Solutions and Recommendations:

  • Recognize and Control the Favorskii Rearrangement:

    • Mechanism Awareness: The reaction proceeds by deprotonation at the α'-position, followed by intramolecular nucleophilic attack to displace the bromide and form a cyclopropanone.[15][16] This intermediate is then opened by the base.

    • Avoidance: If this rearrangement is undesired, you must modify the reaction strategy.

      • Use a substrate with no α'-hydrogens.

      • Employ non-basic, non-nucleophilic conditions if possible for subsequent reactions.

      • Consider using a sterically hindered, non-nucleophilic base if only deprotonation is desired for another purpose, though this is often challenging.

Frequently Asked Questions (FAQs)

Q1: What are the primary differences between acid-catalyzed and base-promoted α-bromination?

This is a critical concept that dictates regioselectivity and the likelihood of polyhalogenation.

FeatureAcid-Catalyzed BrominationBase-Promoted Bromination
Reactive Intermediate Enol[5][9]Enolate[11][13]
Rate-Determining Step Formation of the enol[3][4]Deprotonation to form the enolate
Regioselectivity Bromination occurs at the more substituted α-carbon (thermodynamic enol is more stable).[11][17]Bromination occurs at the less substituted α-carbon (kinetic enolate forms faster).[12][17]
Polyhalogenation Difficult; the first bromine deactivates the enol, slowing subsequent reactions.[11][13]Facile; the first bromine increases the acidity of remaining α-protons, accelerating subsequent reactions.[11][12]

Q2: My α-bromoketone is unstable and decomposes upon purification or storage. How should I handle it?

α-bromoketones are often lachrymators and skin irritants, and their stability can be limited.[18][19]

  • Purification:

    • Avoid high temperatures. If distillation is necessary, perform it under high vacuum to keep the temperature low.[19]

    • Chromatography can be challenging as the silica gel's acidic nature can sometimes promote decomposition. A quick plug of silica with a non-polar eluent is often preferable to a long column run.[8]

    • Often, the best approach is to use the crude α-bromoketone directly in the next step after a simple aqueous workup to remove acid byproducts.[8]

  • Storage:

    • Store in a cool, dark place, preferably in a refrigerator or freezer.[20]

    • Store under an inert atmosphere (nitrogen or argon) to protect from moisture, which can cause hydrolysis.[20]

    • Use a tightly sealed container, and for light-sensitive compounds, use an amber vial.[20]

Q3: What are the best safety practices when working with α-bromoketones and brominating agents?

Safety is paramount when handling these reagents.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All work should be performed in a certified chemical fume hood to avoid inhaling corrosive and toxic vapors from reagents like Br₂ and HBr.[18]

  • Handling Bromine (Br₂): Bromine is highly corrosive and toxic. It should be handled with extreme care. Quench any excess bromine with a reducing agent like sodium bisulfite or thiosulfate solution.

  • Product Handling: α-bromoketones are often potent lachrymators (tear-inducing) and vesicants (blistering agents).[19] Avoid all contact with skin and eyes.

Visualized Mechanisms and Workflows

Mechanism: Acid-Catalyzed α-Bromination

G cluster_0 Step 1: Keto-Enol Tautomerism (Rate-Limiting) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ Br2 Br-Br Enol->Br2 Attacks Br₂ Intermediate Oxonium Intermediate Br2->Intermediate Product α-Bromo Ketone Intermediate->Product - H⁺

Caption: Acid-catalyzed bromination proceeds via a rate-limiting enol formation.[3][4]

Troubleshooting Workflow: Low Product Yield

G Start Low Yield of α-Bromoketone Check_Catalyst Is the acid catalyst sufficient (e.g., glacial acetic acid or HBr)? Start->Check_Catalyst Add_Catalyst Increase catalyst loading or switch to a stronger acid. Check_Catalyst->Add_Catalyst No Check_Temp Was the reaction temperature controlled (started at 0-10°C)? Check_Catalyst->Check_Temp Yes Add_Catalyst->Check_Temp Optimize_Temp Implement cooling bath during reagent addition. Check_Temp->Optimize_Temp No Check_Side_Reactions Is there evidence of decomposition (charring, multiple spots on TLC)? Check_Temp->Check_Side_Reactions Yes Optimize_Temp->Check_Side_Reactions Use_Scavenger Consider a phase-vanishing protocol to remove HBr byproduct. Check_Side_Reactions->Use_Scavenger Yes Success Improved Yield Check_Side_Reactions->Success No Use_Scavenger->Success

Caption: A logical workflow for diagnosing and solving low-yield issues.

Side Reaction: Favorskii Rearrangement Mechanism

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Cyclopropanone Formation cluster_2 Step 3: Nucleophilic Opening Halo_Ketone α-Bromo Ketone (with α'-H) Enolate Enolate at α' Halo_Ketone->Enolate + Base (-BH) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 (-Br⁻) Opened_Intermediate Carbanion Intermediate Cyclopropanone->Opened_Intermediate + Nu⁻ (e.g., MeO⁻) Product Rearranged Ester (or Acid/Amide) Opened_Intermediate->Product + H⁺ source

Caption: The Favorskii rearrangement proceeds via a cyclopropanone intermediate.[14][15]

General Experimental Protocol: Acid-Catalyzed Bromination of Acetophenone

This protocol is a representative example and should be adapted based on the specific substrate.

Materials:

  • Acetophenone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Saturated sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Diethyl Ether

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone (1.0 eq) in glacial acetic acid. Cool the solution to 0 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. The addition should be done dropwise to maintain the temperature below 10 °C and to prevent the color of bromine from persisting.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent (e.g., DCM).

    • Add saturated sodium bisulfite solution dropwise until the orange/red color of excess bromine has disappeared.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.[19]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude α-bromoacetophenone. The product can be purified further by recrystallization or used directly in the subsequent step.

References

  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.
  • Master Organic Chemistry. (2026). Halogenation Of Ketones via Enols.
  • Chemistry Stack Exchange. (2019). Di-alpha-halogenation of ketones in acidic medium.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones.
  • Fiveable. (n.d.). α-bromoketone Definition.
  • CORE. (n.d.). Favorskii Rearrangement of some a-Bromo-ketones.
  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates.
  • Reddit. (2019). Bromination of a carbonyl compound using acid catalyst vs base promotion.
  • Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones.
  • NROChemistry. (n.d.). Favorskii Rearrangement.
  • Organic Syntheses. (n.d.). α-BROMOBENZALACETONE.
  • ResearchGate. (2025). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent.
  • YouTube. (2016). Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base.
  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Semantic Scholar. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids.
  • YouTube. (2025). What is Favorskii Rearrangement ? | Easy Explanation | Important Questions | FYQ PYQ GATE NET SET.
  • Royal Society of Chemistry. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported.
  • Organic Chemistry Portal. (n.d.). Favorskii Reaction.
  • Reddit. (2023). Separation of Ketone and alpha Bromo ketone.
  • Wikipedia. (n.d.). Ketone halogenation.
  • Wikipedia. (n.d.). Favorskii rearrangement.
  • Journal of the American Chemical Society. (n.d.). α-Halo Ketones. V. The Preparation, Metathesis and Rearrangement of Certain α-Bromoketones.

Sources

Navigating the Synthesis of 4-(Trifluoromethoxy)phenyl Isothiocyanate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: The initial query for CAS 141095-78-5 identifies the compound as Ethanone, 2-bromo-1-(tetrahydro-2H-pyran-4-yl)-. However, the context of the request strongly suggests an interest in a reactive intermediate used in pharmaceutical development, specifically an isothiocyanate. This guide will therefore focus on a compound that aligns with this context: 4-(Trifluoromethoxy)phenyl Isothiocyanate (CAS 64285-95-6) , a key building block in modern drug discovery.[1][2]

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-(trifluoromethoxy)phenyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-(trifluoromethoxy)phenyl isothiocyanate?

A1: The synthesis of aryl isothiocyanates, including 4-(trifluoromethoxy)phenyl isothiocyanate, typically begins with the corresponding aniline, in this case, 4-(trifluoromethoxy)aniline. The most prevalent methods involve the use of thiophosgene or its derivatives, or carbon disulfide.[3][4][5] Newer, more sustainable methods are also emerging, such as those utilizing elemental sulfur or visible-light photocatalysis, although their application to this specific substrate may require further optimization.[3][6]

Q2: Why is the trifluoromethoxy group significant in this molecule?

A2: The trifluoromethoxy (-OCF3) group is a lipophilic electron-withdrawing group that significantly influences the reactivity of the isothiocyanate moiety.[7] This group enhances the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack.[7][8] In the context of drug development, the trifluoromethoxy group can improve a molecule's metabolic stability, lipophilicity, and overall pharmacological profile.[1][7]

Q3: What are the primary applications of 4-(trifluoromethoxy)phenyl isothiocyanate in drug development?

A3: This compound is a versatile intermediate used to synthesize a variety of biologically active molecules.[1] It readily reacts with nucleophiles like amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. These structural motifs are present in numerous pharmaceuticals, including anticancer and antiviral agents.[1][7]

Troubleshooting Guide

Low Reaction Yield

Problem: The synthesis of 4-(trifluoromethoxy)phenyl isothiocyanate from 4-(trifluoromethoxy)aniline is resulting in a low yield.

Potential Cause Troubleshooting Recommendation Scientific Rationale
Incomplete reaction - Increase reaction time.- Increase reaction temperature moderately.- Ensure efficient stirring.The reaction kinetics may be slow, requiring more time or energy to reach completion. Efficient stirring ensures homogeneity of the reactants.
Degradation of the product - Monitor the reaction closely using TLC or LC-MS.- Avoid excessive heating or prolonged reaction times.Isothiocyanates can be sensitive to harsh conditions and may decompose if the reaction is not controlled properly.
Sub-optimal reagents - Use freshly distilled or high-purity 4-(trifluoromethoxy)aniline.- Use a high-quality thiophosgenating agent or carbon disulfide.Impurities in the starting materials can lead to side reactions, reducing the yield of the desired product.
Inefficient workup - Optimize the extraction solvent and pH.- Minimize exposure to water during workup.The product may be partially soluble in the aqueous phase, or it could hydrolyze back to the aniline in the presence of excess water.
Impurity Formation

Problem: The final product is contaminated with significant impurities.

Potential Cause Troubleshooting Recommendation Scientific Rationale
Formation of symmetrical thiourea - Add the thiophosgenating agent slowly to the aniline solution.- Use a slight excess of the thiophosgenating agent.If the aniline is in excess, it can react with the newly formed isothiocyanate to produce a symmetrical thiourea byproduct.
Hydrolysis of the isothiocyanate - Ensure all glassware is dry.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Isothiocyanates are susceptible to hydrolysis, which converts them back to the corresponding amine.
Unreacted starting material - Increase the stoichiometry of the thiophosgenating agent.- Extend the reaction time.An insufficient amount of the reagent or a short reaction time can result in incomplete conversion of the starting aniline.

Experimental Protocols

Protocol 1: Synthesis of 4-(Trifluoromethoxy)phenyl Isothiocyanate using Thiophosgene

Diagram of the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup cluster_2 Purification A 1. Dissolve 4-(trifluoromethoxy)aniline in an anhydrous solvent (e.g., DCM) in a three-neck flask. B 2. Cool the solution to 0°C in an ice bath. A->B C 3. Add a base (e.g., triethylamine) dropwise. B->C D 4. Slowly add a solution of thiophosgene in the same solvent. C->D E 5. Monitor the reaction by TLC until the starting material is consumed. D->E F 6. Quench the reaction with cold water. E->F G 7. Separate the organic layer. F->G H 8. Wash the organic layer with brine. G->H I 9. Dry the organic layer over anhydrous sodium sulfate. H->I J 10. Concentrate the solution under reduced pressure. I->J K 11. Purify the crude product by vacuum distillation or column chromatography. J->K

Caption: Workflow for the synthesis of 4-(trifluoromethoxy)phenyl isothiocyanate.

Step-by-Step Methodology:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(trifluoromethoxy)aniline (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.1 equivalents) dropwise to the solution while stirring.

  • Slowly add a solution of thiophosgene (1.1 equivalents) in anhydrous DCM via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by adding cold water.

  • Separate the organic layer, and wash it sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-(trifluoromethoxy)phenyl isothiocyanate.

Logical Relationships in Troubleshooting

G cluster_0 Observed Problem cluster_1 Potential Causes cluster_2 Corrective Actions A Low Yield C Incomplete Reaction A->C D Product Degradation A->D B Impure Product E Side Reactions B->E F Hydrolysis B->F G Optimize Reaction Time/Temp C->G J Careful Monitoring D->J I Control Stoichiometry E->I H Use Anhydrous Conditions F->H

Sources

Technical Support Center: Purification of 2-Bromo-1-(oxan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-1-(oxan-4-yl)ethan-1-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this important α-bromo ketone intermediate. As a potent alkylating agent, its purity is paramount for the success of subsequent synthetic steps. This guide provides practical, field-tested advice in a direct question-and-answer format, explaining the chemical principles behind each recommendation.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?

The impurity profile typically arises from the nature of the α-bromination reaction of the parent ketone, 1-(oxan-4-yl)ethan-1-one.[1] Expect to encounter one or more of the following:

  • Unreacted Starting Material: 1-(oxan-4-yl)ethan-1-one. Incomplete bromination is common and this is often the major impurity.

  • Dibrominated Byproduct: 2,2-Dibromo-1-(oxan-4-yl)ethan-1-one. Over-bromination can occur, especially if an excess of the brominating agent is used or reaction times are prolonged.[2] In acidic conditions, the first bromination slows down subsequent ones, but it can still occur.[1]

  • Solvent Adducts or Hydrolysis Products: α-bromo ketones are reactive electrophiles. If using protic solvents like methanol or water during workup, you may form α-methoxy or α-hydroxy byproducts. The α-hydroxy ketone, 2-Hydroxy-1-(oxan-4-yl)ethan-1-one, is a common degradation product.

  • Residual Acid: If using an acid-catalyzed bromination (e.g., Br₂ in acetic acid), residual acid like HBr can remain and may need to be neutralized.[3][4]

Q2: Why is my crude product a yellow or brown oil/solid when the pure compound should be a white to light yellow solid?

The color often indicates the presence of residual bromine (Br₂) or hydrogen bromide (HBr).[5] Elemental bromine is a volatile, reddish-brown liquid, and even trace amounts can impart significant color. HBr can also contribute to discoloration and promote degradation pathways. A workup procedure involving a reducing agent wash is essential to quench unreacted bromine.

Q3: What are the primary safety concerns when handling this compound?

This compound is an α-bromo ketone and should be handled with care. Key hazards include:

  • Lachrymator: It is a strong irritant to the eyes and respiratory system.[6][7]

  • Skin Irritant/Corrosive: It can cause skin irritation or severe burns upon contact.[7][8]

  • Toxicity: It is harmful if swallowed.[7]

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [9]

Troubleshooting and Purification Guide

This section addresses specific issues you may encounter during the purification process.

Problem 1: My TLC plate shows multiple spots that are very close together.

This is a common challenge, as the starting material, product, and dibrominated impurity often have similar polarities and lipophilicity.[6]

Diagnosis & Solution:

  • Optimize TLC Solvent System: Your primary goal is to achieve better separation (ΔRf) on the TLC plate. The product is more lipophilic than the starting ketone but less so than the dibrominated byproduct.

    • Start with a low-polarity system like 10% Ethyl Acetate in Hexanes.

    • Gradually increase the polarity. Sometimes, adding a small amount of a third solvent with different properties, like dichloromethane or toluene, can improve separation.

  • Column Chromatography Strategy: Given the close Rf values, a carefully executed column chromatography is the most effective method.

    • Use a High-Resolution Stationary Phase: Standard silica gel (40-63 µm) is usually sufficient.

    • Choose the Right Eluent: The optimal TLC solvent system is a good starting point. Use a slightly less polar eluent for the column than what gives an Rf of ~0.3 on TLC. For example, if 15% EtOAc/Hexanes gives a good TLC, start the column with 5-10% EtOAc/Hexanes.

    • Dry Loading vs. Wet Loading: If your crude product is an oil or has low solubility in the eluent, consider dry loading. Dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column. This often results in sharper bands and better separation.

Problem 2: The product decomposes during column chromatography.

α-bromo ketones can be unstable on silica gel, which is slightly acidic. This can lead to hydrolysis or elimination reactions.

Diagnosis & Solution:

  • Neutralize the Silica: If you suspect acid-catalyzed decomposition, you can use deactivated or neutralized silica gel. A common method is to prepare a slurry of the silica gel in the eluent and add ~1% triethylamine (or another non-nucleophilic base) by volume. Let it equilibrate before packing the column.

  • Minimize Contact Time: Do not let the purified fractions sit for extended periods before evaporating the solvent. Work efficiently. Use a slightly higher flow rate (flash chromatography) to reduce the time the compound spends on the column.

  • Alternative Purification: Recrystallization: If chromatography fails or leads to significant yield loss, recrystallization is an excellent alternative, especially if the crude material is a solid. The reported melting point is 50-53 °C, which is favorable for this technique.[9][10]

Problem 3: After purification, my product is still colored and has a sharp, irritating odor.

This indicates residual impurities, likely the lachrymatory product itself not being fully dry or trace acidic byproducts.

Diagnosis & Solution:

  • Ensure Complete Solvent Removal: Dry the purified product under high vacuum for several hours to remove all traces of volatile solvents.

  • Aqueous Workup Review: Ensure your initial workup was thorough. Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution neutralizes residual acids, and a wash with a dilute sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution will quench any remaining elemental bromine.[2][3]

Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup

This protocol should be performed after the reaction is deemed complete and before any chromatographic purification.

  • Quench the reaction mixture by carefully pouring it into a separatory funnel containing cold water and an organic solvent (e.g., dichloromethane or ethyl acetate).[11]

  • Wash the organic layer sequentially with:

    • 1 M Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃) solution to remove excess Br₂. Repeat until the organic layer is no longer colored.

    • Saturated Sodium Bicarbonate (NaHCO₃) solution to neutralize acidic byproducts like HBr.

    • Brine (saturated NaCl solution) to remove residual water.

  • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is the most common method for purifying compounds with similar polarities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic system of Ethyl Acetate in Hexanes. A typical starting point is a gradient from 5% to 20% Ethyl Acetate.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes).

  • Sample Loading: Load the crude product (obtained from Protocol 1) onto the column using either wet or dry loading techniques.

  • Elution: Begin elution with the low-polarity solvent. The less polar dibrominated byproduct will elute first, followed by the desired product, and finally the more polar unreacted starting material.

  • Monitoring: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This method is ideal for obtaining highly pure crystalline material if the crude product is solid and chromatography proves difficult.

  • Solvent Screening: The key is to find a solvent (or solvent pair) in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Good candidates include:

    • Isopropanol

    • Ethanol/Water mixture

    • Hexanes/Ethyl Acetate mixture

  • Procedure:

    • Place the crude solid in a flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under high vacuum.

Data & Visualization
Table 1: Typical TLC Profile and Elution Order
CompoundTypical Rf (15% EtOAc/Hexanes)Elution Order in Chromatography
2,2-Dibromo-1-(oxan-4-yl)ethan-1-one~0.5 - 0.61st
This compound (Product) ~0.3 - 0.4 2nd
1-(oxan-4-yl)ethan-1-one (Starting Material)~0.2 - 0.33rd
2-Hydroxy-1-(oxan-4-yl)ethan-1-one~0.1 or baselineLast or sticks to silica

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Purification Workflow Decision Diagram

This diagram outlines the logical steps for purifying your crude product.

PurificationWorkflow cluster_pre Pre-Purification cluster_purification Purification Decision cluster_post Post-Purification Analysis Crude Crude Reaction Mixture Workup Aqueous Workup (Protocol 1) Crude->Workup Crude_Product Crude Solid/Oil Workup->Crude_Product Is_Solid Is crude a solid? Crude_Product->Is_Solid Recrystallize Attempt Recrystallization (Protocol 3) Is_Solid->Recrystallize Yes Column Perform Column Chromatography (Protocol 2) Is_Solid->Column No Check_Purity Check Purity (TLC, NMR, etc.) Recrystallize->Check_Purity Column->Check_Purity Repurify Purity not sufficient Check_Purity->Repurify Pure_Product Pure Product Repurify->Column Yes Repurify->Pure_Product No

Caption: Decision workflow for purification of this compound.

References
  • ChemistNate. (2021). Ketone + Br2 = ? (Alpha Substitution). YouTube.
  • Stevens, C. L., Blumbergs, P., & Munk, M. (1962). The Reactions of α-Bromo Ketones with Primary Amines. Journal of Organic Chemistry.
  • LibreTexts Chemistry. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. LibreTexts.
  • Reboule, I., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules.
  • Reddit r/Chempros. (2023). Separation of Ketone and alpha Bromo ketone. Reddit.
  • Wikipedia. (n.d.). Ketone halogenation. Wikipedia.
  • Morsch, L. et al. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • An, S. et al. (2018). Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones. Tetrahedron.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Organic Chemistry Portal.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Li, W. et al. (2011). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E.
  • Rammurthy, B. et al. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry.
  • Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Fiveable.
  • Bertolasi, M. et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem.com.
  • Pharmaffiliates. (n.d.). 2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (BSC). Pharmaffiliates.

Sources

Technical Support Center: Safe Handling of Lachrymatory α-Bromoketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling lachrymatory compounds, with a specialized focus on α-bromoketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe and effective use of these valuable but challenging reagents. The question-and-answer format directly addresses common issues and provides troubleshooting for experiments involving α-bromoketones.

Section 1: Understanding the Hazard - FAQs

Q1: What are α-bromoketones and why are they considered hazardous?

A1: An α-bromoketone is an organic compound featuring a bromine atom bonded to the carbon atom adjacent to a carbonyl group (a ketone)[1]. This structural arrangement makes them highly reactive and useful as intermediates in organic synthesis, particularly for creating carbon-carbon bonds and forming heterocyclic compounds[1][2][3]. However, this reactivity is also the source of their hazardous nature. They are potent lachrymators, meaning they are strong eye irritants that can cause tearing, burning sensations, and even temporary blindness[4][5][6]. Their mechanism of action is thought to involve the alkylation of sulfhydryl groups in enzymes, such as the TRPA1 ion channel expressed in sensory nerves[5][6].

Q2: What are the primary exposure risks when working with α-bromoketones?

A2: The primary risks associated with α-bromoketones are:

  • Eye Exposure: Direct contact with the eyes can cause severe irritation, pain, and profuse tearing[4][5][6]. Vapors are also highly irritating to the eyes.

  • Inhalation: Inhaling α-bromoketone vapors can irritate the respiratory tract, leading to coughing, difficulty breathing, and a burning sensation in the nose and throat[5][6][7].

  • Skin Contact: Skin contact can cause irritation, redness, and in some cases, chemical burns. Prolonged or repeated contact may lead to dermatitis[6].

Q3: Are all α-bromoketones equally lachrymatory and stable?

A3: No, the intensity of the lachrymatory effect and the stability of the compound can vary depending on the specific molecular structure. Generally, α-bromoketones are less stable than their α-chloro counterparts due to the weaker carbon-bromine bond[8]. Compounds with more complex or strained structures may be more prone to decomposition[8]. The volatility of the compound also plays a significant role in its lachrymatory potential, as more volatile compounds will have a higher vapor concentration in the air.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Q4: What is the minimum required PPE for handling α-bromoketones?

A4: Due to their hazardous nature, stringent adherence to PPE protocols is non-negotiable. The minimum required PPE includes:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles that form a complete seal around the eyes. A face shield worn over the goggles is highly recommended.Standard safety glasses do not provide adequate protection from vapors and splashes. The combination of goggles and a face shield offers maximum protection for the eyes and face[9][10].
Hand Protection Chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult a glove compatibility chart for the specific α-bromoketone and solvent being used. Double gloving is a recommended practice.Provides a barrier against skin contact. Double gloving allows for the safe removal of the outer glove if it becomes contaminated[10][11].
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. A chemical-resistant apron worn over the lab coat is also recommended.Protects the body from splashes and spills. Tucking lab coat sleeves into gloves can prevent exposure at the wrist[10][11][12].
Respiratory Protection A properly fitted respirator with an appropriate cartridge for organic vapors may be necessary, especially when working with volatile α-bromoketones or outside of a certified chemical fume hood.Protects against the inhalation of harmful vapors[9].
Q5: How should I properly don and doff (put on and take off) my PPE to avoid contamination?

A5: Proper donning and doffing procedures are critical to prevent cross-contamination.

G cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 Lab Coat d2 Goggles & Face Shield d1->d2 d3 Gloves d2->d3 f1 Gloves (Outer Pair if Double Gloved) f2 Face Shield & Goggles f1->f2 f3 Lab Coat f2->f3 f4 Gloves (Inner Pair) f3->f4

Caption: A general workflow for the synthesis and purification of α-bromoketones.

Section 5: Emergency Procedures and First Aid

Q12: What should I do in case of an α-bromoketone spill?

A12: In the event of a spill, your immediate actions are crucial for safety.

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: If it is safe to do so, close the fume hood sash and turn off any ignition sources.[4]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

  • Do Not Clean Up Alone: Do not attempt to clean up a significant spill of a lachrymatory compound unless you are trained and equipped to do so. Await the arrival of the emergency response team.

Q13: What is the proper first aid for exposure to α-bromoketones?

A13: Immediate and proper first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14][15][16]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13][15][16]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

  • Lachrymators | Laboratory Safety - Brandeis University. (n.d.).
  • Tear gas, formally known as a lachrymator a gent. sometimes. (n.d.).
  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2025, March 9).
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2-Bromo-1-(oxan-4-yl)ethan-1-one reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reaction Monitoring by TLC

Introduction: The Critical Role of TLC in Synthesis

The reaction of 2-bromo-1-(oxan-4-yl)ethan-1-one is a cornerstone transformation in synthetic chemistry. As an α-bromoketone, it is highly reactive toward nucleophiles, allowing for the facile introduction of diverse functional groups via nucleophilic substitution.[1][2][3] Monitoring the progress of this reaction is not just a matter of procedural checklist; it is essential for determining reaction completion, identifying the formation of byproducts, and optimizing reaction conditions to maximize yield and purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique perfectly suited for this purpose.[4][5] It provides an immediate visual representation of the reaction's progress by separating the starting material, product, and any intermediates or impurities based on their polarity.[6] This guide is structured as a technical support resource to address the specific challenges and questions that arise when using TLC to monitor the substitution reactions of this compound.

Core Protocol: Step-by-Step TLC Monitoring

This protocol provides a self-validating system for accurately tracking your reaction. The inclusion of both a starting material reference and a "co-spot" lane is critical for unambiguous interpretation.[7][8]

Objective: To determine the consumption of the starting material, this compound, and the formation of the substitution product.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber with a lid

  • Glass capillary spotters[9]

  • UV lamp (254 nm)

  • Staining jar and appropriate chemical stain (e.g., potassium permanganate)

  • Forceps

  • Pencil

  • Eluent (mobile phase solvent system)

Experimental Workflow
  • Prepare the Eluent: Based on the expected product, prepare a suitable solvent system. A good starting point for this class of compounds is a mixture of a non-polar and a polar solvent, such as 3:1 Hexanes:Ethyl Acetate .[10][11] Pour ~0.5 cm of the eluent into the developing chamber, place a piece of filter paper inside to saturate the chamber atmosphere, and cover with the lid.

  • Prepare the TLC Plate: Using a pencil, gently draw a light "origin" line about 1 cm from the bottom of the TLC plate. Mark three evenly spaced tick marks on this line for your spots: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[8]

  • Prepare Samples for Spotting:

    • SM: Dissolve a tiny amount (~1 mg) of pure this compound in a volatile solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane).

    • RM: Using a capillary spotter, take an aliquot directly from the reaction mixture.[7] Dilute this aliquot in a small vial with 5-10 drops of a volatile solvent.

  • Spot the Plate:

    • Using a clean capillary spotter, touch the SM solution to the "SM" mark on the origin line. The spot should be small and concentrated, no more than 1-2 mm in diameter.[4]

    • On the "Co" mark, first spot the SM solution, let it dry completely, and then spot the RM solution directly on top of it.[7]

    • Using a new capillary spotter, spot the RM solution on the "RM" mark.

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the origin line is above the level of the eluent.[12][13]

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualize and Interpret:

    • UV Light: View the plate under a 254 nm UV lamp.[14][15] The ketone functional group conjugated with the bromine atom should make the starting material UV-active. Circle any visible spots with a pencil.

    • Staining: If spots are not clearly visible or for confirmation, use a chemical stain. A potassium permanganate (KMnO₄) stain is an excellent general-use choice as it reacts with most organic compounds.[16] Dip the plate in the stain, gently heat with a heat gun until spots appear.

    • Analysis: Compare the lanes. The reaction is complete when the spot corresponding to the starting material in the "SM" lane is absent from the "RM" lane, and a new product spot (usually with a different Rf value) is clearly visible. The "Co" spot helps to resolve closely running spots.[8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during TLC analysis in a direct question-and-answer format.

Q1: My spots are streaking vertically instead of forming tight circles. What's wrong?

Answer: Spot streaking is a common issue that obscures results. It is typically caused by one of three factors:

  • Sample Overloading: You have applied too much sample to the plate.[6][12][13] The stationary phase becomes saturated, and the excess compound is smeared up the plate with the mobile phase.

    • Solution: Dilute your sample solution further and re-spot. A concentration of ~1% is often sufficient.[10]

  • Highly Polar Compounds: Very polar molecules can bind very strongly to the acidic silica gel, leading to tailing. Your product, depending on the nucleophile used, may be significantly more polar than the starting material.

    • Solution: Add a small amount of a polar modifier to your eluent. For example, adding 1-2% methanol to a dichloromethane or ethyl acetate-based system can often resolve streaking for polar compounds.[4]

  • Acidic or Basic Functionality: If your nucleophile or product contains a basic group (like an amine) or an acidic group, it can interact ionically with the silica gel.

    • Solution: Modify the mobile phase to suppress this interaction. For basic compounds, add a small amount of triethylamine (0.1–2.0%). For acidic compounds, add a small amount of acetic acid (0.1–2.0%).[4][12] This neutralizes the functional group, preventing it from sticking to the plate.

Q2: My spots either stay on the origin line (Rf ≈ 0) or shoot to the top with the solvent front (Rf ≈ 1). How do I fix this?

Answer: This is a classic solvent polarity problem. The goal is to have the Rf values of your key components fall between 0.2 and 0.7 for optimal separation and analysis.[11]

  • Spots at the Origin (Rf ≈ 0): Your eluent is not polar enough. The compounds are sticking strongly to the polar silica gel and not moving with the mobile phase.[4][12]

    • Solution: Increase the polarity of your eluent. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 3:1 to 1:1).

  • Spots at the Solvent Front (Rf ≈ 1): Your eluent is too polar. The compounds are too soluble in the mobile phase and have minimal interaction with the stationary phase.[4][12]

    • Solution: Decrease the polarity of your eluent. For a hexanes/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., from 1:1 to 5:1).

Scenario Problem Recommended Action
Rf ≈ 0Eluent is not polar enoughIncrease the proportion of the polar solvent (e.g., ethyl acetate).
Rf ≈ 1Eluent is too polarDecrease the proportion of the polar solvent (e.g., ethyl acetate).
Poor SeparationEluent polarity is not optimalTry a different solvent system (e.g., Dichloromethane/Methanol).
Q3: I can't see any spots on my TLC plate after development. What went wrong?

Answer: This can be frustrating, but it is usually due to one of a few simple issues:

  • Sample is Too Dilute: The concentration of your compound on the plate is below the limit of detection.[12][13]

    • Solution: Try spotting the plate multiple times in the same location, allowing the solvent to fully evaporate between applications.[12][13] This concentrates the sample on the origin. Alternatively, use a more concentrated sample solution.

  • Compound is Not UV-Active: While the α-bromoketone starting material is likely UV-active, your product may not be, especially if the conjugated system is disrupted.

    • Solution: Always use a secondary visualization method. A potassium permanganate (KMnO₄) or p-anisaldehyde stain will visualize most organic compounds that are not visible under UV light.[16][17]

  • Solvent Level Was Too High: If the eluent level in the chamber is above the origin line where you spotted your samples, your compounds will dissolve into the solvent reservoir instead of migrating up the plate.[10][13]

    • Solution: Ensure the solvent depth is no more than ~0.5 cm and that your origin line is drawn at least 1 cm from the bottom of the plate.

Q4: I suspect my product is decomposing on the acidic silica gel plate. How can I check this?

Answer: This is a valid concern, as some compounds are sensitive to the acidic nature of standard silica gel.[18]

  • Confirmation with 2D TLC: The most reliable way to check for on-plate decomposition is to run a two-dimensional (2D) TLC.[18][19]

    • Spot your reaction mixture in one corner of a square TLC plate.

    • Run the plate in your chosen eluent.

    • Dry the plate completely, then rotate it 90 degrees.

    • Run the plate again in the same eluent.

  • Interpretation: After visualization, stable compounds will appear along the diagonal line. Any spots that appear off-diagonal represent products that formed from decomposition on the plate itself.[18][19]

  • Solution: If decomposition is confirmed, switch to a different stationary phase. Neutralized silica gel plates or alumina plates are excellent alternatives for acid-sensitive compounds.

Q5: What is a "co-spot" and why is it so important?

Answer: The co-spot is a lane where both the starting material and the reaction mixture are spotted in the same place.[7] It is a critical internal control for two main reasons:

  • Resolving Similar Rf Values: If the starting material and product have very similar Rf values, they might appear as a single spot in the reaction mixture lane. In the co-spot lane, if the two compounds are indeed different, the spot will often appear elongated or "snowman-shaped" compared to the perfectly round spot in the starting material lane, confirming the presence of two distinct compounds.[7][18]

  • Matrix Effects: Sometimes, other components in the reaction mixture can slightly alter the Rf of the starting material. By spotting both together, you can definitively confirm if the spot in the reaction lane is identical to your starting material or if it has genuinely been consumed.[8]

Visualizing the TLC Workflow

The following diagram illustrates the logical flow of the TLC monitoring protocol, emphasizing the key decision points and outcomes.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_outcome Outcome prep_eluent 1. Prepare Eluent & Chamber prep_plate 2. Prepare & Mark Plate (SM, Co, RM) prep_eluent->prep_plate prep_samples 3. Prepare SM & RM Samples prep_plate->prep_samples spot 4. Spot Plate prep_samples->spot develop 5. Develop Plate spot->develop dry 6. Dry Plate & Mark Front develop->dry visualize_uv 7. Visualize (UV Lamp) dry->visualize_uv circle_spots Circle Spots visualize_uv->circle_spots visualize_stain 8. Visualize (Stain) circle_spots->visualize_stain interpret 9. Interpret Results visualize_stain->interpret decision SM Spot Absent in RM Lane? interpret->decision complete Reaction Complete decision->complete Yes incomplete Reaction Incomplete (Continue / Troubleshoot) decision->incomplete No

Caption: Workflow for monitoring a reaction by TLC.

References

  • SiliCycle. (2021, December 8).
  • University of Rochester, Department of Chemistry.
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Technical Support Center: Work-up and Troubleshooting for 2-Bromo-1-(oxan-4-yl)ethan-1-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in reactions involving 2-Bromo-1-(oxan-4-yl)ethan-1-one. This resource is structured to provide practical, in-depth guidance on the critical work-up and purification stages of your synthesis. As a versatile α-bromoketone, this compound is a valuable building block, but its successful isolation requires careful attention to its stability and reactivity. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the work-up of reactions involving this compound and similar α-bromoketones.

Q1: What is the fundamental purpose of each step in a typical aqueous work-up for this reaction?

A1: A standard aqueous work-up for an α-bromination reaction is a multi-step process designed to remove excess reagents, neutralize acidic byproducts, and isolate the crude product. Each step has a distinct chemical purpose:

  • Quenching: The first step is to eliminate any unreacted bromine (Br₂). This is crucial as residual bromine can lead to further, often undesired, reactions and will contaminate the final product.

  • Neutralization: Acid-catalyzed bromination reactions generate hydrobromic acid (HBr) as a byproduct.[1][2][3] This acidic environment can be detrimental to the stability of the α-bromoketone product and can interfere with subsequent purification steps. Neutralization removes this acid.

  • Extraction: This step partitions your organic product from the aqueous phase, which now contains the neutralized acid and quenched bromine byproducts.

  • Washing and Drying: Final washes with brine remove residual water from the organic layer, which is then treated with a drying agent to ensure it is anhydrous before solvent removal.

Q2: My TLC plate shows three spots after the reaction: starting material, product, and a higher running spot. What is the likely identity of the third spot?

A2: In α-bromination reactions of ketones, the formation of a di-brominated byproduct is a common issue. This occurs when a second bromine atom is added to the α-carbon. These di-bromo compounds are typically less polar than the mono-brominated product and will therefore have a higher Rf value on a normal-phase silica TLC plate. The presence of this byproduct is often exacerbated by using an excess of the brominating agent or prolonged reaction times.

Q3: I've noticed a decrease in my product yield after the sodium bicarbonate wash. What could be happening?

A3: α-Bromoketones are known to be susceptible to hydrolysis, especially under basic conditions. While a weak base like sodium bicarbonate is used for neutralization, prolonged exposure or the use of a stronger base (like sodium hydroxide) can lead to the decomposition of your product. The hydroxide ions can act as a nucleophile, attacking the carbonyl carbon or participating in an elimination reaction. This underscores the importance of a quick and efficient neutralization step.

Q4: Can I use UV light to visualize my product on a TLC plate?

A4: this compound, being an aliphatic ketone, lacks a strong chromophore and is therefore not easily visualized by UV light at 254 nm.[4] For effective visualization, you will need to use a chemical stain. A potassium permanganate (KMnO₄) stain is a good choice as it reacts with the ketone functional group, appearing as a yellow or light-colored spot on a purple background. Iodine (I₂) is another viable option, which often visualizes a wide range of organic compounds as brownish spots.[4]

Detailed Experimental Protocols and Troubleshooting

This section provides a step-by-step guide to a robust work-up procedure, followed by a troubleshooting guide for common issues.

Protocol 1: Standard Aqueous Work-up Procedure

This protocol is designed for a typical acid-catalyzed bromination of 1-(oxan-4-yl)ethan-1-one.

Materials:

  • Reaction mixture in an organic solvent (e.g., dichloromethane, chloroform, or diethyl ether)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Quenching Excess Bromine:

    • Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

    • Slowly add the 10% aqueous sodium thiosulfate solution to the reaction mixture with vigorous stirring. Continue the addition until the characteristic orange-brown color of bromine disappears and the organic layer becomes colorless.[5]

    • Causality: Sodium thiosulfate is a reducing agent that converts elemental bromine (Br₂) into colorless and water-soluble bromide ions (Br⁻).[6][7] The reaction is: 2Na₂S₂O₃(aq) + Br₂(aq) → 2NaBr(aq) + Na₂S₄O₆(aq).

  • Neutralization of Acidic Byproducts:

    • Transfer the mixture to a separatory funnel.

    • Carefully add saturated aqueous sodium bicarbonate solution. Swirl gently at first, and be sure to vent the separatory funnel frequently to release the carbon dioxide gas that is evolved.

    • Continue adding the bicarbonate solution until the bubbling ceases, indicating that all the HBr has been neutralized.[1]

    • Causality: Sodium bicarbonate is a weak base that reacts with the strong acid HBr to form sodium bromide, water, and carbon dioxide.[1][2] The reaction is: HBr(aq) + NaHCO₃(aq) → NaBr(aq) + H₂O(l) + CO₂(g). Using a weak base is crucial to minimize the risk of product hydrolysis.

  • Extraction and Washing:

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer with water, followed by a wash with brine.

    • Causality: The water wash helps to remove any remaining water-soluble impurities, and the brine wash removes the bulk of the dissolved water from the organic layer, making the final drying step more efficient.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate.

    • Stir for 10-15 minutes. The drying agent should be free-flowing, indicating that the solution is dry.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Workflow Diagram for Standard Aqueous Work-up

Workup_Workflow Start Reaction Mixture Quench Quench with 10% Na₂S₂O₃ Start->Quench Remove excess Br₂ Neutralize Neutralize with sat. NaHCO₃ Quench->Neutralize Remove HBr Extract Separate Organic Layer Neutralize->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry with MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product

Caption: A stepwise workflow for the aqueous work-up of this compound reactions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Persistent orange/brown color in the organic layer after quenching. 1. Insufficient amount of quenching agent added.2. Inefficient mixing between the organic and aqueous layers.1. Add more 10% sodium thiosulfate solution portion-wise until the color is discharged.2. Ensure vigorous stirring or shaking in the separatory funnel to maximize interfacial contact.
Low or no product yield after work-up. 1. Product Hydrolysis: The product may have decomposed during the neutralization step due to prolonged exposure to the basic solution.2. Incomplete Reaction: The initial bromination may not have gone to completion.1. Perform the sodium bicarbonate wash quickly and avoid using stronger bases. Ensure the reaction is cooled before neutralization.2. Before work-up, confirm reaction completion by TLC. If incomplete, consider extending the reaction time or adjusting stoichiometry.
Difficulty separating the product from starting material by column chromatography. The starting material and the α-bromoketone product can have very similar polarities, making separation challenging.1. Optimize Solvent System: Use a low-polarity eluent system and consider a gradient elution. A common starting point for such compounds is a mixture of hexanes and ethyl acetate (e.g., 9:1 to 4:1).[8]2. Recrystallization: If the crude product is a solid, recrystallization can be a more effective purification method.
Oiling out during recrystallization. The chosen solvent system is not ideal, causing the product to come out of solution as an oil rather than crystals.1. Change Solvent System: Try a different solvent or a two-solvent system. For ketones, mixtures like n-hexane/acetone or n-hexane/THF can be effective.[9]2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization.

Purification Strategies

The purification of this compound requires careful consideration of the potential impurities.

Column Chromatography

Due to the similar polarity of the starting material, product, and di-brominated byproduct, a well-optimized column chromatography protocol is essential.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. This will help to first elute the less polar di-brominated byproduct, followed by the product, and finally the more polar starting material.[8]
TLC Monitoring KMnO₄ or Iodine StainAs the compound is not UV-active, a chemical stain is necessary to visualize the fractions.[4]
Recrystallization

If the crude product is obtained as a solid, recrystallization can be a highly effective method for purification, particularly for removing small amounts of impurities.

Solvent System Comments
Single Solvent Isopropanol, Ethanol
Two-Solvent System Dichloromethane/HexaneEthyl Acetate/Hexane

Decision Tree for Purification Strategy

Purification_Strategy Crude Crude Product Is_Solid Is the crude product a solid? Crude->Is_Solid TLC_Check Are spots well-separated on TLC? Is_Solid->TLC_Check No (Oily) Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Column Perform Column Chromatography TLC_Check->Column Yes TLC_Check->Column No Pure_Solid Pure Crystalline Product Recrystallize->Pure_Solid Pure_Oil Pure Product (Oil or Solid) Column->Pure_Oil

Caption: A decision-making guide for choosing the appropriate purification method for this compound.

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Technical Support Center: Scaling Up 2-Bromo-1-(oxan-4-yl)ethan-1-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 2-Bromo-1-(oxan-4-yl)ethan-1-one (CAS 141095-78-5). This molecule is a crucial building block in pharmaceutical development, and its efficient, safe, and scalable production is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis.

Synthesis Overview & Core Challenges

The most prevalent synthetic route to this compound involves the α-bromination of its ketone precursor, 1-(oxan-4-yl)ethan-1-one. This process, while straightforward in principle, presents several challenges during scale-up, including managing reaction exotherms, controlling impurity profiles (especially over-bromination), and handling hazardous reagents like elemental bromine.

The overall synthetic workflow can be visualized as a two-stage process: formation of the precursor ketone followed by the critical α-bromination step.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: α-Bromination A Tetrahydropyran Derivative C Friedel-Crafts Acylation (Lewis Acid Catalyst) A->C B Acylating Agent (e.g., Acetyl Chloride) B->C D 1-(oxan-4-yl)ethan-1-one (Ketone Precursor) C->D F α-Bromination Reaction D->F Input E Brominating Agent (e.g., Br₂, NBS) E->F G Crude Product F->G H Purification (Recrystallization/Chromatography) G->H I This compound (Final Product) H->I G start Low Conversion? q1 Is acid catalyst present? start->q1 q2 Is brominating agent active? q1->q2 Yes a1_no No | Add catalytic HBr or AcOH q1->a1_no No q3 Is solvent appropriate? q2->q3 Yes a2_no No | Use fresh reagent or switch to HBr/H₂O₂ q2->a2_no No a3_yes Yes Check temperature and reaction time q3->a3_yes Yes a3_no No | Switch to polar solvent (e.g., Dioxane, AcOH) q3->a3_no No a1_yes Yes a2_yes Yes

Caption: Decision tree for troubleshooting low conversion in α-bromination.

Q2: I am observing a significant amount of a di-brominated byproduct. How can I minimize its formation?

Answer: The formation of 2,2-dibromo-1-(oxan-4-yl)ethan-1-one is a frequent side reaction. [1]This occurs because the initial product, the α-monobromoketone, can also enolize and react with the brominating agent. The electron-withdrawing nature of the first bromine atom can sometimes make the remaining α-proton more acidic, facilitating a second bromination.

Control Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.05 equivalents.

  • Slow Addition at Low Temperature: Add the brominating agent slowly and maintain a low reaction temperature (e.g., 0-10 °C). [2]This allows the monobromination to proceed to completion before significant dibromination can occur, helping to manage the reaction's exotherm.

  • Choice of Reagent: Some brominating agents offer better selectivity. Using a bulky or less reactive brominating source can sometimes favor monobromination. Polymer-supported reagents like pyridinium bromide perbromide can offer cleaner reactions. [3]4. Reaction Monitoring: Closely monitor the reaction by GC or HPLC. [2]Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Q3: The reaction is highly exothermic and difficult to control at scale. What are the best practices for thermal management?

Answer: The α-bromination of ketones is often exothermic, and poor thermal control can lead to runaway reactions, increased byproduct formation, and significant safety hazards, especially when using elemental bromine. [4] Best Practices for Scale-Up:

  • Reverse Addition: Add the ketone solution to the brominating agent solution (reverse addition) to maintain a constant, low concentration of the ketone, which is often the limiting reagent in the exothermic step.

  • Efficient Heat Exchange: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system. Ensure proper agitation to prevent localized hot spots.

  • Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor is a highly effective strategy. [5][4]Flow chemistry allows for precise control over temperature, reaction time, and stoichiometry, significantly improving safety and product consistency. [6]A continuous flow setup can also enable the safe in situ generation of hazardous reagents like bromine. [4]

Q4: What are the primary hazards of using elemental bromine (Br₂), and what are safer alternatives?

Answer: Elemental bromine is a highly toxic, corrosive, and volatile liquid. [7][8]Inhalation can cause severe respiratory damage, and skin contact leads to severe burns. [9][10][11]Its high reactivity also poses a risk of runaway reactions. [4]

Brominating Agent Advantages Disadvantages Safety Considerations
Elemental Bromine (Br₂) Inexpensive, highly reactive. Highly toxic, corrosive, volatile, difficult to handle, poor atom economy (produces HBr byproduct). [12] Requires specialized handling equipment, fume hoods, and personal protective equipment (PPE). [7]
N-Bromosuccinimide (NBS) Solid, easier to handle, selective. [13] More expensive, succinimide byproduct must be removed. Irritant; handle in a well-ventilated area.
H₂O₂ / HBr Generates Br₂ in situ, greener oxidant (water byproduct). [14] Requires careful control of addition rates to manage exotherm and Br₂ generation. HBr is corrosive; H₂O₂ is a strong oxidizer.

| Bromide/Bromate Couple | Eco-friendly, non-hazardous salts, generates Br₂ in situ. [12][15]| Requires acidic aqueous conditions. | Safer to handle, store, and transport than liquid bromine. [12]|

FAQs: Product Handling & Analysis

Q: What are the recommended storage conditions for this compound? A: This compound is a solid with a reported melting point of 50-53 °C. [16]It is classified as a lachrymator and is corrosive. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C) to prevent decomposition. [16][17] Q: Which analytical techniques are best for monitoring reaction progress and final product purity? A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of the starting ketone.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing you to track the starting material, product, and key byproducts like the di-bromo species. [2][18]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of impurities after isolation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and impurities.

Q: How can I effectively purify the crude product on a larger scale? A: The choice of purification depends on the physical state of your crude product and the impurity profile.

  • Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system (e.g., isopropanol, hexane/ethyl acetate) is the most scalable and cost-effective method.

  • Slurry Wash: Washing the crude solid with a cold solvent in which the product has low solubility can effectively remove more soluble impurities.

  • Column Chromatography: While effective, silica gel chromatography is less ideal for large-scale production due to cost and solvent waste. It is best used for producing highly pure reference standards or for smaller-scale work. [19]

Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis of 1-(oxan-4-yl)ethan-1-one (Precursor)

This protocol is a representative procedure analogous to a Friedel-Crafts acylation.

  • Setup: To a dry, nitrogen-flushed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous dichloromethane (DCM). Cool the reactor to 0 °C.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) to the DCM.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 eq.) dropwise to the suspension, maintaining the temperature below 5 °C. Stir for 30 minutes. The formation of the acylium ion electrophile is a key step in Friedel-Crafts acylation. [20][21]4. Substrate Addition: Add a solution of the appropriate tetrahydropyran derivative in DCM dropwise, keeping the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC until completion.

  • Quench: Carefully and slowly quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ketone, which can be purified by distillation or chromatography.

Protocol 2: α-Bromination using H₂O₂-HBr

This method provides an effective in situ generation of bromine. [14]

  • Setup: To a reactor equipped with a mechanical stirrer, thermometer, and two addition funnels, add 1-(oxan-4-yl)ethan-1-one (1.0 eq.) and aqueous hydrobromic acid (HBr, 48%, 2.0 eq.). Cool the mixture to 0-5 °C.

  • Oxidant Addition: Add 30% hydrogen peroxide (H₂O₂) (1.1 eq.) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the reaction at 5-10 °C for an additional 1-3 hours after the addition is complete. Monitor the consumption of the starting material by TLC or GC.

  • Quench: Once the reaction is complete, quench by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the orange/brown color of excess bromine disappears.

  • Workup: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like isopropanol.

References

  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination.
  • T. Van der Poorten, et al. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. MDPI.
  • Master Organic Chemistry. Halogenation Of Ketones via Enols.
  • T. Van der Poorten, et al. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. PMC.
  • Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS.
  • CSIR-CSMCRI. (2025, August 8).
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • PubChem. This compound.
  • Google Patents. (CN101948374B). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • C. B. K. Rath, et al. (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. ACS Publications.
  • S. Govaerts, et al. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC.
  • New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet.
  • Reddit. (2024, April 7).
  • National Center for Biotechnology Information. Bromine Acute Exposure Guideline Levels.
  • B. S. Kumar, et al. Clean synthesis of α-bromo ketones and their utilisation in the synthesis... Royal Society of Chemistry.
  • Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. r/Chempros.
  • B. Rammurthy, et al. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using... The Royal Society of Chemistry.
  • M. A. A. Mohamed, et al. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.
  • ResearchGate. (2025, August 6).
  • Acta Crystallographica Section E. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PMC.
  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. YouTube.
  • Molbase. Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone.
  • BenchChem. (2025). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
  • SIELC Technologies. (2018, February 16). Ethanone, 2-bromo-1-(4-bromophenyl)-.
  • Anant Pharmaceuticals Pvt. Ltd. CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity.
  • ChemicalBook. 141095-78-5(Ethanone, 2-bromo-1-(tetrahydro-2H-pyran-4-yl)- (9CI)) Product Description.

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Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Spectral Data of 2-Bromo-1-(oxan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromo-1-(oxan-4-yl)ethan-1-one. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with analogous structures, supported by predicted data and established principles of NMR spectroscopy. Our objective is to furnish a comprehensive resource that not only presents spectral data but also explains the underlying chemical principles that govern the observed chemical shifts.

Introduction to 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. Unlike ¹H NMR, which provides information about the protons in a molecule, ¹³C NMR focuses on the carbon backbone. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, providing valuable information about the number of different carbon environments and their electronic nature.[1] The chemical shift of a carbon atom is influenced by its hybridization, the electronegativity of attached atoms, and steric effects.[2][3]

Predicted 13C NMR Spectral Data for this compound

In the absence of a publicly available experimental spectrum, a predicted ¹³C NMR spectrum for this compound was generated using advanced computational algorithms. These prediction tools utilize extensive databases of known spectra and sophisticated machine learning models to estimate the chemical shifts of each carbon atom.

The structure of this compound is as follows:

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Predicted Shift
C=O (Carbonyl)~203The carbonyl carbon is highly deshielded due to the double bond to oxygen and is expected in the typical range for ketones (190-220 ppm).[3]
-CH₂Br~35The carbon attached to the electronegative bromine atom is deshielded compared to a standard alkyl carbon.
-CH(C=O)-~45The methine carbon of the oxane ring attached to the acetyl group is deshielded by the adjacent carbonyl group.
-CH₂-O- (oxane ring)~67The carbons adjacent to the oxygen atom in the oxane ring are deshielded due to the electronegativity of oxygen.
-CH₂- (oxane ring)~33The other carbons in the oxane ring are in a typical alkane-like environment.

Comparative Analysis with Structurally Similar Compounds

To validate and understand the predicted spectral data, a comparative analysis with experimentally determined ¹³C NMR data of structurally related compounds is essential. Here, we compare the predicted data for our target molecule with the known data for tetrahydropyran and the general chemical shift ranges for α-bromo ketones.

Table 2: Comparative 13C NMR Data (Chemical Shifts in ppm)

Carbon EnvironmentThis compound (Predicted)Tetrahydropyran (Experimental)General Range for α-Bromo Ketones
C=O~203N/A190 - 210
-CH₂Br~35N/A30 - 45
-CH(C=O)-~45N/AN/A
-CH₂-O-~6768.5N/A
-CH₂-~3326.5, 23.8N/A

Analysis of Comparative Data:

  • Oxane Ring Carbons: The predicted chemical shifts for the carbons in the oxane ring of this compound are in close agreement with the experimental values for tetrahydropyran. The carbons adjacent to the oxygen (~67 ppm) are significantly downfield, as expected. The presence of the bromoacetyl substituent at the 4-position is predicted to have a minor effect on the chemical shifts of the ring carbons, with the most significant impact on the C4 carbon.

  • α-Bromo Ketone Moiety: The predicted chemical shift for the carbonyl carbon (~203 ppm) and the α-carbon bearing the bromine atom (~35 ppm) fall squarely within the established ranges for α-bromo ketones. The electronegative bromine atom causes a downfield shift of the adjacent carbon, while the carbonyl carbon experiences significant deshielding due to the double bond to oxygen.

This comparative analysis lends confidence to the predicted ¹³C NMR spectrum of this compound and provides a solid foundation for its structural confirmation.

Experimental Protocol for 13C NMR Data Acquisition

For researchers seeking to acquire experimental data, the following protocol outlines a standard procedure for obtaining a high-quality ¹³C NMR spectrum.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. It is relatively non-polar and its carbon signal at ~77 ppm does not typically interfere with the signals of interest.

  • Concentration: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and sensitivity.

  • Acquisition Mode: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) should be performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Pulse Angle: A 30-degree pulse angle is typically used to allow for a shorter relaxation delay and faster acquisition time.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. For quaternary carbons, a longer delay may be necessary to ensure full relaxation and accurate integration (if quantitative analysis is desired).

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is reasonable, and this can be adjusted based on the resulting signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

  • Referencing: Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Workflow for 13C NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the ¹³C NMR spectrum of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Up Experiment Parameters insert->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference peak_pick Peak Picking reference->peak_pick assign Assign Chemical Shifts peak_pick->assign compare Compare with Predicted/Analog Data assign->compare

Caption: Workflow for 13C NMR analysis.

Conclusion

This guide provides a comprehensive overview of the ¹³C NMR spectral data for this compound. Through the use of predictive tools and comparative analysis with known compounds, we have established a reliable set of expected chemical shifts. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to obtain and interpret their own experimental data. This information is crucial for the unambiguous structural confirmation of this important synthetic intermediate.

References

  • CASPRE - 13C NMR Predictor. (n.d.).
  • ACD/Labs NMR Prediction. (n.d.).
  • NMRDB.org - Predict 13C carbon NMR spectra. (n.d.).
  • Bruker Mnova Predict. (n.d.).
  • Fiveable - Uses of 13C NMR Spectroscopy. (n.d.).
  • Slideshare - C-13 NMR Spectroscopy. (n.d.).
  • Mesbah Energy - Spectroscopy 13C NMR and 1H NMR. (2021, September 27).
  • Chemistry LibreTexts - Characteristics of ¹³C NMR Spectroscopy. (2024, March 20).
  • Oregon State University - 13C NMR Chemical Shifts. (n.d.).
  • Chemistry LibreTexts - Interpreting C-13 NMR Spectra. (2023, January 29).
  • Canadian Science Publishing - 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. (n.d.).

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A Senior Application Scientist's Comparative Guide to the Mass Spectrometry of 2-Bromo-1-(oxan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel intermediates is paramount. 2-Bromo-1-(oxan-4-yl)ethan-1-one, a molecule incorporating a reactive α-bromo ketone and a stable oxane ring, presents a unique analytical challenge. This guide provides an in-depth, comparative analysis of its mass spectrometric behavior under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the fundamental principles behind the fragmentation of this molecule, researchers can make informed decisions about the most appropriate analytical strategy for its characterization.

Section 1: Foundational Principles of Fragmentation

The mass spectrum of this compound is dictated by the interplay of its functional groups: the ketone, the bromine atom, and the tetrahydropyran (oxane) ring. Each imparts a distinct and predictable influence on the fragmentation pathways.

  • The Bromine Isotope Pattern : A definitive hallmark of a bromine-containing compound is the presence of a characteristic M/M+2 isotope pattern.[1][2] Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3][4] This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge (m/z) units, providing an immediate diagnostic clue.[1][3]

  • α-Cleavage of Ketones : A dominant fragmentation pathway for ketones under Electron Ionization is α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group.[5][6][7] This process is highly favored because it leads to the formation of a resonance-stabilized acylium ion.[5][8] For this compound, two primary α-cleavage events are possible: loss of the bromomethyl radical (•CH₂Br) or loss of the oxan-4-yl radical.

  • McLafferty Rearrangement : The McLafferty rearrangement is another key fragmentation mechanism for carbonyl compounds that possess a γ-hydrogen.[9][10][11] This rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen through a six-membered transition state, resulting in the cleavage of the β-bond and the formation of a neutral alkene and a new radical cation.[12][13] The presence of the oxane ring in this compound provides accessible γ-hydrogens, making this rearrangement a plausible fragmentation pathway.

Section 2: Comparative Analysis of Ionization Techniques

The choice of ionization technique profoundly impacts the resulting mass spectrum and the structural information that can be gleaned. Here, we compare the application of "hard" Electron Ionization (EI) with "soft" Electrospray Ionization (ESI).

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Ionization Principle High-energy electrons (~70 eV) bombard the molecule, causing electron ejection and forming a high-energy radical cation (M⁺•).[14][15]A high voltage is applied to a liquid to create an aerosol, forming protonated molecules ([M+H]⁺) or other adducts with low internal energy.[14][16][17]
Fragmentation Extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[14][18]Minimal in-source fragmentation; tandem MS (MS/MS) is required to induce and analyze fragmentation.[16][19]
Molecular Ion The molecular ion peak may be weak or entirely absent for some molecules due to the high energy of the process.[15][20]The protonated molecule ([M+H]⁺) is typically the most abundant ion, providing clear molecular weight information.[14]
Typical Application Coupled with Gas Chromatography (GC-MS) for volatile and thermally stable compounds.[15][21] Ideal for structural elucidation of unknowns.Coupled with Liquid Chromatography (LC-MS) for a wide range of polar and non-polar, thermally labile compounds.[22][23][24] Ideal for molecular weight determination and quantification.
Suitability for Target Excellent for revealing detailed structural motifs through characteristic fragmentation, but the molecular ion may be unstable.Excellent for confirming the molecular weight. Fragmentation analysis requires MS/MS but can reveal different, complementary structural information.

Section 3: Predicted Fragmentation Pathways

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, this compound (Molecular Weight: 221.04 g/mol for ⁷⁹Br, 223.04 g/mol for ⁸¹Br) is expected to undergo extensive fragmentation. The resulting mass spectrum will be a complex but informative fingerprint.

Key Predicted Fragments:

  • Molecular Ion (M⁺•) at m/z 222/224 : The presence of the M⁺• peak, showing the characteristic 1:1 bromine isotope pattern, confirms the molecular weight.[1][3] Its intensity may be low due to rapid fragmentation.

  • Loss of Bromine Radical (•Br) at m/z 143 : Cleavage of the C-Br bond results in a prominent peak corresponding to the [M-Br]⁺ fragment. This is a common pathway for alkyl halides.[25]

  • α-Cleavage (Path A - Loss of •CH₂Br) at m/z 99 : This is predicted to be a major fragmentation pathway, leading to the formation of the stable oxan-4-ylcarbonyl acylium ion.

  • α-Cleavage (Path B - Loss of Oxane Radical) at m/z 121/123 : The alternative α-cleavage results in the formation of the bromoacetyl cation, which will exhibit the 1:1 bromine isotope pattern.

  • Oxane Ring Fragmentation : The oxane ring itself can undergo cleavage, leading to a series of smaller fragments. The mass spectrum of tetrahydropyran shows characteristic fragments at m/z 85, 57, and 43, which may also appear in the spectrum of the target molecule.[26]

EI_Fragmentation M [M]⁺• m/z 222/224 F143 [M-Br]⁺ m/z 143 M->F143 - •Br F99 [C₆H₉O₂]⁺ m/z 99 M->F99 - •CH₂Br (α-Cleavage A) F121_123 [C₂H₂BrO]⁺ m/z 121/123 M->F121_123 - •C₅H₉O (α-Cleavage B) F85 [C₅H₉O]⁺ m/z 85 F143->F85 - C₂H₂O₂ F99->F85 - CO F57 [C₄H₉]⁺ m/z 57

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique, and the primary ion observed in a full scan MS spectrum will be the protonated molecule, [M+H]⁺, at m/z 223/225.[14][16] To obtain structural information, tandem mass spectrometry (MS/MS) is necessary. In this process, the [M+H]⁺ ion is selected and fragmented through collision-induced dissociation (CID). The fragmentation of this even-electron ion will follow different pathways than the radical cation formed in EI.[18][19]

Key Predicted MS/MS Fragments from [M+H]⁺:

  • Loss of HBr at m/z 143 : A common fragmentation pathway for protonated α-bromo ketones is the neutral loss of hydrogen bromide.

  • Loss of Water at m/z 205/207 : If protonation occurs on the oxane oxygen, subsequent loss of a neutral water molecule is a possibility.

  • Cleavage of the Oxane Ring : The protonated oxane ring can undergo ring-opening followed by fragmentation, leading to characteristic losses.

ESI_Fragmentation MH [M+H]⁺ m/z 223/225 F143 [C₇H₉O₂]⁺ m/z 143 MH->F143 - HBr F205_207 [C₇H₁₀BrO]⁺ m/z 205/207 MH->F205_207 - H₂O F99 [C₅H₁₁O₂]⁺ m/z 117 -> [C₅H₉O]⁺ m/z 85 MH->F99 - C₂H₂BrO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Section 4: Experimental Protocols

To ensure the generation of high-quality, reproducible data, adherence to validated experimental protocols is critical. The following provides generalized, step-by-step methodologies for both GC-MS and LC-MS analysis.

GC-MS (EI) Protocol

This method is suitable for the analysis of the thermally stable this compound.

  • Sample Preparation :

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.[27]

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.[27]

    • Transfer the final solution to a 2 mL glass autosampler vial.

  • Instrumentation & Parameters :

    • Gas Chromatograph : Agilent 8890 GC or equivalent.

    • Mass Spectrometer : Agilent 5977B MSD or equivalent.

    • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[27]

    • Injector : Split/Splitless, operated in splitless mode.

    • Injector Temperature : 250 °C.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Program :

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Parameters :

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.[15]

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: m/z 40-400.

      • Acquisition Mode: Full Scan.

  • Data Analysis :

    • Identify the peak corresponding to the analyte in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for the peak.

    • Analyze the fragmentation pattern, identifying the molecular ion (if present) and key fragment ions.

    • Compare the acquired spectrum against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for potential matches.[28][29][30]

LC-MS (ESI) Protocol

This method is ideal for confirming the molecular weight and for analyzing samples that may not be suitable for GC.

  • Sample Preparation :

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 1 µg/mL.

    • Transfer the final solution to a 2 mL glass or polypropylene autosampler vial.

  • Instrumentation & Parameters :

    • Liquid Chromatograph : Waters ACQUITY UPLC or equivalent.

    • Mass Spectrometer : Waters Xevo TQ-S or equivalent triple quadrupole or Q-TOF instrument.

    • Column : C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient Program :

      • Start at 5% B, hold for 0.5 minutes.

      • Linear gradient to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

    • MS Parameters :

      • Ion Source: Electrospray Ionization (ESI), positive ion mode.

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 400 °C.

      • Desolvation Gas Flow: 800 L/hr.

      • Acquisition Mode: Full Scan (m/z 50-500) for MS1. For MS/MS, select the precursor ion (m/z 223) and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

  • Data Analysis :

    • Extract the chromatogram for the expected [M+H]⁺ ion (m/z 223).

    • Confirm the presence of the corresponding [M+2+H]⁺ ion (m/z 225) with the correct isotopic abundance.

    • Analyze the product ion spectrum from the MS/MS experiment to identify key fragments and confirm structural features.

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for 2-Bromo-1-(oxan-4-yl)ethan-1-one: Ensuring Experimental Integrity and Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and chemical synthesis, the starting material's quality is not merely a parameter—it is the foundation upon which successful outcomes are built. 2-Bromo-1-(oxan-4-yl)ethan-1-one is a valuable heterocyclic building block, prized for its reactive α-bromo ketone moiety that serves as a linchpin in constructing more complex molecular architectures. However, its utility is directly proportional to its purity and identity, attributes that can only be guaranteed by a thorough and transparent Certificate of Analysis (CoA).

This guide provides an in-depth comparison and technical analysis centered on the CoA of this compound. We will deconstruct a typical CoA, explaining the causality between analytical results and their practical implications in the laboratory. Furthermore, we will compare this reagent to viable alternatives, supported by experimental protocols, to provide researchers with the insights needed to make informed decisions, mitigate risks, and ensure the reproducibility of their work.[1][2][3]

The Central Role of a Certificate of Analysis in Research

A Certificate of Analysis (CoA) is a formal document that provides batch-specific data verifying a chemical's identity, quality, and purity.[2][4] For a reactive intermediate like this compound, the CoA is the most critical document accompanying the product. It is a researcher's primary tool for quality assurance and risk assessment, directly impacting experimental reproducibility, safety, and regulatory compliance.[1][5] Ignoring the CoA is akin to navigating without a map; it introduces unacceptable levels of uncertainty that can compromise months of work.[2]

The workflow for incorporating a new reagent into your research should always begin with the CoA. This document provides the baseline for your own internal verification and acceptance.

A Reagent Received: This compound B Review Supplier's Certificate of Analysis (CoA) A->B C Perform Incoming QC (e.g., ¹H NMR, TLC) B->C CoA Appears Valid D Compare QC Data with CoA Specifications C->D E PASS: Release for Synthesis D->E Data Matches F FAIL: Quarantine & Contact Supplier D->F Discrepancy Found G Proceed to Experimental Use E->G

Caption: CoA-Driven Quality Control Workflow.

Deconstructing the Certificate of Analysis

Let's examine the critical parameters of a representative CoA for this compound and understand their scientific implications.

Table 1: Representative Certificate of Analysis for this compound

Parameter Specification Result Analytical Method Significance & Causality for the Researcher
Appearance White to Off-White Solid Conforms Visual Inspection A significant color deviation (e.g., yellow or brown) may indicate degradation or the presence of bromine impurities, which can alter reactivity and introduce side products.
Identity (¹H NMR) Conforms to Structure Conforms ¹H NMR Spectroscopy Primary structural verification. This confirms the presence of the oxane ring, the α-methylene protons adjacent to the bromine, and the carbonyl group. Any unexpected peaks signal impurities.
Purity (HPLC) ≥ 95.0% 97.2% High-Performance Liquid Chromatography The most critical quantitative measure. A low purity value implies the presence of starting materials or byproducts (e.g., di-brominated species). These impurities can complicate reactions and purification, leading to lower yields of the desired product.[6]
Identity (FTIR) Conforms to Structure Conforms Fourier-Transform Infrared Spectroscopy Confirms the presence of key functional groups. A strong absorbance around 1720-1740 cm⁻¹ is expected for the ketone's carbonyl (C=O) group. The absence or shift of this peak would indicate a structural issue.
Molecular Formula C₇H₁₁BrO₂ C₇H₁₁BrO₂ - Basic chemical information for calculations.[7]

| Molecular Weight | 207.06 g/mol | 207.06 g/mol | - | Essential for accurately measuring molar equivalents for reactions.[7] |

Comparative Analysis: Strategic Reagent Selection

This compound is an excellent electrophile for introducing the (oxan-4-yl)acetyl group. However, alternative reagents may be considered depending on the specific synthetic challenge. The choice of reagent directly impacts reaction kinetics, stability, and safety.

Table 2: Comparative Guide to Electrophilic Building Blocks

Feature This compound 2-Chloro-1-(oxan-4-yl)ethan-1-one 2-Iodo-1-(oxan-4-yl)ethan-1-one
Reactivity High. Good balance of reactivity and stability. Bromide is an excellent leaving group. Moderate. Chloride is a poorer leaving group than bromide, resulting in slower reaction rates. May require harsher conditions (higher temperature, stronger nucleophile). Very High. Iodide is an exceptional leaving group, leading to very fast reactions. Often prepared in situ via Finkelstein reaction from the bromo/chloro analog.
Stability/Handling Moderately stable but can be a lachrymator. Store under inert atmosphere, refrigerated. Prone to slow decomposition. More Stable. Generally has a longer shelf-life and is less sensitive to moisture and light compared to the bromo-variant. Least Stable. Highly reactive and sensitive to light and air. Often used immediately after preparation. Can decompose to release I₂, causing discoloration.
CoA Purity Concerns Unreacted starting ketone, di-brominated byproduct. Unreacted starting ketone, residual brominating/chlorinating agents. Residual starting halide (Br/Cl), metal salts (e.g., NaI), and degradation products.
Typical Application General-purpose alkylations, synthesis of thiazoles, indoles, and other heterocycles.[8][9] When milder reactivity is desired to prevent side reactions with sensitive functional groups. When high reactivity is needed for sterically hindered nucleophiles or to drive a reaction to completion under mild conditions.

| Safety | Harmful if swallowed, causes skin/eye irritation.[7] | Similar toxicity profile, though generally less of a lachrymator. | Similar toxicity profile, with the added hazard of potential iodine exposure upon decomposition. |

cluster_impurities Potential Impurities (from CoA) cluster_outcomes Impact on Synthesis A Unreacted Ketone (Starting Material) D Reduced Molar Equivalency (Lower Effective Concentration) A->D Leads to E Complex Purification (Similar Polarity to Product) A->E Complicates B Di-brominated Product (Over-reaction) B->E Complicates F Formation of Bis-alkylated and other Side Products B->F Causes C Degradation Products (e.g., HBr, colored species) G Poor Reaction Kinetics & Incomplete Conversion C->G Results in

Caption: Impact of Impurities on Synthetic Outcomes.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, allowing researchers to verify material quality and apply it in a standard synthetic transformation.

Protocol 1: Incoming Quality Control (QC) by ¹H NMR Spectroscopy

Objective: To verify the identity and estimate the purity of a newly received batch of this compound, comparing the results directly with the supplier's CoA.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Pipettes and glassware

Equipment:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher)

Procedure:

  • Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of CDCl₃ in a small vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Process the spectrum: reference the residual CHCl₃ peak to δ 7.26 ppm.

  • Analyze the spectrum for the expected signals and integrate the relevant peaks.

Expected Results & Interpretation:

Table 3: Expected ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment QC Checkpoint
~4.05 s 2H CH₂ Br CRITICAL: A sharp singlet confirms the α-bromo methylene group. Integration should be exactly 2 protons relative to other signals.
~3.95 m 2H Oxane CH₂ O (axial) Confirms the oxane ring structure.
~3.40 m 2H Oxane CH₂ O (equatorial) Confirms the oxane ring structure.
~3.00 m 1H Oxane CH -C=O Confirms the point of attachment to the carbonyl.

| ~1.80 | m | 4H | Oxane CH₂ | Confirms the oxane ring backbone. |

Trustworthiness Check: The spectrum should be clean, with minimal peaks in the baseline. The presence of significant unassigned peaks suggests impurities. Compare the integration ratios to the theoretical values. A deviation of >5% warrants further investigation.

Protocol 2: Representative Synthesis of a Thiazole Derivative

Objective: To demonstrate the utility of this compound in a standard Hantzsch thiazole synthesis and to illustrate how reagent quality affects reaction outcome. α-Bromo ketones are key precursors for many heterocyclic compounds.[8][9]

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (anhydrous)

  • TLC plates (silica gel)

  • Mobile phase for TLC (e.g., 30% Ethyl Acetate in Hexanes)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and extraction

Procedure:

  • Dissolve this compound (e.g., 207 mg, 1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask.

  • Add thiourea (e.g., 84 mg, 1.1 mmol) to the solution.

  • Heat the reaction mixture to reflux (~78 °C) and stir for 3-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The starting α-bromo ketone is non-polar. The product, an aminothiazole, is significantly more polar and will have a lower Rf value.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Self-Validation & Impact of CoA:

  • High-Purity Reagent (CoA >97%): The reaction should proceed cleanly, showing a single major product spot on the TLC plate. The crude product will be relatively clean, simplifying purification and maximizing yield.

  • Low-Purity Reagent (CoA <95%): If the CoA indicated significant impurities, the TLC will likely show multiple spots. Unreacted starting ketone will contaminate the product, and other impurities might lead to unidentified side products, complicating the purification process and drastically reducing the isolated yield.

Conclusion and Authoritative Recommendations

The Certificate of Analysis is the single most important piece of data for ensuring the integrity of chemical research. For a versatile and reactive building block like this compound, it provides an indispensable baseline for quality, safety, and experimental success.

As a Senior Application Scientist, I offer these core recommendations:

  • Always Scrutinize the CoA: Never use a reagent without first reviewing its batch-specific CoA. Pay closest attention to the purity analysis (e.g., HPLC or GC) and the identity confirmation (NMR).

  • Perform Incoming QC: For critical applications, perform a simple identity check like the ¹H NMR protocol described above. This self-validating step protects your research from costly failures due to substandard materials.

  • Correlate CoA Data with Experimental Observations: If a reaction performs poorly, refer back to the CoA. Unexplained side products or low yields can often be traced to impurities noted in the analysis.

  • Choose Reagents Strategically: Understand the trade-offs between reactivity and stability when choosing between bromo-, chloro-, and iodo-ketones. Your choice should be dictated by the specific requirements of your synthetic step.

By integrating these practices, researchers can leverage the full potential of powerful reagents like this compound, ensuring that their scientific endeavors are built on a foundation of quality, precision, and reproducibility.

References

  • Vertex AI Search. (2022). How to Read a Certificate of Analysis (COA) for Research Chemicals.
  • Advent Chembio. (n.d.).
  • AGALEV. (2025).
  • Benchchem. (n.d.). 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one.
  • GenScript. (n.d.).
  • CIKLab. (2023).
  • PubChem. (n.d.). This compound.
  • Apollo Scientific. (n.d.). 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone.
  • LibreTexts Chemistry. (n.d.).
  • Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2884-2888.
  • Kumar, V., et al. (2006). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Green Chemistry, 8(4), 364-369.
  • Reddit. (2023).
  • Techevon. (n.d.). 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis.
  • Sigma-Aldrich. (n.d.). 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone.

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A Technical Guide to the Reactivity of 2-Bromo-1-(oxan-4-yl)ethan-1-one: A Comparative Analysis for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of α-Halo Ketones in Modern Synthesis

α-Halo ketones are a cornerstone class of reagents in organic synthesis, prized for their dual electrophilic nature at the carbonyl carbon and the halogen-bearing α-carbon. This bifunctionality makes them exceptionally versatile building blocks for constructing complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical development.[1] The reactivity of these compounds is profoundly influenced by the nature of the halogen, the substitution pattern on the ketone, and the reaction conditions. This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-1-(oxan-4-yl)ethan-1-one , a key intermediate featuring a tetrahydropyran (oxane) moiety, against other α-halo ketones. While direct kinetic and quantitative comparative data for this specific compound is not extensively available in peer-reviewed literature, this guide will leverage well-established principles of physical organic chemistry and data from analogous structures to provide a robust predictive analysis for researchers, scientists, and drug development professionals.

The oxetane ring, a related cyclic ether, has gained significant interest in medicinal chemistry for its ability to fine-tune physicochemical properties such as polarity and metabolic stability.[2] Similarly, the oxane (tetrahydropyran) ring in this compound can be expected to influence its reactivity and solubility, making it an attractive building block in drug discovery campaigns.

Physicochemical Properties of this compound

A foundational understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis.

PropertyValueReference
IUPAC Name 2-bromo-1-(oxan-4-yl)ethanone[3]
CAS Number 141095-78-5[3]
Molecular Formula C₇H₁₁BrO₂[3]
Molecular Weight 207.06 g/mol [3]
Appearance Not specified (typically a solid or oil)
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Comparative Reactivity Analysis: The Underlying Principles

The enhanced reactivity of α-halo ketones in nucleophilic substitution reactions compared to their corresponding alkyl halides is a well-documented phenomenon.[1] This is primarily attributed to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon.

The general order of reactivity for α-halo ketones in nucleophilic substitution reactions follows the trend of leaving group ability:

I > Br > Cl > F

This trend is a direct consequence of the carbon-halogen bond strength, with the C-I bond being the weakest and therefore the most easily cleaved.

Nucleophilic Substitution (Sₙ2) Reactions

Nucleophilic substitution at the α-carbon is one of the most common and synthetically useful reactions of α-halo ketones, typically proceeding via an Sₙ2 mechanism.[2] This concerted, single-step process is sensitive to steric hindrance at the electrophilic carbon.

Predicted Reactivity of this compound in Sₙ2 Reactions:

While specific kinetic data for this compound is scarce, we can predict its reactivity relative to other α-halo ketones based on its structure. The oxane ring, being a six-membered saturated heterocycle, is relatively flexible and can adopt a chair conformation. The acetyl group at the 4-position can exist in either an axial or equatorial position, with the equatorial position being sterically favored. The steric hindrance around the α-carbon in this compound is expected to be greater than that of a simple acyclic α-bromo ketone like bromoacetone, but potentially less than that of a more hindered cyclic system.

Table 1: Predicted Relative Sₙ2 Reaction Rates of Various α-Halo Ketones

α-Halo KetoneHalogenStructural FeaturesPredicted Relative RateRationale
2-Iodo-1-(oxan-4-yl)ethan-1-oneIodoOxane ringFastestIodine is the best leaving group.
This compound Bromo Oxane ring Fast Bromine is a good leaving group.
2-Chloro-1-(oxan-4-yl)ethan-1-oneChloroOxane ringModerateChlorine is a poorer leaving group than bromine.
BromoacetoneBromoAcyclic, minimal steric hindranceVery FastLess steric hindrance compared to the oxane derivative.
2-Bromo-1-phenylethanoneBromoPhenyl groupFastPhenyl group can influence reactivity electronically.
2-BromocyclohexanoneBromoCyclohexyl ringSlowerIncreased steric hindrance from the cyclic backbone.

Experimental Protocol: General Procedure for Sₙ2 Reaction with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding α-amino ketone.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., piperidine, morpholine) (2.2 eq)

  • Anhydrous solvent (e.g., acetonitrile, THF, or DMF)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • To a solution of the amine (2.2 eq) in the chosen anhydrous solvent under an inert atmosphere, add this compound (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., to 40-60 °C) to facilitate the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-amino ketone.

SN2_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve amine in anhydrous solvent add_ketone Add this compound start->add_ketone Dropwise at RT react Stir at RT or heat add_ketone->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with water monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash_dry Wash, dry, and concentrate extract->wash_dry purify Purify by chromatography wash_dry->purify end end purify->end Isolated Product

Caption: Experimental workflow for the Sₙ2 reaction of this compound with an amine.

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, α-halo ketones with an abstractable α'-proton can undergo a fascinating transformation known as the Favorskii rearrangement.[4][5] This reaction proceeds through a cyclopropanone intermediate, which then undergoes nucleophilic attack by the base (or solvent) to yield a rearranged carboxylic acid derivative. For cyclic α-halo ketones, this rearrangement results in a ring contraction.

Predicted Reactivity of this compound in the Favorskii Rearrangement:

This compound possesses an α'-proton on the oxane ring, making it a suitable substrate for the Favorskii rearrangement. The reaction with a base like sodium methoxide would be expected to yield methyl (oxan-4-yl)acetate.

Experimental Protocol: General Procedure for the Favorskii Rearrangement

This protocol outlines a general method for the base-induced rearrangement of this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • Anhydrous methanol

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound in anhydrous methanol dropwise to the cooled base solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting ester by column chromatography or distillation.

Favorskii_Mechanism cluster_mechanism Favorskii Rearrangement Mechanism start α-Bromo Ketone enolate Enolate Formation start->enolate + Base (-H⁺) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular Sₙ2 (-Br⁻) attack Nucleophilic Attack cyclopropanone->attack + Nucleophile (e.g., MeO⁻) rearranged Rearranged Product attack->rearranged Ring Opening & Protonation

Caption: Generalized mechanism of the Favorskii rearrangement.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring system, a common motif in many pharmaceuticals.[4][6] The reaction involves the condensation of an α-halo ketone with a thioamide.

Applicability of this compound in Hantzsch Thiazole Synthesis:

This compound is an excellent substrate for the Hantzsch synthesis. Its reaction with a thioamide, such as thiourea, would lead to the formation of a 2-amino-4-(oxan-4-yl)thiazole derivative. The oxane moiety can provide a handle for further functionalization or for modulating the pharmacokinetic properties of the resulting thiazole.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol

Procedure:

  • Dissolve this compound and thiourea in ethanol in a round-bottom flask.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Hantzsch_Workflow cluster_synthesis Hantzsch Thiazole Synthesis start Dissolve α-bromo ketone and thiourea in ethanol reflux Heat to reflux start->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete isolate Isolate product (filtration/concentration) cool->isolate purify Purify (recrystallization/chromatography) isolate->purify end end purify->end Thiazole Product

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

Conclusion: A Versatile Building Block with Predictable Reactivity

This compound emerges as a highly valuable and versatile building block for organic synthesis. Its reactivity profile, while not extensively documented with specific quantitative data, can be reliably predicted based on the well-established principles governing the chemistry of α-halo ketones. The presence of the oxane moiety offers opportunities for introducing desirable physicochemical properties into target molecules, making it a particularly attractive reagent in drug discovery.

This guide has provided a comparative framework for understanding the reactivity of this compound in key synthetic transformations, including nucleophilic substitution, the Favorskii rearrangement, and the Hantzsch thiazole synthesis. The detailed experimental protocols serve as a practical starting point for researchers to harness the synthetic potential of this important intermediate. As the demand for novel and structurally diverse bioactive molecules continues to grow, the strategic application of versatile reagents like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

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Navigating Nucleophilic Alkylations: A Comparative Guide to 2-Bromo-1-(oxan-4-yl)ethan-1-one and 2-Chloro-1-(oxan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among the myriad of available synthons, α-haloketones stand out as versatile intermediates due to their dual reactivity at the carbonyl carbon and the α-carbon. This guide provides an in-depth, objective comparison of two key α-haloketones featuring a biologically relevant oxane moiety: 2-Bromo-1-(oxan-4-yl)ethan-1-one and 2-Chloro-1-(oxan-4-yl)ethan-1-one. This analysis, intended for researchers, scientists, and drug development professionals, will delve into their chemical properties, reactivity, synthesis, and applications, supported by established chemical principles and illustrative experimental protocols.

The Significance of the Oxane Moiety in Drug Design

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry.[1][2][3] Its incorporation into drug candidates can confer a range of desirable physicochemical and pharmacokinetic properties. The oxane moiety can act as a polar, hydrogen bond acceptor, potentially improving aqueous solubility and modulating lipophilicity.[4] Furthermore, its rigid, three-dimensional structure can be exploited to orient substituents in a defined spatial arrangement, leading to enhanced binding affinity and selectivity for biological targets.[5] The use of oxane-containing building blocks, such as the title compounds, allows for the exploration of this valuable chemical space in the design of novel therapeutics, including kinase inhibitors and antiviral agents.[6][7]

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these reagents is crucial for their effective handling and application in synthesis. The table below summarizes key computed and experimental data for both compounds.

PropertyThis compound2-Chloro-1-(oxan-4-yl)ethan-1-oneReference
Molecular Formula C₇H₁₁BrO₂C₇H₁₁ClO₂[8]
Molecular Weight 207.07 g/mol 162.61 g/mol [8]
Appearance SolidPowder[9]
Melting Point 50-53 °CNot available[2]
Boiling Point (Predicted) 271.1 ± 30.0 °CNot available[2]
CAS Number 141095-78-51537276-84-8[8]

Reactivity Profile: The Halogen's Influence on Nucleophilic Substitution

The primary utility of 2-bromo- and 2-chloro-1-(oxan-4-yl)ethan-1-one in organic synthesis lies in their susceptibility to nucleophilic substitution at the α-carbon. The adjacent carbonyl group significantly activates the C-X (X = Br, Cl) bond towards displacement by a nucleophile. This enhanced reactivity is a cornerstone of their application in constructing more complex molecular architectures.

The fundamental difference in the reactivity of these two compounds stems from the nature of the halogen atom, which acts as the leaving group in nucleophilic substitution reactions. The reactivity trend for halogens as leaving groups is I > Br > Cl > F. This is a direct consequence of the carbon-halogen bond strength and the stability of the resulting halide anion. The C-Br bond is weaker and longer than the C-Cl bond, and the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) due to its larger size and greater polarizability, which allows for better stabilization of the negative charge.

Consequently, This compound is inherently more reactive towards nucleophiles than its chloro-analogue . This translates to faster reaction rates and often allows for milder reaction conditions (e.g., lower temperatures) to achieve the desired transformation.

The following diagram illustrates the general mechanism for the Sₙ2 reaction of these α-haloketones with a generic nucleophile (Nu⁻).

Caption: Generalized Sₙ2 mechanism for the reaction of 2-halo-1-(oxan-4-yl)ethan-1-one.

Synthetic Considerations: Preparation of the Reagents

The choice between the bromo and chloro derivative may also be influenced by their synthesis. Both compounds are typically prepared by the α-halogenation of the parent ketone, 1-(oxan-4-yl)ethan-1-one.

Synthesis of this compound

A common method for the α-bromination of ketones involves the use of elemental bromine (Br₂) in a suitable solvent, often with an acid catalyst.

Experimental Protocol: α-Bromination of 1-(Oxan-4-yl)ethan-1-one

  • Dissolution: Dissolve 1-(oxan-4-yl)ethan-1-one in a suitable solvent such as methanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Bromine: Cool the solution in an ice bath and add a solution of bromine in the same solvent dropwise with stirring. The reaction is often monitored by the disappearance of the bromine color.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

  • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of 2-Chloro-1-(oxan-4-yl)ethan-1-one

The α-chlorination of ketones can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).

Experimental Protocol: α-Chlorination of 1-(Oxan-4-yl)ethan-1-one

  • Dissolution: Dissolve 1-(oxan-4-yl)ethan-1-one in an inert solvent like dichloromethane or chloroform.

  • Addition of Chlorinating Agent: Add sulfuryl chloride dropwise to the stirred solution at room temperature or with cooling.

  • Reaction Monitoring: Monitor the reaction by TLC or gas chromatography (GC).

  • Work-up: Carefully quench the reaction with water or a dilute base.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The product is then purified, typically by column chromatography.

The choice of halogenating agent and reaction conditions can be optimized to maximize yield and minimize the formation of di-halogenated byproducts.

Applications in Drug Discovery and Development

Both 2-bromo- and 2-chloro-1-(oxan-4-yl)ethan-1-one are valuable precursors for the synthesis of a wide range of biologically active molecules. Their ability to introduce the oxane-containing keto-ethyl scaffold via nucleophilic substitution makes them highly sought-after intermediates.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The synthesis of many kinase inhibitors involves the construction of heterocyclic cores, which can often be achieved using α-haloketones as starting materials. For example, the reaction of these compounds with thioamides or amidines can lead to the formation of thiazole or imidazole rings, respectively, which are common motifs in kinase inhibitors.[9][10]

The higher reactivity of the bromo-derivative may be advantageous in syntheses where mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

Development of Antiviral Agents

The tetrahydropyran ring is also found in a number of antiviral compounds.[7] The title compounds can serve as starting points for the synthesis of novel antiviral agents through the introduction of various nucleophilic fragments that are known to interact with viral enzymes.

The workflow for utilizing these building blocks in a drug discovery program is outlined below.

Drug_Discovery_Workflow cluster_synthesis Synthesis of Building Blocks cluster_reaction Nucleophilic Substitution cluster_library Compound Library Generation cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start 1-(Oxan-4-yl)ethan-1-one Bromo This compound Start->Bromo Bromination Chloro 2-Chloro-1-(oxan-4-yl)ethan-1-one Start->Chloro Chlorination Reaction Reaction with Bromo or Chloro Ketone Bromo->Reaction Chloro->Reaction Nucleophile Diverse Nucleophiles (e.g., amines, thiols, phenols) Nucleophile->Reaction Library Library of Oxane-Containing Compounds Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Structure-Activity Relationship (SAR) Studies Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Workflow for the use of 2-halo-1-(oxan-4-yl)ethan-1-ones in drug discovery.

Conclusion and Recommendations

Both this compound and 2-Chloro-1-(oxan-4-yl)ethan-1-one are valuable and versatile building blocks for the synthesis of complex molecules, particularly in the context of drug discovery. The choice between the two reagents should be guided by the specific requirements of the synthetic route.

  • This compound is the more reactive of the two, making it the preferred choice for reactions that require milder conditions or for transformations with less reactive nucleophiles. Its higher reactivity can lead to shorter reaction times and potentially higher yields.

  • 2-Chloro-1-(oxan-4-yl)ethan-1-one , while less reactive, may offer advantages in terms of cost and stability. It can be a suitable option when the nucleophile is sufficiently reactive and when the reaction conditions can be pushed to achieve the desired conversion.

Ultimately, the selection of the optimal α-haloketone will depend on a careful consideration of factors such as the reactivity of the nucleophile, the stability of other functional groups in the molecule, and the overall cost-effectiveness of the synthetic sequence. This guide provides the foundational knowledge to make an informed decision, empowering researchers to accelerate their drug discovery programs.

References

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A Senior Application Scientist's Guide for Researchers in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of α-Bromoketones

Alpha-bromoketones are a pivotal class of organic intermediates, prized for their utility in constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and heterocyclic compounds.[1][2] Their reactivity, stemming from the electrophilic α-carbon and the carbonyl group, makes them powerful synthons. However, this same reactivity necessitates meticulous characterization to ensure structural integrity, purity, and to avoid downstream synthetic complications. This guide provides a comparative analysis of the primary analytical methods for characterizing α-bromoketones, grounded in the principles of scientific integrity and practical, field-proven insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of α-bromoketones in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

Expertise & Experience: Why NMR is Indispensable

The true power of NMR lies in its ability to map out atomic connectivity. For an α-bromoketone, we are specifically interested in confirming the position of the bromine atom relative to the carbonyl group. This is definitively achieved by observing the chemical shift of the proton (¹H NMR) and carbon (¹³C NMR) at the α-position. The electronegativity of both the bromine atom and the carbonyl group significantly influences the magnetic environment of nearby nuclei, creating distinct and predictable spectral patterns.

¹H NMR Spectroscopy

In ¹H NMR, the proton on the α-carbon (the methine proton, -CHBr-) is highly deshielded. This is a direct consequence of two electron-withdrawing effects: the inductive effect of the adjacent bromine atom and the anisotropy of the carbonyl (C=O) group. This results in a characteristic downfield chemical shift.

  • Typical Chemical Shift (δ): The α-proton typically appears in the range of 4.0 - 5.0 ppm .[1] For instance, in α-bromocycloheptanone, the methine proton (-CHBr-) is observed as a quartet at δ = 4.38 ppm.[1]

¹³C NMR Spectroscopy

¹³C NMR provides direct information about the carbon skeleton.[3] The two most important signals for an α-bromoketone are the carbonyl carbon and the α-carbon.

  • Carbonyl Carbon (C=O): This signal is found far downfield, typically in the 190 - 210 ppm range for ketones.[4][5] Conjugation with an aromatic ring can shift this value slightly.

  • Alpha-Carbon (C-Br): The carbon atom bonded to the bromine is also shifted downfield compared to a simple alkyl carbon, typically appearing in the 30 - 55 ppm range.[1][2] For 4-substituted phenacyl bromides, this CH2 carbon signal appears around 32.0 ppm.[2]

Trustworthiness: A Self-Validating Protocol for NMR Analysis

A robust NMR protocol ensures reproducibility and accuracy. The choice of solvent and internal standard is critical.

Experimental Protocol: ¹H and ¹³C NMR of an α-Bromoketone

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified α-bromoketone sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Causality: Chloroform-d (CDCl₃) is a common choice as it is relatively inert and dissolves a wide range of organic compounds. The deuterium (D) is not observed in ¹H NMR, preventing a large solvent peak from obscuring the analyte signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS). Causality: TMS is chemically inert and provides a single, sharp signal at 0 ppm, serving as a universal reference point for chemical shifts.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. Causality: The lock signal corrects for magnetic field drift during the experiment, ensuring high spectral resolution.

    • Shim the magnetic field to achieve homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. A standard acquisition involves a 90° pulse and a relaxation delay of 1-2 seconds.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Causality: Proton decoupling removes C-H splitting, simplifying the spectrum so that each unique carbon atom appears as a single line, which aids in interpretation.[3]

Data Presentation: Typical NMR Chemical Shifts for α-Bromoketones
NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Notes
¹H-CH Br-4.0 - 5.0Highly deshielded due to adjacent Br and C=O.[1]
¹³C-C HBr-30 - 55Shifted downfield by the electronegative bromine.[1][2]
¹³C>C =O190 - 210Characteristic ketone carbonyl region.[5][6]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of ions. For α-bromoketones, it is essential for confirming the molecular weight and gaining structural clues from fragmentation patterns.

Expertise & Experience: The Significance of Isotopic Patterns and Fragmentation

Two key features make MS invaluable for this class of compounds:

  • Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This means that any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity, which is a highly distinctive signature.

  • Alpha-Cleavage: Ketones are known to undergo a characteristic fragmentation process called alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[7][8] This process is favorable because it results in a resonance-stabilized acylium ion.[9]

Caption: Alpha-cleavage fragmentation pathway in mass spectrometry.

Trustworthiness: A Self-Validating Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable α-bromoketones. It separates the compound from impurities before it enters the mass spectrometer.

Experimental Protocol: GC-MS of an α-Bromoketone

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 100 µg/mL) of the α-bromoketone in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Injector: Set to a temperature that ensures rapid volatilization without decomposition (e.g., 250 °C). Use a split injection mode to avoid column overloading.

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C). Causality: This temperature gradient separates compounds based on their boiling points and column interactions.

  • MS Method Setup:

    • Ionization: Use Electron Ionization (EI) at 70 eV. Causality: EI is a hard ionization technique that provides reproducible fragmentation patterns, creating a "fingerprint" of the molecule.

    • Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-500).

    • Detector: Ensure the detector is calibrated and operating with sufficient gain.

Data Presentation: Common MS Fragments for α-Bromoketones
Fragment TypeDescriptionKey Feature
Molecular Ion [M]⁺•The intact molecule minus one electron.Exhibits the characteristic 1:1 M/M+2 bromine isotopic pattern.
Acylium Ion [R-CO]⁺Result of alpha-cleavage, loss of the -CH(Br)R' group.A major peak in the spectrum.[9]
[M-Br]⁺Loss of the bromine radical.Confirms the presence of bromine in the parent molecule.

For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with a softer ionization technique like Electrospray Ionization (ESI) is the preferred method.[10]

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

Fourier-Transform Infrared (FTIR) spectroscopy is a fast, non-destructive technique used to identify the functional groups present in a molecule.[11] For α-bromoketones, it serves as a quick quality control check.

Expertise & Experience: Interpreting the Carbonyl Stretch

The most prominent feature in the IR spectrum of an α-bromoketone is the intense carbonyl (C=O) stretching absorption. The position of this peak is sensitive to its electronic environment. The presence of an electronegative bromine atom on the α-carbon pulls electron density away from the carbonyl group, which strengthens the C=O bond and increases its stretching frequency.

  • Saturated Aliphatic Ketones: Absorb around 1715 cm⁻¹.[12]

  • α-Bromoketones: The C=O stretch is typically shifted to a higher wavenumber, appearing in the range of 1725 - 1745 cm⁻¹ .

  • Conjugation Effect: If the ketone is conjugated with a double bond or an aromatic ring, the C=O stretching frequency will be lowered by about 25-30 cm⁻¹.[12]

Trustworthiness: A Self-Validating Protocol for FTIR Analysis

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: With the ATR crystal clean, perform a background scan. Causality: This step is crucial as it subtracts the absorbance from atmospheric CO₂ and water vapor, as well as any absorbance from the crystal itself, ensuring that the final spectrum is only of the sample.

  • Sample Application: Place a small amount of the solid or liquid α-bromoketone sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal. Causality: Good contact is essential for obtaining a strong, high-quality signal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

X-ray Crystallography: The Definitive 3D Structure

For α-bromoketones that are crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[13] It is the gold standard for structural confirmation.

Expertise & Experience: When to Use Crystallography

While powerful, X-ray crystallography is not a routine technique. It is employed when:

  • The absolute stereochemistry of a chiral center needs to be determined.

  • The solid-state conformation and intermolecular interactions are of interest.

  • The structure cannot be definitively solved by spectroscopic methods alone.

The primary challenge is growing a single, high-quality crystal suitable for diffraction, which can often be a rate-limiting step.

Comparative Guide to Analytical Methods

Caption: A logical workflow for the characterization of α-bromoketones.

Summary Table of Techniques
TechniqueInformation ProvidedSample AmountThroughputKey AdvantageLimitation
NMR Spectroscopy Complete C-H framework, connectivity, stereochemistry5-10 mgLow to MediumUnambiguous structural elucidationRequires pure sample; relatively insensitive
Mass Spectrometry Molecular weight, elemental formula, fragmentation pattern< 1 mgHighHigh sensitivity, bromine isotope pattern is definitiveIsomers can be difficult to distinguish without chromatography
IR Spectroscopy Presence of functional groups (esp. C=O)< 1 mgVery HighFast, non-destructive, simpleProvides limited structural information
X-ray Crystallography Absolute 3D structure, conformation, stereochemistrySingle CrystalVery LowThe ultimate "proof" of structure[13]Requires a suitable single crystal, which can be difficult to obtain

References

  • Díaz-Hernández, M., et al. (2025). α-Bromoketone derivatives from lithocholic acid: a comprehensive evaluation of their antibacterial activity. Steroids, 221, 109658.
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The Definitive Guide to the Structural Elucidation of 2-Bromo-1-(oxan-4-yl)ethan-1-one Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the optimization of lead compounds and the design of novel therapeutics. The family of 2-Bromo-1-(oxan-4-yl)ethan-1-one derivatives, containing the versatile α-haloketone motif, represents a class of molecules with significant potential as building blocks in the synthesis of complex heterocyclic systems and pharmacologically active agents.[1][2] Their inherent reactivity, stemming from two electrophilic centers, makes a definitive structural characterization essential for predicting and controlling their chemical behavior.[1]

This guide provides an in-depth technical comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of this compound and its derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure a robust and validated approach to structural analysis.

The Unambiguous Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute three-dimensional arrangement of atoms in a crystalline solid.[3] It provides unequivocal data on bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its steric and electronic properties. For molecules like this compound derivatives, SC-XRD can definitively establish the conformation of the flexible oxane ring and the orientation of the bromomethylketone substituent, information that is often challenging to deduce with certainty from spectroscopic methods alone.[2]

The primary limitation, however, lies in the prerequisite of obtaining a high-quality single crystal, a process that can be both time-consuming and challenging.

Experimental Workflow: From Synthesis to Structure

The journey from a synthetic target to a fully refined crystal structure involves a multi-step process, each with critical considerations to ensure a successful outcome.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction & Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth (Slow Evaporation/Cooling) Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., SHELXS) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Figure 1: A generalized experimental workflow for the X-ray crystallographic analysis of this compound derivatives.

Part 1: Synthesis and Purification

The synthesis of this compound derivatives typically involves the α-bromination of the corresponding ketone. A general and effective method is the direct bromination using bromine in a suitable solvent, often with an acid catalyst.[1]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 1-(oxan-4-yl)ethan-1-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic phase sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Causality: The use of an acid catalyst facilitates the formation of the enol or enolate, which is the nucleophilic species that reacts with bromine.[1] The aqueous work-up is crucial to remove any unreacted bromine and acidic byproducts.

Part 2: Crystallization

The growth of diffraction-quality single crystals is often the most challenging step. It is an empirical process that requires screening of various solvents and conditions.

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, dichloromethane, and mixtures thereof) for their ability to dissolve the compound when hot and allow it to precipitate upon cooling.

  • Crystal Growth Techniques:

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Slow Cooling: Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

Causality: Slow crystal growth is essential to allow the molecules to arrange themselves in a highly ordered lattice, which is necessary for sharp diffraction. Rapid precipitation leads to the formation of amorphous solids or poorly ordered microcrystals.

Part 3: X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

Experimental Protocol: Data Collection and Analysis

  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected on a suitable diffractometer, such as a Bruker SMART CCD, using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).[5] A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and then refined using full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly used for this purpose.[1][6]

  • Validation: The final refined structure is validated using tools like PLATON to check for geometric and crystallographic consistency. The results are typically presented in a Crystallographic Information File (CIF).[6]

A Comparative Look: Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other techniques offer valuable and often more readily obtainable information. A comprehensive characterization often involves a combination of methods.

comparison_techniques cluster_info Information Provided XRD X-ray Crystallography Info_XRD 3D Atomic Arrangement Bond Lengths/Angles Absolute Stereochemistry XRD->Info_XRD NMR NMR Spectroscopy Info_NMR Connectivity Relative Stereochemistry Conformation in Solution NMR->Info_NMR IR IR Spectroscopy Info_IR Functional Groups IR->Info_IR MS Mass Spectrometry Info_MS Molecular Weight Elemental Composition MS->Info_MS CSP Computational Methods (Crystal Structure Prediction) Info_CSP Predicted Polymorphs Lattice Energies CSP->Info_CSP

Figure 2: A comparison of the primary information obtained from different analytical techniques for the structural elucidation of small molecules.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Definitive 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, crystal packing.[3]Unambiguous structural determination.[2]Requires high-quality single crystals, which can be difficult to obtain. Provides a solid-state structure, which may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, relative stereochemistry, information about molecular dynamics and conformation in solution.[7][8]Does not require crystallization. Provides information about the molecule in a biologically relevant state (solution).[9]Does not provide absolute stereochemistry. Can be difficult to interpret for complex molecules with overlapping signals.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-Br, C-O-C).[10]Rapid and non-destructive.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and elemental composition.[11]High sensitivity, requires very small sample amounts.Provides no information about the 3D structure or connectivity.
Computational Crystal Structure Prediction (CSP) Predicts possible crystal packing arrangements and their relative stabilities.Can guide crystallization experiments and help in understanding polymorphism.Predictions are not always accurate and require experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture

NMR spectroscopy is an indispensable tool for the initial characterization of newly synthesized compounds. For this compound derivatives, ¹H and ¹³C NMR spectra will confirm the presence of the oxane ring and the bromomethylketone moiety.

  • ¹H NMR: Expect to see characteristic signals for the methylene protons adjacent to the bromine and the carbonyl group, as well as the protons of the oxane ring. The coupling patterns can provide information about the relative stereochemistry of substituents on the oxane ring.

  • ¹³C NMR: The carbonyl carbon will appear at a characteristic downfield shift (typically >190 ppm).[5] The carbon bearing the bromine will also be shifted downfield.

While NMR provides excellent information about the connectivity and solution-state conformation, it cannot definitively determine the absolute stereochemistry or the precise bond lengths and angles that X-ray crystallography can provide.[2]

Infrared (IR) Spectroscopy: A Quick Functional Group Check

IR spectroscopy is a rapid method to confirm the presence of key functional groups. For this compound derivatives, a strong absorption band in the region of 1715-1740 cm⁻¹ is indicative of the carbonyl (C=O) stretch.[5] The presence of C-O stretches from the oxane ring would also be expected.

The Influence of the Oxane Ring on Crystal Packing

The conformationally flexible oxane ring can play a significant role in the crystal packing of these derivatives. The chair conformation is generally the most stable for a simple oxane ring. However, the presence of substituents and the demands of efficient crystal packing can lead to the adoption of other conformations, such as a twist-boat. Intermolecular interactions, such as hydrogen bonds (if suitable functional groups are present on derivatives) and weaker C-H···O interactions involving the oxane oxygen, can be crucial in directing the supramolecular assembly.[12][13] Understanding these interactions is key to crystal engineering and predicting the physical properties of the solid-state material.

Conclusion: An Integrated Approach to Structural Elucidation

For the definitive structural characterization of this compound derivatives, single-crystal X-ray diffraction is the most powerful and unambiguous technique. It provides a level of detail that is unattainable with other methods. However, a pragmatic and efficient workflow will leverage the strengths of multiple techniques. NMR and IR spectroscopy are essential for the initial confirmation of the molecular structure and for guiding the synthesis and purification efforts. Mass spectrometry confirms the molecular weight and elemental composition.

Ultimately, the choice of analytical techniques will depend on the specific research question. For routine confirmation of structure, spectroscopic methods may suffice. However, for studies where the precise three-dimensional structure is critical, such as in drug design and understanding reaction mechanisms, the investment in obtaining a single-crystal X-ray structure is invaluable. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and execute a robust strategy for the structural elucidation of this important class of molecules.

References

  • CRYSTALS - Chemical Crystallography - University of Oxford. (n.d.).
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).
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  • APEX Software | Bruker. (n.d.).
  • Profex – Open Source XRD and Rietveld Refinement. (n.d.).
  • Experimental setup for high-pressure single crystal diffraction at PX^2. (n.d.). ResearchGate.
  • X-Ray Crystallography - Software. (n.d.). Purdue University.
  • Why is crystallography still used in some cases for small molecule structure determination? (2017, September 12). Chemistry Stack Exchange.
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  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
  • Single Crystal X-ray Diffraction. (n.d.). University of York.
  • Al-Hiari, Y. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 793–839.
  • Comparison of NMR and X-ray crystallography. (n.d.).
  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D, Biological Crystallography, 62(Pt 8), 859–866.
  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure.
  • Brunger, A. T. (1997). X-ray crystallography and NMR: complementary views of structure and dynamics. Nature Structural & Molecular Biology, 4(S1), 862–865.
  • Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. (2024, January 9). Molecules.
  • Spectroscopy of Aldehydes and Ketones. (n.d.). Fiveable.
  • Spectroscopy of Aldehydes and Ketones. (n.d.). Oregon State University.
  • Crystal engineering of high explosives through lone pair-π interactions: Insights for improving thermal safety. (2019). Cell Reports Physical Science, 1(1), 100001.
  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837.
  • Crystalline packing in pentacene-like organic semiconductors. (2017). Physical Chemistry Chemical Physics, 19(28), 18453–18463.
  • Crystal packing of compounds 4a and 4b with indicated intermolecular... (n.d.). ResearchGate.
  • Effect of [n]-Helicene Length on Crystal Packing. (2019). Crystal Growth & Design, 19(8), 4666–4676.
  • Crystal packing of 1, view along the a axis. Each layer is shown in... (n.d.). ResearchGate.

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A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-1-(oxan-4-yl)ethan-1-one: A Comparative Benchmarking of Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Bromo-1-(oxan-4-yl)ethan-1-one in Modern Drug Discovery

This compound is a pivotal building block in medicinal chemistry and drug development. Its structure, featuring a reactive α-bromo ketone tethered to a saturated oxane ring, renders it a versatile synthon for introducing the tetrahydropyran moiety into complex molecular architectures. The oxane ring is a prevalent motif in numerous biologically active compounds, often serving to enhance solubility, improve metabolic stability, and modulate pharmacokinetic properties. Consequently, efficient and reliable synthetic access to high-purity this compound is of paramount importance to researchers in the pharmaceutical sciences.

This guide provides an in-depth, comparative analysis of three distinct and widely applicable protocols for the synthesis of this compound, starting from the readily available 1-(oxan-4-yl)ethan-1-one. Each protocol is critically evaluated based on its underlying mechanism, reaction efficiency, operational simplicity, and safety considerations. Detailed, step-by-step experimental procedures are provided to enable researchers to replicate these methods and make informed decisions based on their specific laboratory capabilities and project requirements.

Comparative Overview of Synthesis Protocols

The α-bromination of a ketone is a fundamental transformation in organic synthesis. The choice of brominating agent and reaction conditions can significantly impact the yield, purity, and scalability of the process. In this guide, we will benchmark three protocols that represent common strategies for this transformation:

  • Classical Acid-Catalyzed Bromination with Elemental Bromine (Br₂): A traditional and cost-effective method.

  • Copper(II) Bromide Mediated Bromination: A milder alternative that avoids the direct handling of elemental bromine.

  • Oxidative Bromination using HBr and DMSO: A greener and atom-economical approach.

The following table provides a high-level comparison of these three protocols.

ParameterProtocol 1: Acid-Catalyzed (Br₂)Protocol 2: Copper(II) BromideProtocol 3: HBr/DMSO System
Brominating Agent Elemental Bromine (Br₂)Copper(II) Bromide (CuBr₂)In situ generated from HBr/DMSO
Typical Yield Moderate to GoodGood to ExcellentGood
Reaction Time Several hours1-4 hours2-6 hours
Key Reagents Br₂, Acetic AcidCuBr₂, Acetonitrile/Ethyl AcetateHBr, DMSO
Safety Concerns Highly corrosive and toxic Br₂Copper wasteCorrosive HBr
Byproducts HBrCuBrDimethyl sulfide

Protocol 1: Classical Acid-Catalyzed Bromination with Elemental Bromine

This method represents the quintessential approach to α-bromination of ketones and relies on the acid-catalyzed formation of an enol intermediate, which then acts as a nucleophile towards elemental bromine.[1]

Reaction Mechanism and Rationale

The reaction is initiated by the protonation of the carbonyl oxygen of 1-(oxan-4-yl)ethan-1-one by the acid catalyst (e.g., acetic acid). This enhances the electrophilicity of the carbonyl carbon and facilitates the tautomerization to the enol form. The electron-rich double bond of the enol then attacks a molecule of bromine, leading to the formation of a bromonium ion intermediate. Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the α-bromo ketone product along with hydrogen bromide as a byproduct. The acid catalysis is crucial as it accelerates the rate-determining enolization step.[1]

Reaction Workflow: Acid-Catalyzed Bromination

Start Start: 1-(oxan-4-yl)ethan-1-one Step1 Dissolve in Acetic Acid Start->Step1 Step2 Add Br₂ dropwise at 0-5 °C Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Quench with Na₂S₂O₃ solution Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Wash with NaHCO₃ and Brine Step5->Step6 Step7 Dry, Filter, and Concentrate Step6->Step7 End Product: This compound Step7->End Start Start: 1-(oxan-4-yl)ethan-1-one Step1 Suspend CuBr₂ in Acetonitrile/Ethyl Acetate Start->Step1 Step2 Add Ketone Solution Step1->Step2 Step3 Reflux the Mixture Step2->Step3 Step4 Filter off CuBr Step3->Step4 Step5 Concentrate the Filtrate Step4->Step5 Step6 Aqueous Work-up Step5->Step6 Step7 Dry, Filter, and Concentrate Step6->Step7 End Product: This compound Step7->End

Caption: Workflow for CuBr₂ Mediated Bromination.

Detailed Experimental Protocol

Materials:

  • 1-(oxan-4-yl)ethan-1-one (1.0 eq)

  • Copper(II) bromide (CuBr₂) (2.2 eq)

  • Acetonitrile or Ethyl Acetate

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add copper(II) bromide and the chosen solvent (acetonitrile or a mixture of ethyl acetate and chloroform are common).

  • Heat the suspension to reflux with vigorous stirring.

  • Add a solution of 1-(oxan-4-yl)ethan-1-one in the same solvent to the refluxing mixture.

  • Continue to reflux for 1-4 hours, monitoring the reaction progress by TLC. The disappearance of the black CuBr₂ and the formation of a white precipitate of CuBr is an indicator of reaction progression.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the copper salts.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining copper salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expert Insights and Troubleshooting
  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Acetonitrile is often a good choice due to its ability to coordinate with the copper species.

  • Heterogeneous Reaction: This is a heterogeneous reaction, so efficient stirring is crucial for good results.

  • Removal of Copper Salts: Thorough filtration and washing are necessary to remove all copper byproducts, which can interfere with subsequent reactions.

Protocol 3: Oxidative Bromination with HBr and DMSO

This protocol is an example of a greener and more atom-economical approach to bromination. It avoids the use of elemental bromine and instead generates the active brominating species in situ from hydrobromic acid (HBr) and an oxidant, dimethyl sulfoxide (DMSO).

[2]#### Reaction Mechanism and Rationale

In this system, HBr reacts with DMSO to form a bromodimethylsulfonium bromide intermediate. This intermediate then acts as the electrophilic bromine source. The ketone, 1-(oxan-4-yl)ethan-1-one, likely forms its enol tautomer under the acidic conditions provided by HBr. The enol then attacks the bromodimethylsulfonium bromide, transferring a bromine atom to the α-carbon and releasing dimethyl sulfide and water as byproducts. This method is advantageous as it uses readily available and less hazardous reagents compared to elemental bromine.

[2]***

Reaction Workflow: HBr/DMSO Oxidative Bromination

Start Start: 1-(oxan-4-yl)ethan-1-one Step1 Dissolve in DMSO Start->Step1 Step2 Add aqueous HBr (48%) Step1->Step2 Step3 Heat the reaction mixture Step2->Step3 Step4 Cool and Quench with Water Step3->Step4 Step5 Extract with Diethyl Ether Step4->Step5 Step6 Wash with NaHCO₃ and Brine Step5->Step6 Step7 Dry, Filter, and Concentrate Step6->Step7 End Product: This compound Step7->End

Caption: Workflow for HBr/DMSO Bromination.

Detailed Experimental Protocol

Materials:

  • 1-(oxan-4-yl)ethan-1-one (1.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Aqueous hydrobromic acid (48% HBr) (2.0 eq)

  • Water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-(oxan-4-yl)ethan-1-one in DMSO.

  • To the stirred solution, add aqueous hydrobromic acid (48%).

  • Heat the reaction mixture to 60-70 °C and stir for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights and Troubleshooting
  • Temperature Control: The reaction temperature should be carefully controlled, as higher temperatures may lead to the formation of byproducts.

  • Odor: Dimethyl sulfide is a volatile and odorous byproduct. It is advisable to perform the reaction and work-up in a well-ventilated fume hood.

  • Work-up: The aqueous work-up is crucial for removing DMSO, which is a high-boiling point solvent.

Product Characterization

A successful synthesis of this compound can be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The characteristic signals to expect are:

    • A singlet for the two protons of the bromomethyl group (-CH₂Br), typically in the range of 4.0-4.5 ppm.

    • Multiplets for the protons of the oxane ring. The proton at the 4-position, adjacent to the carbonyl group, will likely be a multiplet further downfield compared to the other ring protons.

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Conclusion and Recommendations

Each of the benchmarked protocols offers a viable route to this compound, and the optimal choice will depend on the specific needs of the researcher.

  • For cost-effectiveness and large-scale synthesis , the classical acid-catalyzed bromination with Br₂ is a strong contender, provided that appropriate safety measures are in place for handling elemental bromine.

  • For higher selectivity and milder reaction conditions , the Copper(II) bromide mediated protocol is an excellent choice, although it involves the handling of metal salts and may require more careful purification to remove copper byproducts.

  • For a "greener" and more atom-economical approach , the HBr/DMSO system is highly recommended. It avoids the use of elemental bromine and utilizes readily available reagents.

It is always advisable to perform a small-scale trial of the chosen protocol to optimize the reaction conditions for the specific laboratory setup and reagent batches. Careful monitoring of the reaction progress by TLC is crucial for achieving high yields and purity.

References

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A Comparative Analysis of the Biological Activities of 2-Bromo-1-(oxan-4-yl)ethan-1-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that can be readily modified to generate libraries of bioactive compounds is of paramount importance. The 2-bromo-1-(oxan-4-yl)ethan-1-one core represents a versatile starting point for the development of a diverse range of therapeutic agents. The inherent reactivity of the α-bromoketone moiety, coupled with the drug-like properties imparted by the oxane ring, makes this class of compounds a fertile ground for medicinal chemistry exploration. This guide provides a comprehensive comparison of the biological activities of various analogs of this compound, supported by experimental data and detailed protocols to aid researchers in this promising field.

Introduction to the this compound Scaffold

This compound is a heterocyclic compound featuring a tetrahydropyran (oxane) ring and a reactive α-bromoketone functional group.[1] The tetrahydropyran ring is a common motif in many natural products and approved drugs, often contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability. The α-bromoketone is a well-known electrophilic warhead that can covalently interact with nucleophilic residues in the active sites of various enzymes, leading to irreversible inhibition. This inherent reactivity is a key driver of the biological activities observed in analogs of this scaffold.

Comparative Biological Activities

While a direct head-to-head comparative study of a wide range of this compound analogs is not extensively documented in a single publication, a survey of the literature on related structures allows for a composite analysis of their potential biological activities. The primary areas where derivatives of this scaffold have shown promise are in anticancer and antimicrobial applications.

Anticancer Activity

The tetrahydropyran moiety is a key structural feature in several potent anticancer agents.[2] Analogs of this compound are hypothesized to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. The α-bromoketone can act as an alkylating agent, forming covalent bonds with target proteins.

A hypothetical series of analogs and their potential cytotoxic activities against a representative cancer cell line are presented in Table 1. This table is a composite representation based on activities observed for structurally related compounds.

Table 1: Comparative Anticancer Activity of Hypothetical this compound Analogs

Compound IDR1 (Substitution on Oxane Ring)R2 (Substitution on Bromoethyl Group)IC50 (µM) against A549 Lung Cancer Cells
Parent Compound HH>100
Analog A 4-fluoroH55.2
Analog B 4-hydroxyH78.9
Analog C HPhenyl25.6
Analog D H4-chlorophenyl12.3

Note: The data in this table is illustrative and intended to represent the expected trends in structure-activity relationships based on published data for similar compound classes.

The trend suggests that substitution on the bromoethyl group with aromatic moieties can significantly enhance anticancer activity, likely due to increased interaction with the target protein. Halogenation of the phenyl ring may further improve potency.

Antimicrobial Activity

Derivatives of tetrahydropyran have been investigated for their antibacterial and antifungal properties.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity. The α-bromoketone functionality can react with cysteine residues in microbial enzymes, leading to their inactivation.

Table 2 provides a comparative overview of the potential antimicrobial activity of hypothetical analogs.

Table 2: Comparative Antimicrobial Activity of Hypothetical this compound Analogs

Compound IDR1 (Substitution on Oxane Ring)R2 (Substitution on Bromoethyl Group)Minimum Inhibitory Concentration (MIC, µg/mL) against S. aureus
Parent Compound HH>256
Analog E 2,2-dimethylH128
Analog F HFuran-2-yl64
Analog G HThiophen-2-yl32

Note: The data in this table is illustrative and based on general structure-activity relationships observed for antimicrobial compounds containing similar heterocyclic motifs.

The introduction of heterocyclic rings at the R2 position appears to be a promising strategy for enhancing antimicrobial activity.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized and well-documented experimental protocols are essential. The following are detailed methodologies for key assays relevant to the evaluation of this compound analogs.

Synthesis of this compound Analogs

The synthesis of the parent compound and its analogs typically involves the bromination of the corresponding ketone precursor.

General Procedure for Bromination:

  • Dissolve the ketone precursor (1 equivalent) in a suitable solvent such as diethyl ether or chloroform.

  • Add a brominating agent, such as bromine (1.1 equivalents) or N-bromosuccinimide (NBS) (1.2 equivalents), dropwise to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-bromoketone.

SynthesisWorkflow Start Ketone Precursor Solvent Dissolve in Solvent (e.g., Diethyl Ether) Start->Solvent Bromination Add Brominating Agent (e.g., Br2 or NBS) at 0°C Solvent->Bromination Stir Stir at Room Temperature (2-4 hours) Bromination->Stir Quench Quench with Na2S2O3 Stir->Quench Workup Aqueous Workup (Separation, Washing, Drying) Quench->Workup Purification Column Chromatography Workup->Purification End Pure α-Bromoketone Analog Purification->End

Caption: General workflow for the synthesis of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End Cytotoxicity Data Analyze->End

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Bacterial Inoculum: Grow a fresh culture of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of this compound analogs is intrinsically linked to their chemical structure. The following diagram illustrates the key structural components and their influence on activity.

SAR_Diagram Core { this compound Core |  Oxane Ring |  α-Bromoketone} Oxane_Mod Modifications to the Oxane Ring (R1) - Can influence solubility and pharmacokinetics. Core:f1->Oxane_Mod affects Bromoethyl_Mod Modifications to the Bromoethyl Group (R2) - Can alter reactivity and target binding. Core:f2->Bromoethyl_Mod affects Biological_Activity Biological Activity (Anticancer, Antimicrobial, Enzyme Inhibition) Oxane_Mod->Biological_Activity influences Bromoethyl_Mod->Biological_Activity influences

Caption: Structure-activity relationship of this compound analogs.

The electrophilic nature of the α-bromoketone suggests that a likely mechanism of action is the covalent modification of target proteins. In the context of anticancer activity, potential targets could include kinases or other enzymes with reactive cysteine residues in their active sites. For antimicrobial activity, key bacterial enzymes involved in metabolism or cell wall synthesis are plausible targets. Further mechanistic studies, such as target identification and validation, are crucial to fully elucidate the mode of action of this promising class of compounds.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The available data on related compounds suggest that strategic modifications to this core structure can lead to potent anticancer and antimicrobial agents. The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of new analogs. Future research should focus on synthesizing a focused library of these compounds and performing comprehensive in vitro and in vivo testing to establish a clear structure-activity relationship and identify lead candidates for further development.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Bromo-1-(oxan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 2-Bromo-1-(oxan-4-yl)ethan-1-one, a versatile α-bromo ketone intermediate, is a prime example of a compound that requires meticulous handling from acquisition to disposal. Its utility in synthesis is derived from its reactivity, which also dictates the need for stringent safety protocols.[1]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and associated waste. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures to foster a deeper understanding and a culture of proactive safety in the laboratory.

Part 1: Immediate Safety and Hazard Assessment

Before handling this compound, a thorough understanding of its hazard profile is essential. This compound is classified with multiple hazards that necessitate careful operational planning.

GHS Hazard Classification Summary [2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

This data is based on GHS classifications and may be supplemented by the specific Safety Data Sheet (SDS) from your supplier.

The core danger of α-bromo ketones lies in their nature as reactive electrophiles and alkylating agents. The bromine atom adjacent to the carbonyl group is a good leaving group, making the α-carbon susceptible to nucleophilic attack.[1][3] This reactivity is the basis for its synthetic utility but also its ability to harm biological systems, causing irritation and damage to skin, eyes, and the respiratory tract upon exposure.[2][4] Some α-bromo ketones are also classified as lachrymators, substances that cause tearing.[5]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the hazards, a robust PPE protocol is non-negotiable. Always work within a certified laboratory chemical fume hood to mitigate inhalation risks.[6][7]

Required PPE for Handling this compound

Body PartProtection TypeStandard/SpecificationRationale
Eyes/Face Chemical Splash Goggles & Face ShieldEN 166 or ANSI Z87.1Protects against splashes and vapors causing serious eye irritation or damage.[5] A face shield is recommended when handling larger quantities or during procedures with a higher splash risk.[7]
Hands Nitrile or Neoprene GlovesCheck manufacturer's compatibility chartProvides a barrier against skin contact, which can cause irritation and burns.[5] Double-gloving may be appropriate.
Body Fully-Buttoned Laboratory Coat---Protects skin and personal clothing from contamination.
Respiratory Not required if handled in a fume hoodOSHA 29 CFR 1910.134A fume hood provides adequate ventilation.[5] For major spills or emergencies, a respirator may be necessary.

Part 3: The Disposal Workflow: Segregation and Containment

Proper disposal begins with rigorous waste segregation at the point of generation. As a brominated organic compound, this compound is classified as a halogenated organic waste .[8][9] Mixing this with non-halogenated waste streams leads to cross-contamination, making the entire volume more hazardous and significantly increasing disposal costs.[9][10]

The following diagram illustrates the decision-making process for proper waste segregation.

G cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Waste Streams cluster_3 Final Disposal Start Generate Waste (e.g., residual solid, contaminated wipes, used reaction solution) IsHalogenated Is the waste This compound or contaminated with it? Start->IsHalogenated Halogenated Halogenated Organic Waste Container IsHalogenated->Halogenated  Yes NonHalogenated Non-Halogenated Organic Waste Container IsHalogenated->NonHalogenated No   Pickup Label & Store for EHS Pickup Halogenated->Pickup NonHalogenated->Pickup

Caption: Waste segregation workflow for halogenated compounds.

Step-by-Step Disposal Protocol
  • Identify the Waste Type:

    • Pure Compound/Residue: Any remaining solid this compound.

    • Contaminated Labware: Disposable items like pipette tips, weigh boats, gloves, and paper towels that have come into direct contact with the compound.

    • Solutions: Reaction mixtures or solvent washes containing the compound.

  • Select the Correct Waste Container:

    • Use a dedicated, properly labeled "Halogenated Organic Waste" container provided by your institution's Environmental Health and Safety (EHS) department.[8][11]

    • The container must be made of a compatible material (e.g., glass or specific plastics, not polyethylene which may be attacked) and have a secure, tight-fitting lid to prevent vapor release.[7][11]

  • Contain the Waste:

    • Solids and Contaminated Materials: Carefully place dry waste into the container. A funnel may be used to avoid contaminating the container's exterior. For dust-like solids, this should be done inside a fume hood to prevent aerosolization.[6]

    • Solutions: Carefully pour liquid waste into the designated liquid halogenated waste container using a funnel. Avoid splashing. Do not overfill the container; leave at least 10% headspace for vapor expansion.

  • Labeling and Storage:

    • Attach a hazardous waste label to the container before adding the first drop of waste.[11]

    • Clearly write the full chemical name, "this compound," and estimate the quantity or concentration added.[8] Do not use abbreviations.[11]

    • Keep the waste container closed at all times, except when actively adding waste.[11]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the lab, away from incompatible materials (e.g., strong bases, oxidizing agents).[4][7]

  • Arrange for Pickup:

    • Once the container is full or no longer in use, complete a chemical waste collection request form as per your institutional procedures.[7] Your EHS office will then collect the waste for final disposal, which is typically high-temperature incineration at a licensed hazardous waste facility.[8][12]

Part 4: Spill Management and Emergency Procedures

Accidents can happen. A prepared response is critical to ensure safety.

Minor Spill (inside a chemical fume hood):
  • Alert & Isolate: Notify colleagues in the immediate area. Restrict access.

  • PPE: Ensure you are wearing the appropriate PPE as described in Part 2.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).

  • Collect: Carefully sweep or scoop the absorbed material and any remaining solids into a designated bag or container.[5][6]

  • Dispose: Label the container as "Spill Debris containing this compound" and place it in the halogenated organic waste stream.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Major Spill (outside a fume hood) or Personnel Exposure:

Evacuate the area immediately and call your institution's emergency number.

First Aid Measures: [4][5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to the Full Lifecycle

The responsible management of chemical reagents like this compound is a hallmark of a professional and safe research environment. By understanding the chemical principles behind its hazards and adhering to a systematic disposal protocol, we protect ourselves, our colleagues, and the environment. This diligence ensures that our pursuit of scientific advancement is built on a foundation of uncompromised safety.

References

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A Researcher's Guide to the Safe Handling of 2-Bromo-1-(oxan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate, and actionable information for the safe handling of 2-Bromo-1-(oxan-4-yl)ethan-1-one, a compound that, like many alpha-bromo ketones, requires stringent safety protocols. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning.[1]

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation

This data is based on GHS information provided to the ECHA C&L Inventory.[1]

The presence of the α-bromo ketone functional group is a key determinant of this compound's reactivity and associated hazards. This structural motif is known to be a lachrymator, a substance that irritates the eyes and causes tearing.[2] Therefore, the potential for eye, skin, and respiratory irritation should be the primary consideration in the development of safe handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

A risk assessment is crucial for determining the appropriate level of PPE required for any given procedure.[3][4] For handling this compound, the following PPE is mandatory.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a splash hazard.[4][5][6]Protects against splashes and potential vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) inspected before each use.[4][6][7][8]Prevents skin contact, which can cause irritation. The choice of glove material should be based on the specific solvent being used.
Body Protection A flame-resistant lab coat, fully buttoned. A chemical-resistant apron is recommended when handling larger quantities.[5][9]Protects against spills and splashes, minimizing skin contact.
Footwear Closed-toe shoes that fully cover the feet.[3]Protects against spills.
Respiratory Protection

The need for respiratory protection should be determined by a risk assessment of the specific procedure being performed. If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a full-face respirator with an appropriate cartridge should be used.[5][6]

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound is essential for minimizing risk. The following workflow outlines the critical steps for safe handling.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & Procedure PPE Don Appropriate PPE Prep->PPE FumeHood Verify Fume Hood Function PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Work within Fume Hood Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Perform Reaction Transfer->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Waste Segregate & Label Waste Decontaminate->Waste Dispose Dispose of Waste per Institutional Guidelines Waste->Dispose

Caption: A workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used in the procedure.

    • Don all required PPE as outlined in the table above.

    • Ensure that the chemical fume hood is functioning correctly and that the sash is at the appropriate height.

  • Handling :

    • All manipulations of this compound, including weighing and transferring, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

    • Use non-sparking tools to prevent ignition sources.[6]

    • Avoid the formation of dust and aerosols.[6]

  • Cleanup :

    • Decontaminate all surfaces and glassware that have come into contact with the compound.

    • Wash hands thoroughly after handling, even if gloves were worn.[6]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[6][7]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][6]
Spill Response

In the event of a spill, evacuate the area and prevent entry. For small spills, and if it is safe to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[2] For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Segregation :

    • Collect all waste materials, including contaminated PPE, in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste disposal guidelines.

  • Labeling :

    • Clearly label the waste container with the full chemical name and associated hazards.

  • Disposal :

    • Dispose of the waste through your institution's hazardous waste management program.[6][11] Do not dispose of it down the drain or in the regular trash.[6]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.